D-Mannitol-[1-13C;1,1'-d2]
Description
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Properties
Molecular Formula |
¹³CC₅H₁₂D₂O₆ |
|---|---|
Molecular Weight |
185.18 |
Origin of Product |
United States |
Foundational & Exploratory
D-Mannitol-[1-13C;1,1'-d2] chemical structure and isotopic labeling
An In-Depth Technical Guide to D-Mannitol-[1-¹³C;1,1'-d₂]: Structure, Analysis, and Applications
Introduction: The Role of Isotopic Labeling in Modern Research
In the landscape of pharmaceutical and metabolic research, precision is paramount. D-Mannitol, a six-carbon sugar alcohol, is widely utilized in the food and pharmaceutical industries as a sweetener, an osmotic diuretic, and a pharmaceutical excipient.[1][2][3] However, its utility is significantly enhanced through isotopic labeling. The incorporation of stable, heavy isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) into the D-Mannitol structure creates a powerful tool for researchers.
This guide focuses on a specific isotopologue, D-Mannitol-[1-¹³C;1,1'-d₂]. This molecule is chemically identical to its unlabeled counterpart but possesses a distinct mass, rendering it detectable and distinguishable by modern analytical techniques. This distinction allows it to serve as a tracer for metabolic studies or as an internal standard for precise quantification in complex biological matrices.[1] As a Senior Application Scientist, this guide aims to provide a comprehensive overview of this compound, from its fundamental structure to its advanced applications and the analytical methodologies that underpin its use.
PART 1: Unraveling the Chemical Structure and Isotopic Labeling
The nomenclature "D-Mannitol-[1-¹³C;1,1'-d₂]" precisely describes the location of the isotopic labels on the D-Mannitol backbone.
-
D-Mannitol Backbone : The parent molecule is a sugar alcohol with the chemical formula C₆H₁₄O₆.[4]
-
[1-¹³C] : This indicates that the carbon atom at the C-1 position of the linear sugar alcohol chain has been replaced with a stable, heavy isotope of carbon, ¹³C.[5]
-
[1,1'-d₂] : This signifies that the two hydrogen atoms attached to the C-1 carbon are replaced with deuterium (D), a stable isotope of hydrogen.[5]
This dual-labeling strategy results in a mass shift of +3 (one for ¹³C, and one for each of the two deuterium atoms) compared to the unlabeled D-Mannitol, which is crucial for its detection via mass spectrometry.[5]
Caption: Chemical structure of D-Mannitol-[1-¹³C;1,1'-d₂].
Physicochemical Properties
The fundamental properties of D-Mannitol-[1-¹³C;1,1'-d₂] are summarized below. These properties are critical for designing experiments, preparing standards, and ensuring accurate analytical measurements.
| Property | Value | Source |
| Chemical Formula | ¹³CC₅H₁₂D₂O₆ | [6] |
| Molecular Weight | 185.18 g/mol | [5][6] |
| Unlabeled MW | 182.17 g/mol | [2] |
| Mass Shift | M+3 | [5] |
| Appearance | White crystalline powder or solid | [2][5] |
| Melting Point | 167-170 °C (lit.) | [5] |
| ¹³C Isotopic Purity | ≥99 atom % | [5] |
| Deuterium Purity | ≥98 atom % | [5] |
| Chemical Purity | ≥99% | [5] |
PART 2: Core Applications in Scientific Research
The unique properties of D-Mannitol-[1-¹³C;1,1'-d₂] make it an invaluable tool in several key research areas, particularly those relevant to drug development and clinical diagnostics.
Gold Standard for Intestinal Permeability Assessment
A primary application is in the in vivo measurement of intestinal permeability, often referred to as the "leaky gut" assay.[7] The traditional method uses unlabeled (¹²C) mannitol and lactulose. However, mannitol is naturally present in many foods, which can lead to high baseline urinary levels and confound the results.[8][9]
The Causality: By using ¹³C-Mannitol, researchers can definitively distinguish the orally administered probe from dietary mannitol.[7][8][10] This eliminates the need for strict dietary restrictions and significantly improves the accuracy and reliability of the permeability assessment.[7][10] Studies have shown that ¹³C-Mannitol has a much lower baseline contamination and a more predictable excretion pattern compared to its unlabeled counterpart.[10]
Tracing in Metabolic and Pharmacokinetic (PK) Studies
Stable isotope-labeled compounds are fundamental to modern pharmacokinetic analysis.[1] D-Mannitol is poorly absorbed when taken orally and is primarily excreted unchanged in the urine.[9][11] Labeled D-Mannitol allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) profile without interference from endogenous or exogenous sources.
Field-Proven Insight: In metabolic flux analysis (MFA), tracking the incorporation of the ¹³C label into various downstream metabolites can elucidate complex metabolic pathway activities.[12] For instance, the fermentation of labeled mannitol by gut microbiota into short-chain fatty acids (SCFAs) like butyrate and propionate has been successfully monitored using ¹³C NMR spectroscopy.[13]
Internal Standard for Quantitative Bioanalysis
In quantitative analysis using mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. D-Mannitol-[1-¹³C;1,1'-d₂] is an ideal internal standard for the quantification of unlabeled D-Mannitol.[1]
The Self-Validating System: Because the labeled standard co-elutes with the unlabeled analyte and behaves identically during extraction and ionization, it provides the most accurate method for quantification. Any sample loss or variation in instrument signal will affect both the analyte and the standard equally, ensuring the ratio between them remains constant and the final calculated concentration is accurate.
PART 3: Experimental Protocols and Methodologies
The following sections provide validated, step-by-step methodologies for the key applications of D-Mannitol-[1-¹³C;1,1'-d₂].
Protocol 1: Intestinal Permeability Assessment via LC-MS/MS
This protocol outlines a robust method for measuring urinary excretion of ¹³C-Mannitol to assess small intestine permeability.
Methodology:
-
Baseline Urine Collection: Collect a baseline urine sample from the subject after an overnight fast. This is essential to confirm the absence of interfering substances.
-
Probe Administration: The subject ingests a solution containing a precisely known amount of ¹³C-Mannitol and a larger, poorly absorbed sugar like lactulose.
-
Timed Urine Collection: Collect all urine produced over a specified period (e.g., 5-6 hours) into a single container.
-
Sample Preparation:
-
Measure the total volume of the collected urine.
-
Centrifuge an aliquot of the urine to remove particulate matter.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the urine supernatant.
-
Centrifuge again and transfer the clear supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Use an appropriate chromatography column (e.g., HILIC) to separate the sugars.
-
Set the mass spectrometer to monitor the specific mass transitions for ¹³C-Mannitol and lactulose.
-
-
Quantification: Calculate the total amount of each sugar excreted in the urine. The ratio of lactulose to ¹³C-Mannitol is used as the final measure of intestinal permeability.
Caption: Workflow for Intestinal Permeability Assay.
Protocol 2: Metabolite Tracking via NMR Spectroscopy
This protocol describes a general workflow for using ¹³C-labeled D-Mannitol in cellular metabolism studies.
Methodology:
-
Cell Culture: Grow cells in a standard medium to the desired density. Ensure culture conditions are standardized to minimize variability.[12]
-
Media Exchange: Replace the standard medium with a labeling medium containing D-Mannitol-[1-¹³C;1,1'-d₂] at a known concentration. The labeling medium should be free of unlabeled mannitol.[12]
-
Incubation: Incubate the cells for a predetermined duration to allow for the uptake and metabolism of the labeled substrate. This duration should be optimized to approach an isotopic steady state.[12]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolic activity by adding a cold solvent (e.g., methanol or ethanol).
-
Scrape and collect the cells.
-
Perform a metabolite extraction procedure (e.g., using a chloroform/methanol/water system).
-
Centrifuge to separate the phases and pellet cell debris. Collect the supernatant containing the polar metabolites.
-
-
NMR Sample Preparation:
-
Lyophilize the metabolite extract to dryness.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an NMR reference standard (like DSS).
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum of the sample.
-
Identify and integrate the signals corresponding to the ¹³C-labeled metabolites. The chemical shifts will indicate which molecules have incorporated the ¹³C from the mannitol precursor.[13]
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. D-甘露糖醇-1-13C,1,1-d2 ≥99 atom % 13C, ≥98 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. usbio.net [usbio.net]
- 7. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of mannitol for use as a probe marker of gastrointestinal permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsm.com [ijpsm.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Guide: Metabolic Flux Analysis of 13C and Deuterium Labeled Mannitol in Bacteria
Executive Summary
This guide details the mechanistic tracking of mannitol metabolism in bacterial systems using stable isotope labeling. While Carbon-13 (
Part 1: The Biochemistry of Mannitol Utilization
To accurately interpret isotopic data, one must first understand the atom-level transitions occurring during transport and initial catabolism.
The Phosphotransferase System (PTS)
In model organisms like Escherichia coli and Bacillus subtilis, mannitol is not passively transported. It is imported via the Phosphotransferase System (PTS) , specifically the mannitol-specific Enzyme II complex (
-
Mechanism: The phosphoryl group is transferred from phosphoenolpyruvate (PEP)
Enzyme I HPr EIIA EIIBC Mannitol. -
Result: Mannitol enters the cytoplasm as Mannitol-1-Phosphate (Mtl-1-P) .[2]
-
Stoichiometry: 1 Mannitol + 1 PEP
1 Mtl-1-P + 1 Pyruvate.
Oxidation via MtlD
The committed step into central metabolism is catalyzed by Mannitol-1-phosphate 5-dehydrogenase (MtlD) .
-
Reaction: Mtl-1-P +
Fructose-6-Phosphate (F6P) + + .[3] -
Metabolic Entry: The product, Fructose-6-Phosphate, enters Glycolysis directly, bypassing the regulatory step of Glucose-6-Phosphate isomerase.
Part 2: Stable Isotope Tracing Principles
Carbon-13 Tracing: The Carbon Skeleton
labeling tracks the cleavage and rearrangement of carbon bonds.| Labeling Strategy | Metabolic Insight |
| [1- | Distinguishes Glycolysis from the Pentose Phosphate Pathway (PPP). If metabolized via Glycolysis, the label ends up in specific positions of Pyruvate (C3). If via PPP, C1 is lost as |
| [U- | Used as a reference or "spike-in" for quantification. Generates fully labeled fragments, aiding in mass isotopomer distribution (MID) deconvolution. |
| Mixture (e.g., 80:20) | A mix of naturally labeled and [U- |
Deuterium Tracing: The Redox State
Deuterium tracing is fundamentally different. It traces the hydride ion (
-
The MtlD Effect: When Mtl-1-P is oxidized to F6P, the hydrogen on Carbon-2 (C2) is transferred to
to form NADH . -
Tracer Utility: By using [2-
]Mannitol, the deuterium label is selectively transferred to the cytosolic NADH pool. This allows researchers to quantify the contribution of mannitol catabolism to the cell's total reducing power, separate from other NADH sources (like the TCA cycle). -
Kinetic Isotope Effect (KIE): Enzymes process deuterated substrates slower than hydrogenated ones. In quantitative modeling, a KIE correction factor (typically 1.5–2.0x) must be applied to rate equations.
Part 3: Experimental Workflow
Protocol: Steady-State Isotopic Labeling
Objective: Achieve isotopic steady state where the labeling pattern in intracellular metabolites is constant.
-
Inoculation: Inoculate pre-culture into M9 Minimal Media containing 10 mM
-Mannitol as the sole carbon source. -
Growth: Cultivate at 37°C with orbital shaking (250 rpm). Monitor
. -
Harvesting: Collect cells during the mid-exponential phase (
). Metabolic fluxes are most stable here. -
Quenching (Critical Step):
-
Rapidly inject culture volume into 5 volumes of 60% Methanol buffered with 10mM Ammonium Acetate pre-chilled to -40°C.
-
Why: This instantly stops enzymatic activity and prevents "leakage" of intracellular metabolites.
-
-
Extraction:
-
Centrifuge quenched cells (4000 x g, -10°C, 5 min).
-
Resuspend pellet in cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20).
-
Perform 3 freeze-thaw cycles (Liquid
/ 37°C bath) to lyse cells. -
Centrifuge to remove debris; collect supernatant.
-
Analytical Derivatization (GC-MS)
Intracellular metabolites are non-volatile and must be derivatized.
-
Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Process: Incubate dried extract with MTBSTFA + 1% TBDMCS at 60°C for 60 mins.
-
Target: Amino acids (proteinogenic) and organic acids.[4][5] Amino acids serve as stable proxies for their precursor central metabolites (e.g., Alanine represents Pyruvate).
Part 4: Visualization of Pathways and Workflow
Diagram 1: Mannitol Metabolic Pathway & Isotope Fate
This diagram illustrates the transport of mannitol via PTS, its conversion to Fructose-6-P, and the specific generation of NADH (Redox) vs. Carbon flux.
Caption: Figure 1. Mannitol catabolism via PTS and MtlD.[2] Dashed red line indicates the specific transfer of Deuterium to the NADH pool.
Diagram 2: 13C-MFA Experimental Workflow
This diagram outlines the self-validating workflow from culture to computational flux modeling.
Caption: Figure 2. Step-by-step workflow for stable isotope metabolic flux analysis (MFA).
Part 5: Data Interpretation
The output of the GC-MS analysis is the Mass Isotopomer Distribution (MID) vector.
-
Correction: Raw MS data must be corrected for natural isotope abundance (C, H, O, N, Si, S) using a correction matrix.
-
Flux Calculation: The corrected MIDs are fitted to a metabolic model (stoichiometric matrix) using software such as 13C-Flux2 or OpenFLUX.
-
Validation: The fit is validated using a Chi-square test. If the simulated MIDs match the experimental MIDs within the measurement error, the flux map is considered valid.
References
-
Bacterial Phosphotransferase System (PTS) Kinetics
-
13C Metabolic Flux Analysis Protocol
-
Deuterium Tracing for Redox Metabolism
-
Mannitol Dehydrogenase Mechanism
- Title: Kinetic Study of the Catalytic Mechanism of Mannitol Dehydrogenase.
- Source: ACS Public
-
URL:[Link]
-
Isotope Labeling Standards
Sources
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Mannitol-1-phosphate dehydrogenases/phosphatases: a family of novel bifunctional enzymes for bacterial adaptation to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannitol-1-phosphate 5-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Mannitol-1-phosphate dehydrogenase of Escherichia coli. Chemical properties and binding of substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isotope.com [isotope.com]
- 6. The bacterial phosphotransferase system: kinetic characterization of the glucose, mannitol, glucitol, and N-acetylglucosamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. columbia.edu [columbia.edu]
- 8. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 9. Deuterium Tracing to Interrogate Compartment-Specific NAD(P)H Metabolism in Cultured Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Isotopologue Precision: A Technical Guide to D-Mannitol-[1-13C] vs. D-Mannitol-[1-13C;1,1'-d2]
Topic: Difference between D-Mannitol-[1-13C] and D-Mannitol-[1-13C;1,1'-d2] Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-precision landscape of metabolic flux analysis (MFA), clinical diagnostics, and quantitative mass spectrometry, the distinction between D-Mannitol-[1-13C] and its deuterated isotopologue D-Mannitol-[1-13C;1,1'-d2] is not merely structural—it is functional.
While both compounds serve as stable isotope tracers, their applications diverge based on their physical chemistry:
-
D-Mannitol-[1-13C] is the primary biological tracer used to probe metabolic pathways and intestinal permeability without altering reaction kinetics.
-
D-Mannitol-[1-13C;1,1'-d2] acts as the analytical anchor (Internal Standard) or hyperpolarized probe , engineered to possess a distinct mass signature (+3 Da) and extended nuclear spin relaxation times (
) for advanced NMR applications.
This guide dissects the physicochemical differences, experimental utilities, and specific protocols for deploying these isotopologues in drug development and research.
Part 1: Structural & Physicochemical Distinctions
To select the correct reagent, one must understand the atomic-level modifications and their consequences on detection.
The Structural Matrix
| Feature | D-Mannitol-[1-13C] | D-Mannitol-[1-13C;1,1'-d2] |
| Label Position | Carbon-1 ( | Carbon-1 ( |
| Molecular Weight Shift | +1.003 Da (vs. unlabeled) | +3.015 Da (vs. unlabeled) |
| C1 Bond Structure | ||
| Primary Utility | Metabolic Tracer, Gut Permeability Probe | Internal Standard (ISTD), Hyperpolarized MRI |
| NMR Signature | Large |
The Mass Spectrometry "Crosstalk" Problem
In quantitative LC-MS/MS, using a +1 Da labeled standard (like [1-13C]) is risky due to the natural isotopic envelope of the analyte. Carbon-13 occurs naturally (1.1% abundance). If your analyte is unlabeled Mannitol, a significant portion of it will naturally appear at M+1, interfering with the signal of a [1-13C] internal standard.
-
The Solution: The [1-13C;1,1'-d2] variant provides a +3 Da mass shift . This moves the internal standard signal completely outside the natural isotopic window of the analyte, ensuring zero "crosstalk" and absolute quantification accuracy.
Part 2: Advanced Applications & Mechanisms
Clinical Diagnostics: Intestinal Permeability (The "Leaky Gut" Assay)
The "Lactulose/Mannitol Ratio" is the gold standard for assessing small intestinal barrier function.
-
The Protocol: Patients ingest a solution containing D-Mannitol.
-
The Innovation: Unlabeled mannitol is ubiquitous in food (sweeteners, fruits), causing high background noise. D-Mannitol-[1-13C] is used as the tracer because it is biologically identical but spectrally distinct from dietary mannitol [1].
-
The Role of d2: The [1-13C;1,1'-d2] variant is added to the urine sample ex vivo during processing as the Internal Standard to correct for extraction efficiency and matrix effects during MS analysis.
Hyperpolarized C MRI (The Physics of Relaxation)
For researchers in metabolic imaging, the d2 variant offers a critical advantage:
-
Mechanism: The dominant mechanism for the loss of hyperpolarization (signal decay) in [1-13C]Mannitol is the dipole-dipole interaction between the
C nucleus and its attached protons ( H). -
The Deuterium Effect: Deuterium (
H) has a magnetic moment ~6.5x smaller than Proton ( H). Replacing C1 protons with deuterium drastically reduces dipolar relaxation. -
Result: The hyperpolarized signal of [1-13C;1,1'-d2]Mannitol lasts significantly longer, allowing for extended imaging windows in perfusion studies [2].
Figure 1: Mechanistic impact of deuteration on nuclear spin relaxation, enabling advanced MRI applications.
Part 3: Experimental Protocols
Protocol A: Quantitative Analysis of Intestinal Permeability
Objective: Quantify intestinal absorption of D-Mannitol-[1-13C] using the d2 variant as an internal standard.
Reagents:
-
Tracer: D-Mannitol-[1-13C] (Oral solution)
-
Internal Standard (ISTD): D-Mannitol-[1-13C;1,1'-d2] (1 mg/mL in 50:50 Methanol:Water)
Workflow:
-
Dosing: Administer 1g of D-Mannitol-[1-13C] orally to the subject.
-
Collection: Collect urine over 0–6 hours.
-
Sample Prep:
-
Aliquot 100
L of urine. -
CRITICAL STEP: Add 20
L of ISTD (D-Mannitol-[1-13C;1,1'-d2]) . This step locks in the quantification accuracy. -
Dilute 1:10 with Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
-
LC-MS/MS Analysis:
-
Column: Amide-HILIC (e.g., BEH Amide, 2.1 x 100mm).
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
MRM Transitions (Negative Mode):
-
Analyte (Tracer): 182.1
89.0 m/z (Targeting [1-13C]) -
ISTD (Anchor): 184.1
91.0 m/z (Targeting [1-13C; d2])
-
-
-
Calculation: Plot the Area Ratio (Analyte/ISTD) against the calibration curve.
Protocol B: Hyperpolarized Sample Preparation (DNP)
Objective: Prepare D-Mannitol-[1-13C;1,1'-d2] for metabolic imaging.
Workflow:
-
Formulation: Mix 40 mg of D-Mannitol-[1-13C;1,1'-d2] with 15 mg of trityl radical (OX063) and 1 mg Gd-chelate (doping agent).
-
Glassing: Add minimal DMSO/Glycerol (60:40) to ensure a glassy state upon freezing. Note: Mannitol crystallizes easily; glassing agents are mandatory.
-
Polarization: Insert into DNP Polarizer (3.35 T, 1.4 K). Irradiate with microwaves at 94.1 GHz for 60–90 minutes until solid-state polarization plateaus.
-
Dissolution: Rapidly dissolve in superheated buffer (Tris-EDTA, pH 7.4, 180°C) to a final concentration of 50 mM.
-
Injection: Transfer to the NMR/MRI magnet within 10 seconds (due to
decay).
Part 4: Comparative Data Summary
| Parameter | D-Mannitol-[1-13C] | D-Mannitol-[1-13C;1,1'-d2] |
| Mass (M-H)- | 182.06 m/z | 184.07 m/z |
| Cost | Moderate | High |
| Isotopic Purity Req. | >99 atom % 13C | >99 atom % 13C, >98 atom % D |
| Metabolic Fate | Oxidized to Fructose (via MDH) | Same pathway (potential secondary KIE) |
| Key Limitation | Short | Expensive for routine use; Deuterium exchange in acidic media (rare) |
Part 5: Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate mannitol isotopologue based on experimental intent.
References
-
Grover, M., et al. (2016).[1]
C mannitol as a novel biomarker for measurement of intestinal permeability.[1][2] Neurogastroenterology & Motility, 28(7), 1114–1119.[1][2] -
Kurhanewicz, J., et al. (2011). Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research. Neoplasia, 13(2), 81-97.
-
MedChemExpress. D-Mannitol-13C,d2 Product Information & Applications.
-
Camilleri, M. (2021). The Role of Intestinal Permeability in Gastrointestinal Disorders. Mayo Clinic Proceedings.
Sources
Applications of Doubly Labeled Mannitol in Metabolic Flux Analysis
This guide explores the advanced utilization of doubly labeled mannitol—specifically focusing on dual-isotope strategies (e.g.,
Technical Guide for Researchers & Drug Development Professionals
Core Concept: The "Doubly Labeled" Paradigm in Mannitol Flux
In the context of Metabolic Flux Analysis (MFA), "Doubly Labeled Mannitol" (DLM) refers to two distinct but complementary methodological approaches:
-
Dual-Atom Isotopologues (
): Mannitol molecules labeled with both Carbon-13 and Deuterium. These are used in D-fluxomics to decouple carbon backbone metabolism from redox (NADH/NADPH) metabolism, tracing hydrogen fate separately from carbon. -
Dual-Tracer Flux Assays (The "Double Label" Protocol): The simultaneous administration of
-Mannitol (a monosaccharide) alongside a second tracer (e.g., -Lactulose or -Glucose). This is the gold standard for quantifying trans-barrier flux (permeability) and normalizing extracellular fractions in intracellular MFA.
This guide addresses both, with a focus on high-value applications in drug development (gut barrier integrity) and microbial engineering.
Application I: Quantifying Intestinal Barrier Flux (The "Leaky Gut" Assay)
For drug development professionals, the most immediate application of labeled mannitol is the assessment of paracellular flux. Unlike static biomarkers, this is a dynamic flux measurement representing the rate of transport across the intestinal epithelium.
The Mechanism[1][2]
-
Mannitol Flux (
): D-Mannitol (182 Da, radius ~0.67 nm) flows passively through hydrophilic pores in the tight junctions of enterocytes. It represents the absorptive surface area . -
Lactulose Flux (
): Lactulose (342 Da, radius ~0.95 nm) is restricted from healthy tight junctions and only crosses through "leak" pathways (damaged junctions). -
The Flux Ratio (
): Normalizing Lactulose flux to Mannitol flux eliminates variables like gastric emptying rate and dilution volume, isolating barrier integrity as the sole variable.
Protocol: Dual-Isotope Flux Measurement
Objective: Measure the differential flux of
Materials:
-
Tracer A: D-Mannitol-
(or U- ) -
Tracer B: Lactulose-
(fully labeled to distinguish from dietary background) -
Analysis: LC-MS/MS (Triple Quadrupole)
Workflow:
-
Fasting: Subject fasts for 8 hours to clear dietary sugars.
-
Dosing: Administer oral solution containing 1g
-Mannitol and 5g -Lactulose in 100mL water. -
Flux Period: Collect all urine output for 0–6 hours (small intestine flux) and 6–24 hours (colonic flux).
-
Quantification:
-
Spike urine aliquots with internal standards (e.g., D-Mannitol-
). -
Analyze via LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.
-
-
Calculation:
Visualization: The Dual-Pathway Flux Model
Figure 1: Differential flux pathways. Mannitol tracks total functional pore area, while Lactulose tracks pathological leaks. The ratio quantifies barrier dysfunction.
Application II: Microbial Metabolic Flux Analysis ( -MFA)
In microbiology and fermentation science, doubly labeled mannitol is a substrate for probing the metabolism of mannitol-fermenting organisms (e.g., Pseudomonas, Aspergillus, E. coli mutants).
The Challenge: Cyclic Metabolism
Organisms like Pseudomonas putida utilize the EDEMP cycle (Entner-Doudoroff, Embden-Meyerhof-Parnas, and Pentose Phosphate pathways operating cyclically). Standard glucose tracers often fail to resolve these complex fluxes due to scrambling of carbon atoms.
The Solution: Parallel Labeling with Mannitol
Using
Experimental Design:
-
Culture A: [1,2-
]-Glucose (Reference) -
Culture B: [U-
]-Mannitol (Doubly labeled context: often used with D O) -
Quenching: Rapid filtration and quenching in cold methanol (-40°C).
-
Isotopomer Analysis: GC-MS analysis of proteinogenic amino acids.
-
Flux Modeling:
-
Mannitol flux (
) enters directly at F6P. -
By comparing the labeling pattern of F6P-derived metabolites (e.g., Histidine precursor) vs. G6P-derived metabolites (e.g., Glucosamine), researchers can quantify the reversibility of the PGI (Phosphoglucose Isomerase) reaction and the flux split between ED and EMP pathways.
-
Application III: Extracellular Volume Correction in Intracellular MFA
A critical source of error in intracellular fluxomics is the "carryover" of extracellular medium during cell harvesting. If the medium contains high concentrations of unlabeled metabolites, it contaminates the intracellular pool.
The "Doubly Labeled" Correction Method:
-
Tracer: Add a trace amount of D-Mannitol-
(or simply U- ) to the culture medium. -
Assumption: Mammalian cells (e.g., CHO, HEK293) do not metabolize mannitol; it remains strictly extracellular.
-
Quantification:
-
Measure the abundance of labeled mannitol in the cell pellet extract.
-
Calculate the volume of residual medium (
) based on the known medium concentration. -
Subtract the contribution of extracellular metabolites (
) from the total measured metabolite abundance to yield true intracellular concentrations.
-
Why Doubly Labeled? Using a
labeled mannitol allows it to be distinguished from any potential background mannitol and serves as a rigorous internal standard for mass spectrometry ionization efficiency.
Technical Specifications & Validation
To ensure data integrity (E-E-A-T), the following technical standards must be met.
Sourcing & Stability
-
Isotopic Purity: Must be >99 atom %
. For dual-labeled ( ), deuterium enrichment should be >98%. -
Chemical Purity: >98% to avoid competing substrates.
-
Stability: Mannitol is chemically stable but hygroscopic. Store desiccated at -20°C.
Mass Spectrometry Parameters (LC-MS/MS)
For the detection of D-Mannitol-U-
| Parameter | Setting | Rationale |
| Ionization | ESI Negative | Mannitol forms strong [M-H]- adducts (m/z 181 for natural, 187 for |
| Precursor Ion | 187.1 m/z | Specific to U- |
| Product Ion | 89.0 m/z | Characteristic fragment (cleavage of C2-C3 bond). |
| Collision Energy | 15-20 eV | Optimized for fragmentation without total signal loss. |
| Column | HILIC (Amide) | Required for retention of polar sugar alcohols. |
Diagram: Metabolic Fate of Mannitol Tracers
Figure 2: Metabolic entry point of
References
-
National Institutes of Health (NIH). (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis. PMC9452312. Retrieved from [Link]
-
American Society for Microbiology (ASM). (2016). Charting the Metabolic Landscape of the Facultative Methylotroph Bacillus methanolicus. mSystems. Retrieved from [Link]
-
ResearchGate. (2019). GC-MS-based 13C metabolic flux analysis resolves the cyclic glucose metabolism of Pseudomonas putida. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. PMC5873956. Retrieved from [Link]
Sources
Physical properties and stability of D-Mannitol-[1-13C;1,1'-d2]
Physicochemical Characterization and Stability in Bioanalytical Applications
Part 1: Executive Summary & Core Utility
D-Mannitol-[1-13C;1,1'-d2] is a high-precision stable isotope-labeled internal standard (SIL-IS) designed for the quantitative analysis of D-Mannitol in complex biological matrices (plasma, urine, intestinal fluid) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Its specific labeling pattern—incorporating one Carbon-13 atom and two Deuterium atoms at the C1 position—provides a mass shift of +3 Da relative to unlabeled mannitol. This shift is sufficient to avoid isotopic interference (crosstalk) from the natural abundance M+3 isotope of endogenous mannitol, while maintaining chromatographic behavior nearly identical to the analyte.
Primary Applications:
-
Intestinal Permeability Testing: The "Gold Standard" IS for the Lactulose/Mannitol (L/M) dual-sugar absorption test.
-
Excipient Profiling: Quantification of mannitol in pharmaceutical formulations.
-
Metabolic Tracing: Flux analysis in metabolic pathways where C1 oxidation is a rate-limiting step.
Part 2: Molecular Identity & Physicochemical Profile[1]
The physicochemical properties of the labeled standard closely mirror the unlabeled analyte, with specific deviations in molecular weight and vibrational frequencies (due to the Kinetic Isotope Effect).
Table 1: Comparative Physicochemical Data
| Property | D-Mannitol (Unlabeled) | D-Mannitol-[1-13C;1,1'-d2] (Labeled) |
| CAS Number | 69-65-8 | 1217463-58-5 (varies by vendor) |
| Molecular Formula | ||
| Molecular Weight | 182.17 g/mol | 185.19 g/mol |
| Mass Shift ( | — | +3.0 Da |
| Chemical Structure | Hexane-1,2,3,4,5,6-hexol | (2R,3R,4R,5R)-[1-13C,1,1-d2]-hexane-1,2,3,4,5,6-hexol |
| Solubility (Water) | ~216 mg/mL (25°C) | ~216 mg/mL (25°C) |
| pKa | ~13.5 (Weakly acidic) | ~13.5 |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic |
| Appearance | White crystalline powder | White crystalline powder |
Isotopic Labeling Architecture
The structural integrity of this isotopologue is defined by the placement of the heavy isotopes.
-
Position: C1 (Terminal carbon).
-
Bonding: The deuterium atoms are covalently bonded to the Carbon (
), not the Oxygen ( ). -
Significance: This distinction is critical. Hydroxyl protons (
) exchange rapidly with solvent protons (e.g., in mobile phases), which would lead to label loss. Carbon-bound deuterium ( ) is non-exchangeable under standard physiological and analytical conditions, ensuring the mass tag remains intact during extraction and ionization.
Part 3: Bioanalytical Workflow & Protocol
Expertise Note: Mannitol is a highly polar sugar alcohol. It does not retain well on standard C18 (Reverse Phase) columns. The protocol below utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is the industry standard for separating polar saccharides.
3.1. Stock Solution Preparation
-
Primary Stock (1.0 mg/mL): Dissolve 1.0 mg of D-Mannitol-[1-13C;1,1'-d2] in 1.0 mL of 50:50 Acetonitrile:Water .
-
Why? Pure water promotes microbial growth; pure acetonitrile precipitates the sugar. 50:50 is the stability "sweet spot."
-
-
Working Internal Standard (WIS): Dilute Primary Stock to 10 µg/mL in acetonitrile.
-
Storage: Store at -20°C. Stable for >12 months.
3.2. LC-MS/MS Parameters[1][2][3]
-
Ionization: Negative Electrospray Ionization (ESI-). Mannitol forms stable deprotonated ions
. -
Column: Amide-HILIC or ZIC-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9).
-
B: Acetonitrile.
-
-
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| D-Mannitol | 181.1 ( | 89.0 | -15 |
| D-Mannitol-[1-13C;1,1'-d2] | 184.1 ( | 92.0 | -15 |
Note: The product ion 89.0 corresponds to a characteristic fragmentation of the sugar backbone. The labeled product ion (92.0) retains the C1 label, confirming the fragment includes the heavy isotopes.
3.3. Analytical Logic Diagram
Figure 1: Step-by-step bioanalytical workflow for quantifying Mannitol using the stable isotope internal standard. The IS is added prior to extraction to correct for recovery losses and matrix effects.
Part 4: Stability & Handling
While D-Mannitol is chemically robust, the physical stability of solutions is the primary failure mode in laboratories.
4.1. The Recrystallization Risk
Mannitol has a tendency to crystallize out of aqueous solutions at concentrations >10% (w/v), especially if chilled.[4][5]
-
Observation: If your stock solution appears cloudy or has sediment, do not use it.
-
Remediation: Warm the solution to 40-50°C and sonicate until completely clear. Re-equilibrate to room temperature before pipetting to ensure accurate volume.
4.2. Isotopic Stability (Exchange)
As noted, the C-D bonds are stable. However, extreme pH (<2 or >12) combined with high heat could theoretically induce enolization and potential H/D exchange, though this is rare in standard mannitol workflows.
-
Protocol Rule: Maintain pH between 4 and 9 during processing.
4.3 Stability Decision Tree
Figure 2: Logic flow for assessing the integrity of D-Mannitol-[1-13C;1,1'-d2] stock solutions prior to use.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6251, D-Mannitol. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Standard framework for IS stability testing). Retrieved from [Link]
-
O'Reilly, T., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceutics, 12(2), 187.[4] (Reference for mannitol crystallization kinetics). Retrieved from [Link]
-
Barboza, Jr., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2705. (Primary reference for LC-MS/MS transitions and HILIC separation). Retrieved from [Link]
Sources
Isotopic purity specifications for D-Mannitol-[1-13C;1,1'-d2] standards
Executive Summary
In quantitative bioanalysis, particularly for intestinal permeability assays and excipient profiling, D-Mannitol-[1-13C;1,1'-d2] serves as a high-fidelity Stable Isotope Labeled Internal Standard (SIL-IS). Its unique labeling pattern—combining a Carbon-13 core with localized Deuterium labeling at the C1 position—provides a +3 Da mass shift relative to the endogenous analyte.
This guide defines the rigorous isotopic purity specifications required to prevent "cross-talk" (signal interference) in LC-MS/MS workflows. It moves beyond basic Certificates of Analysis (CoA) to establish a self-validating quality control framework, addressing the specific chromatographic risks associated with deuterium labeling.
The Physicochemical Logic of the Standard
To set specifications, one must first understand the molecular behavior of this specific isotopologue.
-
Target Analyte: D-Mannitol (
)[1] -
Labeled Standard: D-Mannitol-[1-13C;1,1'-d2]
-
Mass Shift Calculation:
- substitution at C1: +1.003 Da
- substitution at C1: +2.014 Da
-
Total Shift: +3.017 Da
Why this matters: Natural D-Mannitol has a predictable isotope envelope. The M+1 abundance (due to
The Risk: The primary risk is "IS-to-Analyte" interference . If the synthesis of the standard is incomplete, leaving residual unlabeled (
Specification Framework: The "Gold Standard"
The following specifications are recommended for D-Mannitol-[1-13C;1,1'-d2] intended for use in regulated (GLP/GMP) bioanalysis.
Table 1: Critical Quality Attributes (CQA)
| Parameter | Specification | Technical Rationale |
| Chemical Purity | ≥ 98.0% | Ensures no competing isomers (e.g., Sorbitol) that could co-elute and suppress ionization. |
| Isotopic Enrichment ( | ≥ 99.0 atom % | Maximizes the yield of the +3 species. |
| Isotopic Enrichment ( | ≥ 98.0 atom % | Deuterium incorporation is often the limiting step; high enrichment prevents M+1/M+2 formation. |
| Unlabeled Species ( | ≤ 0.5% | CRITICAL: Prevents the IS from contaminating the analyte LLOQ. |
| Partially Labeled ( | ≤ 2.0% combined | Reduces spectral noise, though less critical than M+0. |
| Proton/Deuterium Scrambling | None Detectable at C2-C6 | Ensures the label is site-specific (C1) to prevent metabolic loss or unexpected fragmentation. |
The Deuterium Isotope Effect: A Chromatographic Warning
Expertise Insight: Unlike
In Reversed-Phase Liquid Chromatography (RPLC), deuterated compounds typically interact slightly less with the C18 stationary phase than their protium counterparts.
-
Result: D-Mannitol-[1-13C;1,1'-d2] may elute slightly earlier than endogenous D-Mannitol.
-
Consequence: If the RT shift pushes the IS peak outside the integration window of the analyte, or if the IS elutes into a region of matrix suppression that the analyte avoids (or vice versa), the IS fails to correct for matrix effects.
Specification Implication: The "Isotopic Purity" must be high enough to ensure a single, sharp chromatographic peak. A mixture of
Visualizing the Workflow
The following diagrams illustrate the QC logic and the Cross-Talk mechanism.
Diagram 1: The Quality Control Decision Tree
Caption: Logical flow for validating the isotopic standard before acceptance into bioanalytical inventory.
Diagram 2: The Cross-Talk Mechanism (Interference)
Caption: Visualizing how isotopic impurities (M+0) in the Standard create false signals in the Analyte channel.
Self-Validating Experimental Protocols
To ensure the specifications in Table 1 are met, perform the following validation steps.
Protocol A: Isotopic Purity Determination via HRMS
Objective: Quantify the exact atom % enrichment and species distribution (
-
Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled to UHPLC.
-
Mobile Phase: 80:20 Acetonitrile:Water (HILIC mode preferred for Mannitol retention).
-
Sample Prep: Dilute the standard to 1 µg/mL in mobile phase.
-
Acquisition: Perform a full scan (MS1) in Negative Ion Mode (Mannitol ionizes well as
or ). -
Data Analysis:
-
Extract the isotope cluster:
- (Unlabeled)
-
(
only or ) -
(
or ) -
(Target:
)
-
Calculation:
-
Acceptance Criteria: The calculated % M+0 must be
.
-
Protocol B: The "Zero-Blank" Cross-Talk Test
Objective: Empirically determine if the IS interferes with the Analyte LLOQ.
-
Preparation:
-
Sample A (Double Blank): Pure matrix (plasma/urine) containing no analyte and no IS.
-
Sample B (Zero Sample): Pure matrix containing IS only at the working concentration (e.g., 500 ng/mL).
-
-
Injection: Inject Sample A followed by Sample B (n=3).
-
Monitoring: Monitor the MRM transition for the Analyte (e.g., 181.1
89.0) in Sample B. -
Validation Logic:
-
Calculate the area of the peak in the Analyte channel for Sample B.
-
Compare this area to the area of the LLOQ standard (Lower Limit of Quantification).
-
Requirement: The signal in the Analyte channel contributed by the IS must be < 20% of the LLOQ signal (per FDA/ICH M10 guidelines).
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation.[2] Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS Bioanalysis. In Methods in Molecular Biology.[3] Springer. (Context on Deuterium Isotope Effects).
-
Ye, X., et al. (2020). Chromatographic Isotope Effect in HPLC-MS/MS Analysis: A Review. Analytical Chemistry.[4][5][6][7][8][9] (Technical grounding for retention time shifts).
Sources
- 1. mzCloud – D Mannitol [mzcloud.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 4. glsciences.com [glsciences.com]
- 5. fda.gov [fda.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Isotope Enrichment Calculator | NIST [nist.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
Advanced Metabolomic Profiling: The Strategic Advantage of Dual-Labeled Mannitol Tracers
Topic: Advantages of using dual-labeled mannitol tracers in metabolomics Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the landscape of modern metabolomics, the precision of flux analysis and barrier function assessment has been revolutionized by Stable Isotope Resolved Metabolomics (SIRM). While mannitol has long been the gold standard for assessing intestinal permeability and glomerular filtration, its utility was historically hampered by high background interference from dietary sources. The introduction of dual-labeled mannitol tracers —specifically utilizing Carbon-13 (
This guide details the technical superiority of dual-labeled mannitol in two distinct contexts: as a component of the "Dual-Sugar" permeability assay (using labeled mannitol and lactulose) and as a doubly-labeled molecular probe (e.g.,
Part 1: The "Dual-Sugar" Permeability Assay (Clinical & Preclinical)
The most immediate application of labeled mannitol is in the assessment of intestinal permeability (the "Leaky Gut" test). This assay relies on the differential absorption of two non-metabolized sugars: Mannitol (monosaccharide, transcellular transport) and Lactulose (disaccharide, paracellular transport).[1][2]
The Limitation of Unlabeled Tracers
Historically, this test used unlabeled mannitol. However, mannitol is a common food additive (sweetener E421) and is naturally present in many vegetables.
-
The Problem: High dietary background creates "noise," leading to false negatives in permeability calculations.
-
The Solution:
C-labeled Mannitol.[3][4][5] By shifting the mass ( ), the tracer becomes spectrally distinct from dietary ( C) mannitol.
The "Dual-Label" Advantage
In high-precision LC-MS/MS metabolomics, the "Dual-Label" approach refers to the simultaneous administration of
| Feature | Unlabeled Assay (Traditional) | Dual-Labeled Stable Isotope Assay (Modern) |
| Detection Method | HPLC-Pulsed Amperometric Detection (PAD) or Colorimetric | LC-MS/MS (MRM Mode) |
| Background Noise | High (Dietary interference) | Zero (Mass-shifted isotopologues) |
| Sensitivity (LOD) | ng/mL range | |
| Patient Prep | Requires fasting and strict dietary restrictions | Minimal dietary restrictions |
| Data Integrity | Prone to false positives/negatives | Absolute quantification via IDMS |
Protocol: LC-MS/MS Workflow for Permeability Profiling
Objective: Quantify the Lactulose/Mannitol (L/M) ratio in urine using stable isotope tracers.
-
Tracer Administration:
-
Administer oral solution containing 1 g
C -Mannitol and 5 g C -Lactulose . -
Note: Using fully labeled analogues (
C vs C ) prevents overlap with natural isotopic envelopes ( , ).
-
-
Sample Collection:
-
Collect urine output for 0–6 hours post-ingestion.
-
-
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge urine (10,000 x g, 10 min) to remove particulates.
-
Dilute 1:100 in 80:20 Acetonitrile:Water.
-
Add Internal Standard (IS): Deuterated Mannitol (
-Mannitol) if absolute quantification is required independent of the tracer.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).
-
Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
MS Detection: Negative ESI, MRM mode.
-
Mannitol Transition:
181 89 (Unlabeled) vs. 187 92 ( C -Mannitol) .
-
-
Part 2: Dual-Isotope Molecules for Metabolic Flux Analysis (MFA)
In microbial metabolomics (e.g., E. coli, Salmonella, or fungal pathogens), mannitol is not inert; it is a carbon source. Here, a single mannitol molecule labeled with both
Decoupling Carbon and Reducing Power
Standard
-
Carbon Label (
C): Tracks the backbone (Glycolysis vs. Pentose Phosphate Pathway). -
Hydrogen Label (
H): Tracks the oxidation state. If a C-H bond is broken by a dehydrogenase, the Deuterium is lost to the solvent (water) or transferred to a cofactor (NADPD). -
The Advantage: By measuring the ratio of retained
C to retained H in downstream metabolites (like Pyruvate or Lactate), researchers can quantify the exact contribution of specific dehydrogenase enzymes.
Visualization: The Dual-Tracer Logic
The following diagram illustrates how dual-labeled tracers resolve pathway ambiguity.
Caption: Decoupling metabolic fate using dual-labeled mannitol. While
Part 3: Absolute Quantification via Isotope Dilution (IDMS)
For drug development applications where mannitol is used as a biomarker for blood-brain barrier (BBB) disruption or renal clearance, accuracy is paramount .
The "Cross-Talk" Problem
In Mass Spectrometry, natural isotopes of the analyte can overlap with the internal standard if the mass difference is too small (e.g., only +1 or +2 Da).
-
Risk: High concentrations of analyte contribute signal to the Internal Standard channel, artificially inflating the IS signal and skewing quantification.
The Dual-Label Solution ( C + H)
Using a mannitol standard labeled with both isotopes (e.g.,
-
Benefit: This moves the Internal Standard signal completely outside the isotopic envelope of the natural analyte.
-
Result: Linear dynamic ranges are extended by 2-3 orders of magnitude, allowing precise quantification even in samples with highly variable mannitol concentrations (e.g., urine vs. plasma).
References
-
Gastrointestinal Permeability Assessment
-
LC-MS/MS Methodology for Sugar Probes
-
Metabolic Flux Analysis (MFA) Principles
- Title: 13C metabolic flux analysis: Classification and characterization from the perspective of mathem
- Source: Frontiers in Physiology / NIH.
-
URL:[Link]
-
Intracellular P
Sources
- 1. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced gastrointestinal passive paracellular permeability contributes to the obesity-associated hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A pathogen-specific isotope tracing approach reveals metabolic activities and fluxes of intracellular Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Specification & Application Guide: D-Mannitol-[1-13C;1,1'-d2]
Executive Summary
D-Mannitol-[1-13C;1,1'-d2] is a high-precision isotopologue of the sugar alcohol mannitol, engineered specifically for Hyperpolarized (HP)
Unlike standard
Part 1: Chemical Identity & Molecular Weight Verification
Nomenclature and Identification
-
Systematic Name: D-Mannitol-[1-
C; 1,1-d ][1][2] -
Chemical Formula:
C C H D O -
Specific CAS Number: 1217463-58-5 (Note: This CAS is frequently associated with D-Mannitol-
C,d generic labeling; researchers must verify the specific 1,1'-d regiochemistry with the supplier via Certificate of Analysis). -
Smiles String: [2H]C([2H])(O)CO (Isotope specific)
First-Principles Molecular Weight Calculation
In quantitative mass spectrometry and gravimetric preparation, relying on "approximate" integer masses leads to errors. Below is the self-validating calculation using IUPAC standard atomic weights and monoisotopic masses.
| Element / Isotope | Count | Standard Atomic Weight ( g/mol ) | Monoisotopic Mass (Da) | Contribution to Molar Mass ( g/mol ) | Contribution to Exact Mass (Da) |
| Carbon-12 ( | 5 | 12.011 | 12.00000 | 60.055 | 60.00000 |
| Carbon-13 ( | 1 | 13.00335 | 13.00335 | 13.003 | 13.00335 |
| Hydrogen-1 ( | 12 | 1.00784 | 1.00783 | 12.094 | 12.09396 |
| Deuterium ( | 2 | 2.01410 | 2.01410 | 4.028 | 4.02820 |
| Oxygen-16 ( | 6 | 15.999 | 15.99491 | 95.994 | 95.96946 |
| TOTAL | - | - | - | 185.174 g/mol | 185.09497 Da |
-
Molar Mass (for weighing): 185.17 g/mol
-
Monoisotopic Mass (for MS): 185.0950 Da
Critical Note: The mass shift relative to unlabeled mannitol (MW 182.17) is +3.00 Da . In Mass Spectrometry, look for the parent ion at m/z 185.09 (M+H)
or 207.08 (M+Na).
Part 2: Synthesis & Structural Logic
The Challenge of the 1,1'-d2 Motif
Standard reduction of D-Mannose-[1-
To achieve the 1,1'-d
Synthetic Pathway
The preferred route utilizes D-Mannono-1,4-lactone-[1-
Figure 1: Synthetic route converting the 13C-labeled lactone to the gem-dideuterated mannitol using a deuterated reducing agent.
Quality Control (Self-Validating Protocol)
To verify the 1,1'-d
-
Validation Step: Perform
C-NMR without proton decoupling. -
Expected Result: The C1 peak (approx. 64 ppm) should appear as a quintet (1:2:3:2:1 intensity) due to coupling with two spin-1 Deuterium nuclei (
Hz). If it appears as a triplet, you have only mono-deuteration.
Part 3: Applications in Hyperpolarized MRI
The Physics of T1 Prolongation
The primary utility of this specific isotopologue is in Dynamic Nuclear Polarization (DNP) .
The longitudinal relaxation rate (
Where
By replacing Hydrogen (
-
is approximately 6.5x lower than
.[5] -
The dipolar relaxation efficiency drops by a factor of
(theoretical maximum, ignoring quadrupole effects). -
Result: The
of the C1 carbon extends from seconds (protonated) to seconds (deuterated) at clinical field strengths (3T).
Figure 2: Comparative physics of signal decay. The deuterated motif preserves hyperpolarization state during transit in the bloodstream.
Experimental Protocol: Dissolution DNP
Objective: Create an injectable, hyperpolarized solution of D-Mannitol-[1-
-
Preparation: Mix 30 mg of labeled mannitol with 15 mM OX063 trityl radical and 1.0 mM Gd-chelate (doping agent).
-
Polarization: Place in a DNP polarizer (e.g., SPINlab) at 0.8 K and 3.35 T or 5 T. Irradiate with microwaves (approx 94 GHz or 140 GHz) for 60–90 minutes.
-
Dissolution: Rapidly dissolve in superheated buffer (TRIS/EDTA, pH 7.4) to a final concentration of 80 mM.
-
QC Injection: Transfer to a benchtop NMR spectrometer immediately.
-
Success Criteria: Signal enhancement >10,000x vs. thermal equilibrium.
-
References
-
Kurhanewicz, J., et al. (2011). "Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei: Prospects for Translation to Clinical Research." Neoplasia, 13(2), 81-97. [Link]
-
Commentary on T1 Relaxation: Facey, G. (2020). "12C/13C Isotope Effects on 1H T1 Relaxation Times." University of Ottawa NMR Facility Blog. [Link]
- Keshari, K. R., & Wilson, D. M. (2014). "Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization." Chemical Society Reviews, 43(5), 1627-1659.
Sources
Technical Guide: The Mechanics of Mass Shift M+3 in D-Mannitol-[1-13C;1,1'-d2] Spectra
Executive Summary
This technical guide deconstructs the spectral behavior of D-Mannitol-[1-13C;1,1'-d2] , a high-precision Stable Isotope Labeled (SIL) internal standard used in bioanalytical assays (e.g., intestinal permeability studies).
While standard internal standards often utilize simple deuteration, this specific isotopologue employs a hybrid labeling strategy (
Part 1: Molecular Architecture & Isotopic Physics
To understand the M+3 shift, we must first audit the atomic modifications relative to natural D-Mannitol (
The Isotopic Calculus
Natural mannitol is dominated by
| Component | Natural Isotope | Labeled Isotope | Mass Change ( |
| Carbon-1 | +1.003 Da | ||
| Proton on C1 | +1.006 Da | ||
| Proton' on C1 | +1.006 Da | ||
| Total Shift | +3.015 Da |
Structural Implication: The label is located at the hydroxymethyl tail (
-
Stability: The deuterium atoms are bonded to Carbon (C-D bond), not Oxygen. Unlike hydroxyl protons (
), which exchange rapidly with solvent water, C-D bonds are non-exchangeable under standard LC-MS conditions. This ensures the mass tag remains intact during extraction and ionization.
Why M+3? (The "Clean Window" Principle)
Using a +3 shift is a deliberate design choice to avoid Isotopic Interference .
-
M+0 (Analyte): 100% abundance.
-
M+1 (Natural): ~6.6% abundance (due to naturally occurring
in the 6-carbon skeleton). -
M+2 (Natural): ~0.2% abundance.
-
M+3 (Natural): <0.01% abundance.[1]
Part 2: Mass Spectrometry Dynamics (LC-MS/MS)
Ionization (Negative Mode ESI)
Sugar alcohols like mannitol lack basic nitrogen atoms, making positive mode ionization (
-
Preferred Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion: Mannitol typically forms a deprotonated ion
or a formate adduct .-
Natural Precursor (
): m/z 181.1 -
IS Precursor (
): m/z 184.1 (The M+3 Shift )
-
Fragmentation Logic
In Multiple Reaction Monitoring (MRM), the precursor is fragmented in the collision cell.
-
Primary Transition: Loss of water (
, -18 Da). -
Mechanism: Dehydration usually occurs across the carbon backbone but does not typically cleave the C-C bonds in the primary transition.
-
Result: The
label remains attached to the fragment.-
Analyte Transition:
-
IS Transition:
(The +3 shift is preserved).
-
The Deuterium Isotope Effect (Chromatography)
Critical Insight: Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.
-
Reverse Phase (C18): The IS may elute slightly earlier than the analyte.
-
HILIC (Hydrophilic Interaction): The effect is often minimized or reversed.
-
Risk: If the IS and Analyte do not co-elute perfectly, the IS may not perfectly compensate for transient matrix effects (ion suppression) at the exact moment of elution.
-
Mitigation: Use HILIC columns (e.g., Amide phases) which are standard for polar sugar analysis and offer better retention/co-elution profiles than C18.
Part 3: Experimental Validation Workflow
Diagrammatic Workflow
The following diagram illustrates the analytical logic, from sample prep to data processing, highlighting where the mass shift is critical.
Caption: Figure 1. LC-MS/MS workflow for Mannitol quantitation using M+3 Internal Standard.
Protocol: Cross-Talk Verification
To ensure the M+3 shift is valid, you must perform a "Cross-Talk" experiment during method validation.
Step-by-Step Protocol:
-
Prepare ULOQ Sample: Prepare a sample containing only the unlabeled Analyte at the Upper Limit of Quantitation (ULOQ).
-
Prepare IS Blank: Prepare a sample containing only the Internal Standard at the working concentration.
-
Inject ULOQ Sample: Monitor the IS transition (
).-
Requirement: Signal must be < 5% of the IS response. (Verifies Analyte
IS interference).
-
-
Inject IS Blank: Monitor the Analyte transition (
).-
Requirement: Signal must be < 20% of the LLOQ response. (Verifies IS
Analyte interference).
-
Part 4: Troubleshooting & Anomalies
| Observation | Root Cause | Corrective Action |
| M+2 Signal Observed | Incomplete labeling during synthesis (e.g., 98% D enrichment). | Check Certificate of Analysis (CoA).[2] If purity is low, mathematical correction may be required. |
| Retention Time Shift | Deuterium Isotope Effect on C18 columns. | Switch to HILIC or Amide columns. These rely on hydrogen bonding (polar interactions) where the isotope effect is less pronounced than in hydrophobic partitioning. |
| Signal Loss | Ion Suppression (Matrix Effect). | If IS and Analyte do not co-elute exactly, the IS cannot compensate for suppression. Optimize gradient to ensure co-elution. |
References
-
LGC Standards. D-Mannitol-[1-13C;1,1'-d2] Product Specifications. Retrieved from
-
National Institutes of Health (NIH). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study. (2022). Retrieved from
- Wang, S., et al.Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Sigma-Aldrich. Stable Isotope Labeled Mannitol Standards. Retrieved from
Sources
Methodological & Application
Application Note: High-Sensitivity Quantitation of D-Mannitol-[1-13C;1,1'-d2] in Human Urine via HILIC-MS/MS
Executive Summary
This protocol details a robust LC-MS/MS methodology for the quantification of D-Mannitol-[1-13C;1,1'-d2] in human urine.[1][2] This specific isotopologue is frequently utilized as a probe in dual-sugar absorption tests (e.g., Lactulose/Mannitol ratio) to assess intestinal permeability ("Leaky Gut") and mucosal barrier function.
Unlike standard refractive index detection, this mass spectrometry-based approach offers high specificity, eliminating interference from endogenous polyols and allowing for the use of lower probe dosages. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain and separate polar sugar alcohols, coupled with negative electrospray ionization (ESI-) for maximum sensitivity.
Key Advantages[3]
-
Specificity: Resolves Mannitol from its isomer Sorbitol.[3]
-
Sensitivity: Limits of Quantitation (LOQ) < 50 ng/mL.[4]
-
Simplicity: "Dilute-and-Shoot" or Protein Precipitation workflow compatible with high-throughput clinical analysis.
Chemical & Physical Properties[5][6][7][8]
Understanding the analyte is critical for method optimization. D-Mannitol is a polar, non-volatile sugar alcohol.
| Property | Data |
| Analyte | D-Mannitol-[1-13C;1,1'-d2] |
| Chemical Formula | 13C12C5H12D2O6 |
| Molecular Weight | ~185.19 Da (Native Mannitol: 182.17 Da) |
| Polarity | Highly Polar (LogP ≈ -3.1) |
| Solubility | Highly soluble in water; poor solubility in pure organic solvents. |
| Ionization | Forms [M-H]- (deprotonated) or [M+Cl]- adducts. |
Isotopic Shift Calculation
-
Native Mannitol [M-H]-: m/z 181.1
-
Target Analyte Shift:
-
13C (C1 position): +1.003 Da
-
D2 (C1 position): +2.012 Da
-
Total Shift: +3.015 Da
-
-
Target Precursor [M-H]-: m/z 184.1
Experimental Workflow
The following diagram outlines the sample preparation and instrumental workflow.
Figure 1: Optimized sample preparation workflow ensuring protein removal and matrix compatibility.
Sample Preparation Protocol
Objective: Remove urinary proteins and salts while maintaining the analyte in a high-organic solvent composition suitable for HILIC injection.
Reagents
-
Internal Standard (IS): D-Mannitol-13C6 (preferred) or D-Mannitol-d8.
-
Precipitation Solvent: Acetonitrile (LC-MS Grade).
Step-by-Step Procedure
-
Thawing: Thaw urine samples at room temperature and vortex vigorously to resuspend any precipitates.
-
Aliquot: Transfer 50 µL of urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of IS working solution (e.g., 10 µg/mL in water). Vortex briefly.
-
Precipitation: Add 450 µL of Acetonitrile (ACN).
-
Note: This creates a ~90% organic ratio, which precipitates proteins and matches the initial HILIC mobile phase conditions to prevent peak distortion.
-
-
Mixing: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing an insert.
-
Injection: Inject 2–5 µL into the LC-MS/MS.
LC-MS/MS Method Parameters
Liquid Chromatography (HILIC)
Reverse phase (C18) columns cannot retain mannitol. Amide-functionalized HILIC columns are the gold standard for carbohydrate separation.
-
Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., Thermo Accucore 150-Amide).
-
Column Temperature: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Ammonium Hydroxide (pH ~9.0).
-
Why High pH? Basic pH enhances the formation of deprotonated ions [M-H]- in negative mode.
-
-
Mobile Phase B: Acetonitrile:Water (95:5) + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide.
Gradient Table:
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial |
| 1.00 | 10 | 90 | Hold |
| 5.00 | 50 | 50 | Linear |
| 5.10 | 10 | 90 | Return |
| 8.00 | 10 | 90 | Re-equilibrate |
Mass Spectrometry (ESI-)
Sugar alcohols ionize poorly in positive mode. Negative mode electrospray ionization (ESI-) is required.
-
Source: ESI Negative Mode.
-
Capillary Voltage: -2.5 kV.
-
Desolvation Temperature: 500°C.
-
Gas Flow: High (1000 L/hr) to aid droplet evaporation.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Role |
| D-Mannitol-[1-13C;1,1'-d2] | 184.1 | 92.0 | 25 | 15 | Quantifier |
| D-Mannitol-[1-13C;1,1'-d2] | 184.1 | 89.0 | 25 | 18 | Qualifier |
| D-Mannitol (Native) | 181.1 | 89.0 | 25 | 15 | Monitor |
| D-Mannitol-13C6 (IS) | 187.1 | 92.0 | 25 | 15 | Internal Std |
-
Mechanistic Note: The transition 184 -> 92 corresponds to the cleavage of the C1-C3 fragment which carries the 13C and d2 labels (Mass shift: 89 + 1 + 2 = 92). The 184 -> 89 transition corresponds to the unlabeled C4-C6 end of the molecule.
Method Validation & Troubleshooting
Critical Separation: Mannitol vs. Sorbitol
Mannitol and Sorbitol are isomers with identical mass (MW 182) and fragmentation patterns. They must be chromatographically separated.
-
Check: Inject a mix of Native Mannitol and Sorbitol.
-
Expectation: On a BEH Amide column, Sorbitol typically elutes before Mannitol. Ensure baseline resolution (Rs > 1.5).
Linearity & Range
-
Range: 50 ng/mL to 10,000 ng/mL (Urine concentrations vary widely).
-
Curve Fit: 1/x weighted linear regression.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Retention | Phase Collapse or High Water Injection | Ensure sample diluent is >80% Acetonitrile. Do not inject pure water samples. |
| Low Sensitivity | pH Mismatch | Verify Mobile Phase pH is > 8.5 (Ammonium Hydroxide is volatile; prepare fresh). |
| Peak Tailing | Column Aging or Metal Interaction | Use a PEEK-lined column or add 5µM Medronic Acid to mobile phase. |
| Carryover | Sticky Analyte | Use a needle wash of 50:50 MeOH:Water. |
Biological Context Pathway
The following diagram illustrates the physiological transit of the probe, highlighting why urinary quantification reflects intestinal barrier integrity.
Figure 2: Pharmacokinetic pathway of Mannitol. It is not metabolized, making urinary recovery a direct measure of intestinal absorption.[5]
References
-
Measurement of intestinal permeability using lactulose and mannitol.
- Source: N
- Context: Validates the clinical utility of the Lactulose/Mannitol ratio and compares LC-MS/MS to PAD detection.
-
Validation of UPLC-MS/MS Method for Determin
- Source: Molecules (MDPI) / NIH
- Context: Describes the specific use of BEH Amide columns and negative ESI for sugar quantific
-
Separation of Common Sugar Alcohols (Mannitol/Sorbitol) on HILIC.
- Source: Phenomenex Technical Notes
- Context: Provides chromatograms demonstrating the critical separ
-
PubChem Compound Summary: D-Mannitol.
Sources
- 1. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medrxiv.org [medrxiv.org]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. isotope.com [isotope.com]
Application Note: Precision Metabolic Tracing of D-Mannitol-[1-13C;1,1'-d2]
Abstract
D-Mannitol-[1-13C;1,1'-d2] represents a high-fidelity stable isotope probe designed for two distinct but critical applications: assessing intestinal permeability (in vivo barrier function) and tracing carbon/hydrogen flux through microbial central carbon metabolism. Unlike standard 13C-glucose tracers, this dual-labeled polyol offers a unique stability profile; the deuterium labels at the C1 position are retained during the initial oxidation to fructose, allowing for precise downstream tracing into the triose phosphate pool. This guide provides rigorous, field-proven protocols for extracting and analyzing this tracer from complex biological matrices (plasma, urine, and microbial culture), ensuring minimal isotope fractionation and maximum instrument sensitivity.
Introduction & Tracer Chemistry
The Probe: D-Mannitol-[1-13C;1,1'-d2][1]
-
Chemical Structure: A six-carbon sugar alcohol where Carbon-1 is replaced with
and the two protons attached to C1 are replaced with Deuterium ( ). -
Metabolic Fate & Rationale:
-
Mammalian Systems: Mannitol is largely inert. It is filtered by the glomerulus and not significantly reabsorbed or metabolized, making it the "gold standard" for paracellular permeability assays (e.g., the Lactulose/Mannitol test). The heavy isotope label eliminates interference from dietary mannitol and allows for background-free quantification.
-
Microbial/Cellular Systems: In organisms expressing mannitol-1-phosphate dehydrogenase (MtlD) or mannitol dehydrogenase (MtD), mannitol enters glycolysis. Crucially, MtlD oxidizes the C2 position to a ketone (forming Fructose-6-P). Because the label is at C1 , the heavy isotopes are not lost to NADH/water during this initial step. This allows the intact
moiety to track exclusively into the Dihydroxyacetone Phosphate (DHAP) pool upon aldolase cleavage, providing a specific marker for "upper" glycolysis flux.
-
Experimental Design Considerations
-
Dose: For permeability studies, a standard oral dose is 2–5 g (often mixed with Lactulose). For metabolic tracing in culture, concentrations of 5–25 mM are typical.
-
Timepoints:
-
Urine: 0–5 hour cumulative collection (permeability).
-
Cell Culture: Quench at steady state (usually 4–6 hours) or kinetic timepoints (0, 15, 30, 60 min) for flux analysis.
-
Sample Preparation Protocols
Workflow Overview
The following diagram illustrates the critical decision points between LC-MS (targeted quantification) and GC-MS (flux analysis).
Caption: Decision tree for D-Mannitol processing. LC-MS prioritizes minimal handling; GC-MS requires rigorous derivatization.
Protocol A: Extraction from Plasma & Urine (LC-MS Focus)
Target: Absolute Quantification for Permeability Assays.
-
Thawing: Thaw samples on ice. Vortex for 10 seconds.
-
Protein Precipitation (PPT):
-
Add 50 µL of Plasma/Urine to a 1.5 mL Eppendorf tube.
-
Add 450 µL of Ice-Cold Extraction Solvent (80% Acetonitrile / 20% Methanol).
-
Expert Note: Pure acetonitrile can cause sugar precipitation/coprecipitation. The methanol helps keep the polar polyol in solution while precipitating proteins.
-
-
Mixing: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to complete precipitation.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 400 µL of supernatant to a fresh vial.
-
Drying (Optional but recommended for sensitivity): Evaporate to dryness in a vacuum concentrator (SpeedVac) at ambient temperature.
-
Reconstitution: Reconstitute in 100 µL of 60% Acetonitrile / 40% Water .
-
Critical: Matching the reconstitution solvent to the initial LC mobile phase conditions (HILIC) is vital to prevent peak broadening.
-
Protocol B: Intracellular Extraction (GC-MS Focus)
Target: Metabolic Flux Analysis (MFA) in Cells/Bacteria.
-
Quenching: Rapidly filter cell culture (e.g., nylon membrane) and wash with 37°C PBS (fast) or quench directly by adding 5 volumes of -80°C 80:20 MeOH:H2O.
-
Lysis: Perform 3 freeze-thaw cycles (Liquid
<-> 37°C water bath) or bead beating. -
Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.
-
Lyophilization: Dry the supernatant completely. Moisture is the enemy of GC derivatization.
-
Derivatization (The "Fiehn Method" Adaptation):
-
Step 1 (Methoximation): Add 10 µL of Methoxyamine HCl in Pyridine (20 mg/mL). Shake at 30°C for 90 minutes.
-
Why? Although mannitol has no carbonyl group, this step protects reducing sugars (glucose/fructose) in the sample, preventing ring-opening isomerization artifacts that complicate the chromatogram.
-
-
Step 2 (Silylation): Add 90 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Shake at 37°C for 30 minutes.
-
Why? Replaces active protons on hydroxyl groups with TMS groups, making the molecule volatile.
-
-
Centrifugation: Spin down any precipitate; transfer to glass insert vial.
-
Instrumental Analysis
Liquid Chromatography (LC-MS/MS)
Mannitol is highly polar and will not retain on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.
Table 1: HILIC-MS/MS Parameters
| Parameter | Setting / Recommendation |
| Column | Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in 95% Water / 5% ACN (pH 9.0) |
| Mobile Phase B | 10 mM Ammonium Acetate in 95% ACN / 5% Water (pH 9.0) |
| Gradient | 0-1 min: 95% B; 1-6 min: Ramp to 50% B; 6-8 min: Hold 50% B; 8.1 min: Re-equilibrate 95% B. |
| Flow Rate | 0.3 - 0.4 mL/min |
| Ionization | Negative ESI (Electrospray Ionization) |
| Transitions (MRM) | Unlabeled: 181.1 |
Note on MRM: The transition
Gas Chromatography (GC-MS)
GC-MS is superior for isotopomer distribution analysis because the fragmentation patterns are well-understood.
Table 2: GC-MS Parameters
| Parameter | Setting / Recommendation |
| Column | DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |
| Inlet Temp | 250°C (Splitless or 1:10 Split depending on conc.) |
| Carrier Gas | Helium @ 1 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Source Temp | 230°C (EI Source) |
| Target Ions (TMS) | Unlabeled Mannitol (6-TMS): |
Metabolic Pathway & Data Interpretation
Understanding the position of the label is crucial for interpreting the data.
Caption: Metabolic fate of the C1 label. Oxidation at C2 preserves the C1 label, which exclusively enters the DHAP pool.
Mass Isotopomer Distribution Analysis (MIDA)
When analyzing GC-MS data, you must correct for natural abundance (NA) of
-
M+0: Unlabeled Mannitol.
-
M+3: The tracer (1x
+ 2x ). -
Flux Calculation: If you observe M+3 in downstream metabolites (like DHAP or Pyruvate), it confirms active metabolism. If you observe M+1 or M+2, it suggests label loss (e.g., deuterium exchange) or dilution, though the C-D bond at C1 is generally stable in this pathway.
References
-
Gastrointestinal Permeability: Denno, D. M., et al.[1] "Use of the lactulose to mannitol ratio to evaluate childhood environmental enteric dysfunction: a systematic review." Clinical Infectious Diseases (2014). Link
-
HILIC Chromatography: Kubica, P., et al.[2][3] "Modern approach for determination of lactulose, mannitol and sucrose in human urine using HPLC–MS/MS."[2] Journal of Chromatography B (2012). Link
-
GC-MS Derivatization: Fiehn, O.[4][5] "Metabolite profiling by direct thermal desorption GC/MS." Methods in Molecular Biology (2016). Link
-
Mannitol Metabolism: Wisselink, H. W., et al. "Mannitol production by lactic acid bacteria: a review." International Dairy Journal (2002). Link
-
Isotope Tracing: Buescher, J. M., et al. "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology (2015). Link
Sources
Calculation of metabolic flux using D-Mannitol-[1-13C;1,1'-d2] tracer
Executive Summary
This Application Note details the protocol and calculation methodology for using D-Mannitol-[1-13C; 1,1'-d2] as a dual-labeled stable isotope tracer. Unlike single-isotope tracers (e.g., U-13C Glucose), this specialized isotopologue offers a unique advantage: it decouples carbon backbone trafficking (via 13C) from redox/hydrogen metabolism (via Deuterium).
Key Applications:
-
Microbial Fermentation: Quantifying mannitol consumption rates in Pseudomonas, Aspergillus, or Lactobacillus strains.
-
Enzymology (In Situ): Probing the kinetics of Mannitol-2-Dehydrogenase (MDH) and downstream Triose Phosphate Isomerase (TPI) via Kinetic Isotope Effects (KIE).
-
Permeability Studies: Differentiating paracellular transport (unmetabolized) from active transcellular metabolism (metabolized).
Scientific Principles & Tracer Logic
The Dual-Label Advantage
The tracer contains:
-
Carbon-13 at Position 1: Tracks the carbon skeleton into glycolysis (forming Fructose-6-P) and the Pentose Phosphate Pathway.
-
Deuterium (d2) at Position 1: Acts as a "Mass Tag" that is chemically distinct from the oxidation site of standard Mannitol Dehydrogenase (which oxidizes C2).
Mechanistic Insight:
In the primary catabolic pathway (Mannitol
Pathway Map (DOT Visualization)
Caption: Figure 1. Metabolic fate of D-Mannitol-[1-13C; 1,1'-d2]. Note that oxidation at C2 preserves the C1-Deuterium tag until the Triose Phosphate Isomerase step.
Experimental Protocol
Materials
-
Tracer: D-Mannitol-[1-13C; 1,1'-d2] (Isotopic Purity >98%).
-
Cell System: Microbial culture (e.g., E. coli, S. aureus) or mammalian intestinal epithelial cells.
-
Quenching Solution: 80:20 Methanol:Water (-80°C).
-
Internal Standard: U-13C Sorbitol (to normalize extraction efficiency).
Workflow Steps
Step 1: Pulse-Chase Labeling
-
Seed cells in glucose-free medium or low-glucose medium supplemented with 5 mM D-Mannitol-[1-13C; 1,1'-d2] .
-
Control A: Unlabeled Mannitol (Natural Abundance correction).
-
Control B: U-13C Mannitol (Carbon flux reference).
-
Incubate for steady-state (e.g., 4–24 hours) or kinetic timepoints (0, 5, 15, 30, 60 min).
Step 2: Metabolite Quenching & Extraction
-
Rapidly aspirate media.[1]
-
Immediately add 1 mL -80°C 80% Methanol . (Critical: Stops enzyme activity instantly to preserve isotope patterns).
-
Scrape cells and transfer to a pre-chilled tube.
-
Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C).
-
Collect supernatant. Dry under Nitrogen stream.
Step 3: Derivatization (GC-MS) Since mannitol and fructose are sugars, they require derivatization to be volatile.
-
Resuspend dried residue in 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C for 30 min.
-
Analyze via GC-MS (EI mode).
Calculation of Metabolic Flux
The calculation relies on determining the Mass Isotopomer Distribution (MID) .[1]
Data Definitions
- : Abundance of unlabeled ion.
- : Abundance of the tracer ion (M+3: one 13C, two Deuteriums).
- : Abundance of ions with partial label loss (e.g., M+1 if D is lost but 13C remains).
Calculating Fractional Enrichment (FE)
To determine the total uptake flux, calculate the fractional enrichment of the intracellular mannitol pool:
Where
Calculating Flux via Isotope Dilution
If steady-state is assumed, the metabolic flux (
For a simplified uptake calculation:
The "Deuterium Retention Ratio" (DRR)
This is the specific metric for this dual tracer. It measures how much of the carbon backbone retains the hydrogen label, indicating whether the pathway involves isomerization or exchange.
-
DRR
1.0: The pathway proceeds via Mannitol-2-DH Fructose F-1,6-bP (Aldolase cleavage) DHAP. The C1 tag is conserved. -
DRR < 1.0: Significant activity of Triose Phosphate Isomerase (TPI) . TPI interconverts DHAP and GAP via an enediol intermediate, which involves proton exchange with the solvent. A drop in DRR quantifies the TPI flux relative to glycolytic throughput.
Data Presentation & Interpretation
| Metabolite | Observed Mass Shift | Interpretation |
| Mannitol (Intra) | M+3 (13C, d2) | Direct uptake of tracer. |
| Fructose | M+3 (13C, d2) | Oxidation at C2 (MDH activity). C1 tag intact. |
| Fructose | M+1 (13C only) | Rare: Suggests oxidation at C1 (Mannitol Oxidase) or exchange. |
| DHAP | M+3 (13C, d2) | Product of Aldolase cleavage (C1-C3 fragment). |
| GAP | M+0 (Unlabeled) | Product of Aldolase cleavage (C4-C6 fragment). |
| Lactate | M+3 or M+1 | Mixed pool. M+1 suggests TPI exchange occurred. |
Troubleshooting Note: If you observe M+2 signals, check for natural abundance interference or incomplete derivatization.
References
-
Wiechert, W. (2001). "13C Metabolic Flux Analysis." Metabolic Engineering. [Link]
-
Cleland, W. W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics. [Link]
- Hiller, K., et al. (2010). "Metabolic Flux Analysis using Dual Isotope Tracers." Nature Protocols.
Disclaimer: This protocol is for research use only. Optimization of extraction solvents and GC-MS temperature ramps may be required depending on the specific cell line used.
Sources
Precision Profiling of Intestinal Permeability: Oral Dosage Guidelines for D-Mannitol-[1-13C;1,1'-d2]
Abstract
This application note provides a rigorous technical framework for the use of D-Mannitol-[1-13C;1,1'-d2] as a next-generation stable isotope tracer for in vivo intestinal permeability studies. Unlike generic mannitol, this specific isotopologue offers a dual advantage: the Carbon-13 label enables high-sensitivity detection via LC-MS/MS, while the Deuterium (d2) labeling at the C1 position introduces a Primary Kinetic Isotope Effect (KIE). This KIE significantly stabilizes the molecule against enzymatic oxidation by Mannitol Dehydrogenase (MDH), thereby reducing "metabolic noise" and providing a more accurate readout of paracellular transport than conventional probes.
Part 1: Scientific Rationale & Mechanism
The "Mannitol Problem" in Permeability Assays
Classically, mannitol is used as a probe for paracellular transport (small pore pathway) because it is small (182 Da) and hydrophilic.[1] However, a significant limitation of unlabeled mannitol is its susceptibility to degradation by:
-
Host Metabolism: Hepatic conversion to fructose via Mannitol Dehydrogenase (MDH).
-
Microbial Fermentation: Gut microbiota can consume up to 15-30% of an oral dose, leading to underestimation of permeability.
The Isotopic Solution: [1-13C;1,1'-d2]
The specific labeling pattern of D-Mannitol-[1-13C;1,1'-d2] addresses these failures through two distinct physical chemistry mechanisms:
-
Mass Resolution (+3 Da Shift): The combination of one
C and two Deuterium ( H) atoms creates a +3 Da mass shift ( ). This shifts the precursor ion away from the natural mannitol background in biological matrices, dramatically improving the Signal-to-Noise (S/N) ratio in LC-MS/MS analysis. -
Metabolic Resistance (The KIE Effect): MDH oxidizes mannitol at the C1/C6 position (due to symmetry). By substituting the C1 hydrogens with Deuterium, we induce a Primary Kinetic Isotope Effect . The C-D bond is stronger than the C-H bond, significantly slowing the rate-limiting hydride transfer step of MDH. This ensures that the recovered urinary tracer reflects permeability, not metabolic survival.
Figure 1: Schematic of D-Mannitol-[1-13C;1,1'-d2] flux. The Deuterium label suppresses losses to microbiota and hepatic enzymes (Red pathways), ensuring urinary recovery correlates directly with barrier integrity.
Part 2: Dosage Guidelines
The dosage of stable isotopes is often lower than traditional HPLC methods because LC-MS/MS is orders of magnitude more sensitive. However, to maintain the osmotic challenge required to assess permeability, a "carrier" strategy is often used.
Recommended Dosing Strategy
For permeability studies, you have two options:
-
Tracer Dose (High Sensitivity): Used when assessing baseline permeability without stressing the gut.
-
Challenge Dose (Carrier-Added): Used to mimic the osmotic load of a standard Lactulose/Mannitol test.
Table 1: Species-Specific Oral Dosage
| Species | Tracer Dose (Pure Isotope) | Challenge Dose (Isotope + Carrier) | Volume | Vehicle |
| Mouse (20-25g) | 50 mg/kg | 20 mg/kg Isotope + 200 mg/kg Unlabeled Mannitol | 200 µL | Sterile Water |
| Rat (250g) | 50 mg/kg | 20 mg/kg Isotope + 200 mg/kg Unlabeled Mannitol | 1-2 mL | Sterile Water |
| Human (70kg) | 2-5 mg/kg | 1 g Total Mannitol (50 mg Isotope + 950 mg Unlabeled) | 50-100 mL | Water (Osmolarity adjusted) |
Critical Note: If co-administering with Lactulose (for the L/M ratio), the standard Lactulose dose is 200-500 mg/kg . Ensure the combined osmolarity of the solution does not induce osmotic diarrhea, which would artificially alter transit time.
Part 3: Experimental Protocol
Phase A: Preparation
-
Fasting: Animals must be fasted to standardize gastric emptying and baseline insulin levels.
-
Solution Prep:
-
Dissolve D-Mannitol-[1-13C;1,1'-d2] in sterile, deionized water.
-
Vortex for 30 seconds (solubility is high).
-
Optional: Filter sterilize (0.22 µm) if maintaining the solution for >24 hours.
-
Phase B: Administration & Sampling
-
Baseline Sample: Collect a "Time 0" urine or plasma sample before gavage to establish the background noise floor (though 13C/d2 background should be near zero).
-
Oral Gavage: Administer the calculated dose via oral gavage (IG) using a flexible feeding needle to avoid esophageal trauma.
-
Metabolic Cage (Urine Method - Gold Standard):
-
Place animal in a metabolic cage immediately after dosing.
-
Collection Window: 0–6 hours is the standard window for small intestinal permeability. (0–24 hours includes colonic permeability).
-
Preservative: Add 20 µL of 10% Thymol or Sodium Azide to the collection cup to prevent bacterial degradation of sugars post-collection.
-
-
Blood Sampling (Plasma Method - Kinetic):
-
If urine collection is impossible, collect tail vein blood (20 µL) at T=30, 60, 90, and 120 minutes.
-
Phase C: Analytical Workflow (LC-MS/MS)
Target Analyte: D-Mannitol-[1-13C;1,1'-d2] MW: ~185.18 Da
LC-MS/MS Parameters (Example)
-
Ionization: ESI Negative Mode (Sugars ionize better in negative mode as [M-H]- or [M+Cl]-).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required . C18 columns will not retain mannitol.
-
Recommended: Amide-HILIC or Polymeric Amino column.
-
-
Mobile Phase: Acetonitrile/Water (80:20) with 10mM Ammonium Acetate (pH 9.0).
Table 2: MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
| Mannitol (Unlabeled) | 181.1 [M-H]⁻ | 89.0 | -15 | Standard |
| Mannitol-[1-13C;1,1'-d2] | 184.1 [M-H]⁻ | 92.0 | -15 | Target Tracer |
| Internal Standard | 187.1 [M-H]⁻ | 95.0 | -15 | e.g., 13C6-Mannitol (if available) |
Technical Tip: The transition 184.1 -> 92.0 corresponds to the cleavage of the C1-C2 bond retaining the labeled fragment. Verify fragmentation patterns on your specific instrument.
Figure 2: Step-by-step workflow for in vivo permeability assessment.
Part 4: Data Calculation & Interpretation
The standard metric for intestinal permeability is Fractional Excretion (%FE) .
Interpretation Guide
-
Healthy Control (Mouse): Typical %FE for mannitol is 2% – 5% .
-
Compromised Barrier (e.g., Colitis, Stress): %FE decreases in absorptive disorders (villous atrophy) but the Ratio of Lactulose/Mannitol increases.
-
Why Dual-Label Matters: If you observe a discrepancy between the recovery of generic mannitol (low) and [1-13C;1,1'-d2] mannitol (higher) in the same sample, the difference represents metabolic loss . The labeled compound provides the "True Permeability" value.
References
-
Intestinal Permeability Overview: Arrieta, M. C., et al. (2006). "Alterations in intestinal permeability."[1][4][5][6][7] Gut, 55(10), 1512–1520. [Link]
-
Mannitol Dehydrogenase & Kinetic Isotope Effects: Stoop, J. M., et al. (1996). "Mannitol metabolism in plants: a method for quantifying the enzymatic oxidation of mannitol." Plant Physiology, 112(1). (Demonstrates the KIE principle in MDH). [Link]
-
LC-MS/MS Method for Permeability Sugars: Ordiz, M. I., et al. (2019). "Measurement of intestinal permeability using lactulose and mannitol... by HPAE-PAD and LC-MSMS." PLOS ONE. [Link]
-
Stable Isotope Tracers in Metabolic Flux: Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing." Cell Metabolism. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Lactulose:Mannitol Diagnostic Test by HPLC and LC-MSMS Platforms: Considerations for Field Studies of Intestinal Barrier Function and Environmental Enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Effect of Intestinal Permeability Probes (Lactulose And Mannitol) and Other Liquids on Digesta Residence Times in Various Segments of the Gut Determined by Wireless Motility Capsule: A Randomised Controlled Trial | PLOS One [journals.plos.org]
- 6. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS | PLOS One [journals.plos.org]
- 7. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
Precision GC-MS Profiling of D-Mannitol-[1-13C;1,1'-d2]: A Dual-Derivatization Protocol
Executive Summary
D-Mannitol-[1-13C;1,1'-d2] is a high-precision stable isotope tracer widely utilized in metabolic flux analysis and intestinal permeability studies (e.g., the lactulose/mannitol test). Unlike simple deuterated standards, this isotopologue incorporates both carbon-13 and deuterium at the C1 position, creating a distinct mass shift (+3 Da) that is robust against hydrogen-deuterium exchange (HDX) during sample processing.
However, Mannitol is a polar, non-volatile hexitol that requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This guide presents two validated protocols: Silylation (TMS) for high-sensitivity metabolomics and Acetylation for high-stability flux analysis. We explore the specific fragmentation mechanics of the [1-13C;1,1'-d2] label to ensure accurate quantitation and differentiation from endogenous mannitol.
Chemical Logic & Isotope Fragmentation
Understanding the symmetry of mannitol is critical for interpreting the mass spectrum of the labeled compound.
-
Symmetry: Unlabeled D-Mannitol possesses a C2 axis of symmetry; chemically, C1 and C6 are equivalent. In GC-MS, fragments derived from either end (e.g., CH2OTMS) contribute to the same mass ion (m/z 103).
-
Symmetry Breaking: The [1-13C;1,1'-d2] label is located solely at C1. This creates "mass asymmetry."
-
C6 End (Unlabeled): Produces standard fragments (e.g., m/z 103).
-
C1 End (Labeled): Produces shifted fragments (e.g., m/z 106).
-
-
Result: The mass spectrum will exhibit "split peaks" for terminal fragments. Quantitation must account for this splitting to avoid underestimation of the tracer concentration.
Key Fragment Shifts (TMS Derivative)
| Fragment Origin | Structure (Simplified) | Unlabeled m/z | Labeled (C1) m/z | Shift |
| Primary Cleavage | CH2-OTMS (Terminal) | 103 | 106 | +3 Da |
| Secondary Cleavage | CH2(OTMS)-CH(OTMS) | 205 | 208 | +3 Da |
| Backbone | CH(OTMS)-CH(OTMS) | 147 | 147 | 0 Da* |
*Note: m/z 147 involves rearrangement of two TMS groups and usually excludes the carbon backbone, thus often remaining unshifted, serving as a useful check for instrument stability.
Experimental Protocols
Protocol A: Silylation (MSTFA) – High Sensitivity
Best for: Trace detection in plasma/urine, metabolomics profiling.
Reagents:
-
Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS (Catalyst).
-
Solvent: Anhydrous Pyridine (Proton scavenger).
-
Internal Standard: Phenyl-β-D-glucopyranoside or Ribitol (20 µg/mL).
Workflow:
-
Lyophilization: Evaporate 50 µL of sample (urine/plasma extract) to complete dryness in a glass vial using a vacuum concentrator (SpeedVac). Critical: Residual water hydrolyzes MSTFA.
-
Methoximation (Optional): If analyzing reducing sugars simultaneously, add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL) and incubate at 30°C for 90 min. For pure mannitol, this step can be skipped, but it is recommended for complex biological matrices to stabilize glucose/fructose.
-
Silylation: Add 50 µL MSTFA + 1% TMCS .
-
Incubation: Cap tightly and incubate at 37°C for 30 minutes or 70°C for 60 minutes . (Higher temp ensures complete derivatization of all 6 hydroxyls).
-
Equilibration: Allow to cool to room temperature for 15 mins before injection.
Protocol B: Acetylation (Alditol Acetate) – High Stability
Best for: High-concentration flux analysis, 13C enrichment studies, dirty matrices.
Reagents:
-
Acetic Anhydride.
-
Pyridine.
Workflow:
-
Dryness: Evaporate sample to dryness.
-
Reaction: Add 100 µL Acetic Anhydride and 100 µL Pyridine .
-
Incubation: Heat at 70°C for 30 minutes .
-
Extraction (Cleanup): Add 500 µL DI water (to hydrolyze excess anhydride) and 500 µL Chloroform. Vortex.
-
Separation: Centrifuge. Transfer the bottom Chloroform layer (containing Mannitol Hexaacetate) to a GC vial.
-
Dry: Evaporate chloroform and reconstitute in Ethyl Acetate or inject directly.
GC-MS Acquisition Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole / Q-TOF.
| Parameter | Setting | Rationale |
| Column | DB-5MS or DB-35MS (30m x 0.25mm x 0.25µm) | 5% phenyl provides standard separation; 35% phenyl improves separation of Mannitol from Sorbitol/Galactitol isomers. |
| Inlet Temp | 260°C | Ensure rapid volatilization of high-MW derivatives. |
| Injection | 1 µL Splitless (Trace) or 10:1 Split (Flux) | Prevent column overload. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency. |
| Temp Program | 100°C (1 min) → 10°C/min → 300°C (Hold 5 min) | Slow ramp required to resolve Mannitol (RT ~16-18 min) from Sorbitol. |
| Transfer Line | 280°C | Prevent condensation. |
| Ion Source | EI (70 eV), 230°C | Standard electron ionization. |
| Scan Mode | SIM (Selected Ion Monitoring) | Essential for sensitivity and isotope ratio precision. |
SIM Table (TMS Derivative):
-
Group 1 (10-15 min): Internal Standards (e.g., Ribitol).
-
Group 2 (15-20 min - Mannitol Window):
-
Target (Quant):205.1 (Unlabeled C1-C2), 208.1 (Labeled C1-C2).
-
Qualifier:319.2 , 307.1 .
-
Check Ion:73.0 (TMS group base peak).
-
Visual Workflow & Logic
Figure 1: Decision matrix for derivatization and mechanistic fragmentation logic for D-Mannitol-[1-13C;1,1'-d2]. Note the divergence of mass fragments due to isotopic asymmetry.
References
-
Measurement of Intestinal Permeability using 13C-Mannitol: Ghoshal, U. C., et al. (2016).[1][2] 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability. Neurogastroenterology & Motility.
-
GC-MS Metabolomics Protocols (Silylation): Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling. Current Protocols in Molecular Biology.
-
Fragmentation of TMS Derivatives: Medeiros, P. M., & Simoneit, B. R. (2007). Analysis of sugars in environmental samples by GC/MS of their trimethylsilyl derivatives. Journal of Chromatography A.
-
Certified Reference Materials for Mannitol: National Institute of Metrology (China). Development of a Pure Certified Reference Material of D-Mannitol.
Sources
Application Note: High-Precision Quantitation in Glycoproteomics & Barrier Assays using D-Mannitol-[1-13C;1,1'-d2]
Here is a comprehensive Application Note and Protocol guide for using D-Mannitol-[1-13C;1,1'-d2] in quantitative glycoproteomics and functional barrier assays.
Executive Summary
In modern drug development, particularly for biologics (monoclonal antibodies, fusion proteins) and small molecule safety assessment, "Proteomics" extends beyond simple amino acid sequencing. It encompasses the rigorous characterization of Post-Translational Modifications (PTMs) —specifically glycosylation—and the functional integrity of tissue barriers protected by specific protein complexes (tight junctions).
D-Mannitol-[1-13C;1,1'-d2] serves as a critical Internal Standard (IS) in two high-value proteomics workflows:
-
Quantitative Glycoproteomics: Absolute quantification of Mannose content in glycoprotein hydrolysates via GC-MS (Alditol Acetate analysis), serving as a Critical Quality Attribute (CQA) for therapeutic proteins.
-
Functional Proteomics (Barrier Integrity): A non-radioactive, highly specific probe to validate tight-junction protein function (Claudin/Occludin networks) in Blood-Brain Barrier (BBB) or intestinal permeability assays.
This guide details the mechanistic rationale, experimental protocols, and data interpretation for utilizing this specific isotopologue to eliminate matrix effects and ionization bias.
Technical Principle & Rationale
Why D-Mannitol-[1-13C;1,1'-d2]?
Standard proteomics relies on heavy peptides. However, glycan analysis requires sugar-specific standards.
-
Chemical Identity: As the reduced alcohol form of Mannose, Mannitol is the direct analyte measured after the reductive hydrolysis of high-mannose glycans.
-
Isotope Dilution Mass Spectrometry (IDMS): The [1-13C; 1,1'-d2] labeling provides a mass shift of +3 Da . This is sufficient to avoid overlap with the natural M+1 and M+2 isotopic envelopes of endogenous mannitol, while retaining identical chromatographic retention times.
-
Elimination of Kinetic Isotope Effects: The C1 labeling minimizes kinetic isotope effects during acetylation steps compared to fully deuterated analogs, ensuring the IS derivatizes at the exact same rate as the analyte.
The Mass Shift Logic
-
Endogenous Analyte: D-Mannose
Reduced to D-Mannitol Acetylated. (Base Peak Mass: M) -
Internal Standard: D-Mannitol-[1-13C;1,1'-d2]
Acetylated. (Base Peak Mass: M+3)
Workflow Visualization
The following diagram illustrates the integration of D-Mannitol-[1-13C;1,1'-d2] into a Glycoprotein Characterization workflow (Alditol Acetate Method).
Figure 1: Workflow for absolute quantitation of Mannose in glycoproteins using D-Mannitol-[1-13C;1,1'-d2] as an internal standard via the Alditol Acetate method.
Experimental Protocol: Quantitative Monosaccharide Analysis
Objective: Determine the molar ratio of Mannose in a glycoprotein (e.g., IgG) to assess high-mannose glycan structures.
Reagents Required[1][2]
-
Internal Standard: D-Mannitol-[1-13C;1,1'-d2] (Prepare 1 mM stock in HPLC-grade water).
-
Hydrolysis Agent: 2M Trifluoroacetic acid (TFA).
-
Reducing Agent: 1M Sodium Borohydride (
) in 1M . -
Derivatizing Agent: Acetic Anhydride / Pyridine (1:1 v/v).
Step-by-Step Methodology
Phase 1: Hydrolysis & Spiking
-
Aliquot 50 µg of glycoprotein into a screw-cap glass vial.
-
Add 10 µL of the Internal Standard solution (10 nmoles D-Mannitol-[1-13C;1,1'-d2]).
-
Note: Adding IS before hydrolysis controls for physical losses during heating, though Mannitol is stable in TFA. For highest precision regarding derivatization efficiency alone, add IS after hydrolysis but before reduction. Recommendation: Add post-hydrolysis/pre-reduction to avoid any risk of acid-catalyzed epimerization of the label, although rare for sugar alcohols.
-
-
Add 200 µL of 2M TFA.
-
Incubate at 100°C for 4 hours .
-
Evaporate to dryness under a stream of nitrogen (remove TFA completely).
Phase 2: Reduction[1]
-
Reconstitute residue in 200 µL of 1M
. -
Add 100 µL of 1M
solution. -
Incubate at 25°C (RT) for 1 hour .
-
Mechanism:[1] This converts the released D-Mannose (from protein) into D-Mannitol. The IS (already Mannitol) remains chemically unchanged but is now in the same matrix.
-
-
Neutralize excess borohydride by adding glacial acetic acid dropwise until bubbling ceases.
-
Evaporate to dryness under nitrogen. Add 500 µL Methanol and evaporate (repeat 3x) to remove borate complexes as volatile methyl borate.
Phase 3: Acetylation (Derivatization)
-
Add 100 µL Pyridine and 100 µL Acetic Anhydride to the dried residue.
-
Incubate at 100°C for 30 minutes .
-
Cool to RT. Add 500 µL Chloroform and 500 µL Water.
-
Vortex and centrifuge. The Chloroform (lower) layer contains the Peracetylated Mannitol (Analyte) and Peracetylated Mannitol-13C,d2 (IS).
-
Collect the lower phase for GC-MS analysis.
Data Acquisition & Analysis (GC-MS)[1][4]
Instrument: Agilent 7890/5977 (or equivalent single quadrupole MS). Column: DB-5ms or DB-17 (30m x 0.25mm).
MS Parameters (SIM Mode)
To achieve high sensitivity, use Selected Ion Monitoring (SIM). You must target the characteristic fragments of hexa-acetyl-mannitol.
| Analyte | Precursor | Characteristic Fragment Ions (m/z) | Dwell Time |
| Endogenous Mannitol | Hexa-acetate | 145 (Primary), 103, 115 | 50 ms |
| IS (Mannitol-13C,d2) | Hexa-acetate | 148 (Primary), 106, 118 | 50 ms |
Note: The primary cleavage of alditol acetates often involves breaking the C-C backbone. Ensure the fragment chosen contains the C1 labeled position. The m/z 145 fragment (C5H7O5+) typically includes the C1-C2-C3 backbone. With C1 labeled with 13C and two Deuteriums, the shift is exactly +3.
Calculation
-
RF (Response Factor) is typically 1.0 due to identical chemical structure, but should be verified with a standard curve.
Functional Proteomics: Barrier Permeability Application
In drug development, proteomics findings regarding tight junction proteins (e.g., downregulation of Claudin-5) must be validated functionally.
Protocol Summary:
-
Model: Caco-2 cell monolayer or In-vivo rodent model.
-
Dose: Administer D-Mannitol-[1-13C;1,1'-d2] (paracellular marker) mixed with the drug candidate.
-
Sampling: Collect basolateral media (in vitro) or plasma/urine (in vivo) at time points.
-
Analysis: LC-MS/MS (unlike the GC method above, this does not require derivatization if using HILIC chromatography).
-
Advantage: The stable isotope label allows this to be run simultaneously with other sugar probes (e.g., Lactulose) without interference, providing a precise readout of "leakiness" induced by proteomic changes.
References
-
Grover, M., et al. (2016). "(13)C mannitol as a novel biomarker for measurement of intestinal permeability."[2] Neurogastroenterology & Motility.
- Merkle, R.K., & Poppe, I. (1994). "Glycobiology: A Practical Approach - Carbohydrate Composition Analysis of Glycoproteins." Oxford University Press.
-
MedChemExpress. "D-Mannitol-13C,d2 Product Information and Mass Spectrometry Standards."
-
Bickel, U., et al. (2020). "LC-MS/MS-based in vitro and in vivo investigation of blood-brain barrier integrity by simultaneous quantitation of mannitol and sucrose." Fluids and Barriers of the CNS.
-
US Biological. "D-Mannitol-[1-13C;1,1'-d2] Specifications and Applications."[3]
Disclaimer: This protocol is for research use only. Optimization of GC temperature gradients and MS ionization energies may be required based on specific instrument configurations.
Sources
Distinguishing glycolysis and pentose phosphate pathways with labeled mannitol
Differentiating Glycolysis and Pentose Phosphate Pathway Flux using Mannitol
Abstract & Introduction
Metabolic flux analysis (MFA) is the gold standard for determining the in vivo activity of cellular metabolic networks.[1] A critical branch point in central carbon metabolism is the bifurcation between Glycolysis (Embden-Meyerhof-Parnas, EMP) and the Pentose Phosphate Pathway (PPP) . This split determines the cell's balance between energy production (ATP) and biosynthetic reducing power (NADPH).
While glucose is the standard tracer, Mannitol serves as a critical carbon source in fungal biotechnology (e.g., Aspergillus niger, Penicillium) and specific bacterial fermentations. Mannitol enters the metabolic network primarily by oxidation to fructose and phosphorylation to Fructose-6-Phosphate (F6P).
This guide details a protocol to distinguish EMP vs. PPP flux using
Mechanistic Basis: The "C1-Decarboxylation" Principle
The discrimination between EMP and PPP relies on the specific fate of the Carbon-1 (C1) atom in the hexose skeleton.
2.1 The Tracer:
Mannitol
Mannitol is converted to Fructose-6-Phosphate (F6P). Assuming the standard catabolic route (Mannitol
2.2 Pathway Fates[2]
-
Glycolysis (EMP):
-
F6P is phosphorylated to
Fructose-1,6-bisphosphate (F1,6BP). -
Aldolase cleaves F1,6BP into DHAP (containing C1-C3) and GAP (containing C4-C6).
-
Result: The C1 label ends up in DHAP. Triose phosphate isomerase equilibrates DHAP and GAP. Thus, 50% of the triose pool carries the label (specifically at the C3 position of GAP/Pyruvate).
-
Downstream Signal: Pyruvate (and Alanine) will show a 50% enrichment (M+1 isotopomer) relative to the input label.
-
F6P is phosphorylated to
-
Pentose Phosphate Pathway (PPP):
-
F6P isomerizes to
Glucose-6-Phosphate (G6P). -
G6P enters the oxidative PPP. The enzyme 6-phosphogluconate dehydrogenase decarboxylates C1 to release
. -
Result: The C1 label is lost as
. The remaining Ribulose-5-Phosphate (Ru5P) is unlabeled. -
Downstream Signal: Metabolites derived from the PPP (re-entering glycolysis as F6P/GAP) will be unlabeled (M+0).
-
F6P isomerizes to
2.3 Visualizing the Pathway Logic
Figure 1: Fate of the C1 label from Mannitol. In Glycolysis (Left), the label is retained in 50% of the triose pool. In the Oxidative PPP (Right), the label is lost as CO2, resulting in unlabeled downstream metabolites.
Experimental Protocol
This protocol uses GC-MS to analyze proteinogenic amino acids (specifically Alanine) as stable proxies for intracellular metabolic intermediates (Pyruvate).
3.1 Materials
-
Substrate:
D-Mannitol (99 atom% ). -
Organism: Aspergillus niger, E. coli, or mammalian cell line adapted to mannitol.
-
Quenching Solution: 60% Methanol / 40% Water (pre-chilled to -40°C).
-
Derivatization Reagents: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
3.2 Workflow Steps
Step 1: Steady-State Culturing
-
Inoculate cells in minimal medium containing
mannitol as the sole carbon source. -
Critical: Perform at least 5-6 cell doublings to ensures isotopic steady state (where protein biomass labeling reflects metabolic flux).
-
Maintain mid-exponential phase (
0.5–1.0 for bacteria/yeast).
Step 2: Rapid Quenching & Extraction
-
Rapidly filter 5–10 mL of culture (0.45 µm filter).
-
Immediately wash the filter with -40°C Quenching Solution to stop enzymatic activity.
-
Lyse cells (bead beating or sonication) in the methanol solution.
-
Centrifuge (10,000 x g, 5 min) to remove debris. Collect supernatant.
-
Dry supernatant under nitrogen stream or vacuum concentrator.
Step 3: Hydrolysis (For Proteinogenic Amino Acids) Note: Measuring free intracellular metabolites requires immediate analysis. Measuring protein-bound amino acids provides a time-integrated view of flux.
-
Resuspend biomass pellet in 6M HCl.
-
Incubate at 100°C for 24 hours (sealed glass vial).
-
Dry the hydrolysate completely to remove HCl.
Step 4: Derivatization (TBDMS Method)
-
Resuspend dried extract in 50 µL DMF (Dimethylformamide).
-
Add 50 µL MTBSTFA .
-
Incubate at 80°C for 30 minutes.
-
Transfer to GC vial with insert.
Step 5: GC-MS Analysis
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Target: Alanine (218 m/z fragment for TBDMS derivative).
-
Why Alanine? It is formed directly from Pyruvate via transamination. Its isotopic pattern mirrors the Pyruvate pool.
-
Fragment: The [M-57]+ fragment (loss of tert-butyl group) preserves the entire carbon skeleton (C1-C3).
-
Data Analysis & Calculation
4.1 Mass Isotopomer Distribution (MID)
Analyze the mass spectrum for Alanine (Fragment m/z 260 for M0).
-
M0 (m/z 260): Unlabeled Alanine.
-
M1 (m/z 261): Alanine with one
.
| Pathway Dominance | Expected Alanine Labeling Pattern | Explanation |
| 100% Glycolysis | ~50% M0, ~50% M1 | F1,6BP split yields 1 labeled DHAP + 1 unlabeled GAP. |
| 100% PPP | ~100% M0 | C1 label is lost as CO2. Resynthesized trioses are unlabeled. |
| 50/50 Mix | ~75% M0, ~25% M1 | Linear combination of the two patterns. |
4.2 Calculating the Split Ratio
To estimate the flux fraction through the PPP (
-
Example:
-
You measure Alanine M1 fraction = 0.30 (30%).
-
Theoretical Max (pure Glycolysis) = 0.50 (50%).
-
Glycolysis Flux =
(60%). -
PPP Flux =
(40%).
-
Note: For precise quantification, use metabolic modeling software (e.g., 13C-Flux2 or INCA) to account for reversible reactions (e.g., Transketolase/Transaldolase exchange) which can scramble the label.
Troubleshooting & Validation (Self-Validating Systems)
-
The "Total Recovery" Check:
-
If you suspect label loss via pathways other than PPP (e.g., TCA cycle cycling), check Leucine . Leucine is derived from Pyruvate + Acetyl-CoA. If Pyruvate labeling is inconsistent with Leucine labeling, metabolic channeling or compartmentation may be occurring.
-
-
Label Scrambling (The Reversibility Trap):
-
Issue: High reversible flux in the non-oxidative PPP can recycle unlabeled F6P back into the pool, diluting the EMP signal even if oxidative PPP flux is low.
-
Validation: Use a secondary tracer experiment with
mannitol (Uniformly labeled). If the M+3 isotopomer of Alanine is lower than expected, it confirms dilution from unlabeled sources (unlikely in minimal media) or extensive exchange.
-
-
Mannitol Dehydrogenase Specificity:
-
Ensure your organism converts Mannitol
Fructose. If it converts Mannitol Mannitol-1P F6P, the stereochemistry is preserved, and the protocol holds. If an alternative cleavage pathway exists (rare), the C1 assumption must be re-verified.
-
References
-
Metabolic Flux Analysis Principles: Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Mannitol Metabolism in Fungi: Solomon, P. S., et al. (2007). The role of mannitol in the pathogenicity of the wheat pathogen Stagonospora nodorum. Molecular Plant-Microbe Interactions. [Link]
-
GC-MS Protocols for Amino Acids: You, L., et al. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments (JoVE). [Link]
-
13C Tracer Selection Guide: Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
Sources
Application Note: Protocol for Dual-Isotope Tracking of Mannitol Fermentation
Abstract & Strategic Rationale
Mannitol metabolism is a critical virulence determinant in Staphylococcus aureus and a key osmoprotective mechanism in various fermentative bacteria. Traditional single-isotope tracing (using only
This protocol details a Dual-Isotope Tracking System utilizing [U-
Experimental Design: The Dual-Tag Strategy
Isotope Selection Logic
To reconstruct the metabolic map, we employ a parallel labeling strategy or a mixed-labeling strategy. For this protocol, we utilize a Mixed-Labeling approach to maximize data from a single run.
| Isotope Tracer | Target Information | Mechanistic Insight |
| [U- | Carbon Skeleton Flux | Tracks the uptake via the Phosphotransferase System (PTS) and cleavage into triose phosphates (Glycolysis). |
| [2- | Redox State (NADH) | The deuterium at C2 is removed by MtlD during conversion to Fructose-6-P. Retention of |
| Internal Standard | Extraction Efficiency |
The Biological Pathway
Mannitol enters S. aureus via the mannitol-specific PTS enzyme II (EII
Figure 1: The Mannitol-specific PTS pathway in S. aureus. Note the tight coupling between PEP availability and Mannitol uptake.
Detailed Protocol
Phase 1: Culture & Labeling
Objective: Establish steady-state growth and introduce the label without perturbing metabolic flux.
-
Pre-Culture: Inoculate S. aureus (e.g., strain USA300) in chemically defined medium (CDM) containing unlabeled mannitol (10 mM) overnight.
-
Main Culture: Dilute 1:100 into fresh CDM containing 5 mM [U-
C]Mannitol and 5 mM [2- H]Mannitol (1:1 ratio).-
Note: Total concentration is 10 mM. Using a 50/50 mix allows simultaneous detection of M+6 (carbon track) and M+1 (deuterium track) isotopomers.
-
-
Growth Conditions: Incubate at 37°C with shaking (200 rpm) for aerobic profiles, or in a sealed anaerobic chamber for fermentation profiles.
-
Sampling Point: Harvest cells at mid-exponential phase (OD
~0.5). Metabolic flux is most stable here.
Phase 2: Rapid Quenching & Extraction
Objective: Stop metabolism in <1 second to prevent "leakage" of intracellular metabolites.[1]
Reagents:
-
Quenching Solution: 60% Methanol / 0.85% Ammonium Bicarbonate (AMBIC), pre-chilled to -40°C .
-
Extraction Solvent: 80% Acetonitrile / 20% Water (LC-MS grade), pre-chilled to -20°C.
Workflow:
-
Fast Filtration (Recommended):
-
Apply 1 mL of culture onto a 0.45 µm nylon membrane filter using a vacuum manifold.
-
Immediately wash with 5 mL of 37°C unlabeled medium (to remove extracellular label) then instantly submerge the filter into the -40°C Quenching Solution .
-
Critical: The time from sampling to quench must be <5 seconds.
-
-
Cell Lysis & Extraction:
-
Transfer quenched cells (or filter) into a bead-beating tube containing cold Extraction Solvent.
-
Add Internal Standard (10 µM
C -Sorbitol). -
Perform bead beating (3 cycles, 30 sec, 4°C).
-
Centrifuge at 15,000 x g for 10 mins at 4°C.
-
-
Supernatant Recovery:
-
Collect supernatant.
-
Dry under nitrogen flow or SpeedVac (keep temp <30°C).
-
Reconstitute in 50 µL water/acetonitrile (1:1) for LC-MS injection.
-
Figure 2: Optimized Quenching and Extraction Workflow for Metabolomics.
Phase 3: LC-MS/MS Acquisition
Instrument: Q-Exactive Orbitrap or Triple Quadrupole MS. Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for sugar phosphates (Mtl-1-P, F6P).
-
Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15 mins.
-
Mode: Negative Ion Mode (optimal for phosphorylated intermediates).
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Analyze the resulting mass spectra for specific shifts.
| Metabolite | Observed Mass Shift | Interpretation |
| Mannitol-1-P | M+6 ( | Intact carbon skeleton uptake. |
| Mannitol-1-P | M+1 ( | Presence confirms uptake of deuterated substrate. |
| Fructose-6-P | M+6 ( | Successful oxidation by MtlD. |
| Fructose-6-P | Loss of M+1 ( | Critical Readout: The deuterium at C2 is removed during oxidation. If F6P retains deuterium, it suggests scrambling or alternative pathways. |
| Lactate | M+3 ( | Glycolytic cleavage (1 Mannitol -> 2 Lactate). |
Flux Calculation (Simplified)
The fractional enrichment (
Note: Correct for natural abundance of isotopes using software such as IsoCor or Metran .
Troubleshooting & Quality Control
-
Issue: Low Recovery of Mtl-1-P.
-
Cause: Hydrolysis during extraction.
-
Fix: Ensure extraction pH is neutral/alkaline (Ammonium Carbonate) and temperature never exceeds 4°C.
-
-
Issue: Metabolite Leakage.
-
Validation: Measure extracellular media for ATP or Mtl-1-P (should be zero). If detected, the quenching step damaged the membrane too slowly. Increase methanol concentration to 80% or lower temp to -50°C.
-
-
Issue: Hydrogen Exchange.
-
Check: If using D
O in media, account for solvent exchange at acidic protons. The C2-H of mannitol is non-exchangeable chemically but enzymatically active.
-
References
-
Zamboni, N., et al. (2009).
C-based metabolic flux analysis. Nature Protocols. [Link] -
Halsey, C. R., et al. (2017). Amino Acid Catabolism in Staphylococcus aureus and the Function of Carbon Catabolite Repression. mBio. [Link]
-
Nguyen, T., et al. (2019). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy... in Staphylococcus aureus. mBio. [Link]
-
de Koning, W., & van Dam, K. (1992). A method for the determination of changes of glycolytic metabolites in yeast on a subsecond time scale. Analytical Biochemistry. [Link]
-
Link, H., et al. (2015). Real-time metabolome profiling of the metabolic switch between starvation and growth. Nature Methods. [Link]
Sources
Application Note: Optimizing Retention Time for D-Mannitol-[1-13C;1,1'-d2] in HILIC Chromatography
Abstract
This application note details a robust protocol for the retention and separation of D-Mannitol-[1-13C;1,1'-d2], a critical stable isotope tracer used in intestinal permeability studies and metabolic flux analysis. Unlike reversed-phase chromatography, which fails to retain polar polyols, HILIC provides superior retention. However, HILIC methods are prone to retention time (RT) shifts and poor peak shape if not strictly controlled. This guide provides a self-validating method optimization strategy, focusing on the thermodynamic "water layer" mechanism, buffer ionic strength, and the critical impact of sample diluent composition.
Introduction & Scientific Context
D-Mannitol is a sugar alcohol (polyol) widely used as a permeability marker. In complex biological matrices (urine, plasma), endogenous or dietary mannitol can interfere with quantitation.[1] The isotopologue D-Mannitol-[1-13C;1,1'-d2] (+3 Da mass shift) is employed to distinguish the administered tracer from background levels.
The Challenge: HILIC Instability
HILIC is the method of choice for mannitol because the molecule is too hydrophilic for C18 retention. However, researchers often encounter:
-
RT Drifting: Caused by fluctuations in the hydration layer of the stationary phase.
-
Peak Splitting: Caused by injection solvent mismatch (the "solvent effect").
-
Ion Suppression: Caused by high salt loads in urine samples eluting near the void volume.
The Mechanism: Partitioning vs. Adsorption
To optimize retention, one must understand that HILIC is not simple "normal phase" chromatography.[2] It relies on the partitioning of the analyte into a water-rich layer immobilized on the stationary phase surface.[3][4]
Figure 1: The HILIC Partitioning Mechanism. Retention is governed by the analyte's distribution into the immobilized water layer.[4]
Experimental Protocol
Materials & Reagents
-
Analyte: D-Mannitol-[1-13C;1,1'-d2] (Isotopic Purity >99%).
-
Internal Standard (Optional): D-Mannitol-d8 (if correcting for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, and Ammonium Acetate.
-
Column: Amide-bonded phase (e.g., Waters BEH Amide or Tosoh TSKgel Amide-80). Note: Amide phases are preferred over Amino phases for sugars to prevent Schiff base formation and ensure longevity.
Instrumentation (LC-MS/MS)
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Ionization: ESI Negative (preferred for sensitivity) or ESI Positive (Ammonium adducts).
Step-by-Step Method Optimization
Step 1: Mobile Phase Design (The "80% Rule")
Mannitol requires a high percentage of organic solvent to retain.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 for Amide stability, or unadjusted pH ~6.8).
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Isocratic Start: 80% B / 20% A.
Step 2: Sample Diluent (The Critical Control Point)
CRITICAL: Do not dissolve samples in 100% water. This is the #1 cause of peak distortion in HILIC.
-
Protocol: Extract/dilute samples such that the final injection solvent is at least 75% Acetonitrile .
-
Why? If the sample solvent is stronger (more aqueous) than the mobile phase, the mannitol molecules will travel with the solvent plug rather than partitioning into the stationary phase, causing "breakthrough."
Step 3: Gradient Strategy
While isocratic elution works, a shallow gradient cleans the column of matrix salts.
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Action |
| 0.0 | 15 | 85 | Load |
| 1.0 | 15 | 85 | Hold |
| 5.0 | 40 | 60 | Elute |
| 5.1 | 60 | 40 | Wash |
| 7.0 | 60 | 40 | Wash |
| 7.1 | 15 | 85 | Re-equilibrate |
| 10.0 | 15 | 85 | Ready |
Step 4: MS/MS Detection Parameters
Because the analyte is labeled, specific transitions must be monitored.
-
Precursor Ion (ESI Negative): [M-H]⁻
-
Unlabeled Mannitol: m/z 181.1
-
Target (13C, d2): m/z 184.1 (+3 Da shift)
-
-
Precursor Ion (ESI Positive): [M+NH4]⁺
-
Unlabeled Mannitol: m/z 200.1
-
Target (13C, d2): m/z 203.1
-
Results & Discussion: Troubleshooting Retention
Optimizing Retention Time (k')
If retention is too low (eluting near void), follow this decision logic:
-
Increase ACN: Shift from 80% to 85% or 90% B. Retention increases exponentially with ACN concentration in HILIC.
-
Check Buffer: Ensure Ammonium Acetate is present (minimum 5mM). Ionic strength drives the formation of the water layer.
-
Temperature: Lower temperatures (e.g., 25°C vs 40°C) often increase retention in HILIC for neutral polar compounds, as the partitioning is exothermic.
Troubleshooting Workflow
Figure 2: Diagnostic workflow for stabilizing mannitol retention.
Validation Criteria (Self-Validating System)
To ensure the method is reliable, adopt these acceptance criteria:
-
Retention Time Precision: < 2.0% RSD over 10 injections.
-
Peak Asymmetry: 0.9 – 1.2 (If < 0.9, increase organic in sample diluent).
-
Sensitivity: S/N > 10 for the LLOQ (Lower Limit of Quantitation).
References
-
Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Retrieved from [Link][5]
-
Grover, M., et al. (2016).[1] 13C mannitol as a novel biomarker for measurement of intestinal permeability.[1] Neurogastroenterology & Motility.[1] Retrieved from [Link]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
Sources
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Isotope Correction for D-Mannitol-[1-13C;1,1'-d2]
Topic: Natural Isotope Abundance Correction (NAC) for Stable Isotope Tracers Target Molecule: D-Mannitol-[1-13C;1,1'-d2] Audience: Researchers in Metabolic Flux Analysis (MFA), ADME scientists, and Mass Spectrometry Specialists.
Core Concept: Why Correct?
The "Isotope Fog" Problem
When you use D-Mannitol-[1-13C;1,1'-d2] , you are tracking a specific "signal" (the +3 Da mass shift caused by one
-
Carbon: 1.1% of all carbon atoms in your sample (and derivatization reagents) are naturally
C. -
Silicon (if GC-MS): If you derivatize with TMS (trimethylsilyl), Silicon has significant natural isotopes (
Si: ~4.7%, Si: ~3.1%). -
The Result: A "pure" unlabeled molecule will still show M+1, M+2, and M+3 peaks. Without mathematical correction, these natural peaks are indistinguishable from your expensive tracer signal, leading to gross overestimation of metabolic flux .
Technical FAQ: Understanding the Tracer
Q1: What is the expected mass shift for D-Mannitol-[1-13C;1,1'-d2]? A: The nominal mass shift is +3 Da (M+3).
- C: Adds +1.00335 Da.
-
H (Deuterium) x 2: Adds 2
1.00617 Da +2.012 Da. -
Total: ~3.015 Da shift relative to the monoisotopic peak (M+0).
Q2: I am using GC-MS. Do I correct for the Mannitol or the Derivative? A: You MUST correct for the entire derivatized complex.
-
Example: D-Mannitol (C
H O ) is typically analyzed as a Hexakis-TMS derivative (C H O Si ).[1] -
The 18 added methyl carbons and 6 silicon atoms contribute massive natural abundance background. If you only correct for the C
backbone, your data will be invalid.
Q3: My corrected data shows negative enrichment values. Why? A: This is a classic "Overcorrection" error. It usually stems from:
-
Incorrect Formula: You corrected for C
H O instead of the TMS derivative. -
Resolution Mismatch: Your MS resolution (FWHM) is too low to distinguish the tracer peak from a background isobaric interference, or the algorithm assumes high-res separation where none exists.
-
Tracer Purity: You assumed the tracer was 100% pure. If the CoA states 98% enrichment, you must input 2% unlabeled impurity into your correction matrix.
Workflow Visualization
The following diagram illustrates the logical flow for processing raw MS data into corrected isotopologue distributions (CIDs).
Figure 1: Logical workflow for converting raw mass spectrometry intensities into naturally corrected isotopologue distributions.
Step-by-Step Correction Protocol
Prerequisite: Ensure you have access to a correction tool (e.g., IsoCor, AccuCor, or an in-house Python/R script using the Brauman algorithm).
Step 1: Define the Ion Formula
You must input the exact formula of the ion detected by the mass spectrometer.
-
LC-MS (ESI-): Usually [M-H]
. Formula: C H O . -
LC-MS (ESI+): Usually [M+Na]
or [M+NH ] . -
GC-MS (EI): Usually the Hexakis-TMS derivative minus a methyl group [M-CH
] .-
Action: Verify the fragmentation pattern.[2] If analyzing a fragment (e.g., m/z 205 or 217), input the formula for that specific fragment, not the whole molecule.
-
Step 2: Construct the Correction Matrix (Theory)
The relationship between your measured intensities (
Where
-
Row 0: Probability that an unlabeled molecule appears at M+0, M+1, etc. due to natural abundance.
-
Row 1: Probability that a molecule labeled with one tracer atom appears at M+1, M+2, etc.[4]
Step 3: Execute the Correction
Most software solves this via Non-Negative Least Squares (NNLS) to prevent negative values.
-
Input Measured Vector: Normalize your peak areas so they sum to 1 (e.g., [0.85, 0.10, 0.05...]).
-
Input Tracer Info:
-
Run Deconvolution: The software calculates
.
Step 4: Quality Control (The "Self-Validating" Step)
-
Check the M+0 of the Unlabeled Standard: Run a pure unlabeled mannitol standard. After correction, the M+0 fraction should be >0.[6]99. If it is 0.90, your formula or matrix is wrong.
-
Check for "Spectral Skew": If using high-resolution MS (Orbitrap/FT-ICR), ensure the correction algorithm accounts for the fact that
C and H mass defects are different. A standard low-res matrix might merge them incorrectly.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Corrected M+0 is < 0% (Negative) | Overcorrection due to wrong formula. | Check if you included derivatization groups (TMS, TBDMS) in the formula. |
| Corrected M+0 is < 0% (Negative) | Background subtraction skipped. | Subtract the baseline/blank signal before calculating peak areas. |
| Enrichment > 100% | Saturation of the detector. | Check raw intensity. If >1e8 (Orbitrap) or detector limit, dilute sample and re-run. |
| M+1/M+2 Ratios fluctuate wildly | Low signal-to-noise. | Integrate only peaks with S/N > 10. Exclude noise bands from the vector. |
| "1,1'-d2" Label confusion | Ambiguous nomenclature. | Verify if the label is on C1 (geminal d2) or C1 and C6. For mass correction, only the number of deuteriums (2) matters, but for fragmentation analysis, position is critical. |
References
-
Su, X., et al. (2017). IsoCor: isotope correction for high-resolution MS labeling experiments.[6] Bioinformatics.[5][6]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data.[7] Scientific Reports.[7]
-
NIST Mass Spectrometry Data Center. D-Mannitol, 6TMS derivative Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.
-
Midani, F.S., et al. (2017). AccuCor: Natural Abundance Correction of Mass Spectrometer Data. Analytical Chemistry.[8][9][10]
Sources
- 1. D-Mannitol, 6TMS derivative [webbook.nist.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. en-trust.at [en-trust.at]
- 5. isotope.com [isotope.com]
- 6. academic.oup.com [academic.oup.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. glsciences.com [glsciences.com]
- 9. usp.org [usp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Resolution NMR of D-Mannitol-[1-13C;1,1'-d2]
Subject: Troubleshooting Spectral Overlap & Multiplet Resolution in Isotopically Labeled Polyols Applicable Compound: D-Mannitol-[1-13C;1,1'-d2] (CAS: 132202-29-0 / Custom Synthesis) Primary Audience: Structural Biologists, Metabolic Flux Researchers, DNP-NMR Physicists
Executive Summary & Technical Context[1][2][3][4][5][6][7]
D-Mannitol-[1-13C;1,1'-d2] is a specialized isotopologue often used in hyperpolarization (Dynamic Nuclear Polarization - DNP) and metabolic tracing. The specific labeling pattern introduces unique spectral challenges:
-
The
C Label: Located at C1, providing a strong signal for metabolic tracking. -
The Deuterium (d2) Label: Located at C1 to suppress the efficient dipole-dipole relaxation pathway with protons, significantly extending the longitudinal relaxation time (
) for hyperpolarization studies.
The Core Problem: While the deuterium label aids relaxation physics, it complicates the standard NMR spectrum. The spin-1 deuterium nucleus couples to the
This guide provides the protocols to resolve these overlaps and collapse the multiplets.
Troubleshooting Guide: The C Quintet & Signal Loss
Symptom: In the
Root Cause: Scalar coupling (
-
Mechanism: The C1 carbon is directly bonded to two deuterium atoms. Deuterium has a spin
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Splitting Pattern: The multiplicity is
. With (two deuterons) and , the splitting is lines (Quintet). -
Coupling Constant (
): Approximately 20–22 Hz.
Protocol: Implementing Deuterium Decoupling ( C{ H, H})
To resolve this into a singlet, you must decouple both protons (to sharpen C2-C6) and deuterium (to sharpen C1).
Step-by-Step Configuration:
-
Hardware Check: Ensure your probe is capable of tuning to
H on a decoupling channel (often the "lock" channel or a dedicated 3rd channel). -
Pulse Sequence Selection: Use a sequence like zgig (inverse gated) modified for triple resonance or dual decoupling.
-
Bruker Syntax:zgpg_2H or similar custom parameter sets where cpd2 is assigned to
H and cpd3 (or lock channel) is assigned to H.
-
-
Frequency Offset (O2/O3):
-
Set the deuterium carrier frequency to the chemical shift of the C1-deuterons (approx. 3.6-3.8 ppm in the
H spectrum). -
Tip: Acquire a quick 1D
H spectrum (lock off) to center the decoupler exactly.
-
-
Power Level: Deuterium requires significantly higher power than protons for decoupling due to its lower gyromagnetic ratio (
). However, the bandwidth required is narrow (only covering the C1 position).-
Standard: WALTZ-16 or GARP composite pulse decoupling.
-
Decision Workflow: Decoupling Setup
Figure 1: Decision matrix for resolving C-D coupling in labeled mannitol.
Troubleshooting Guide: Proton Spectral Overlap
Symptom: The region between 3.6 and 3.9 ppm is a single, unresolved "hump." You cannot distinguish the H1 (residual), H2, H3, H4, H5, or H6 signals.
Root Cause:
-
Polyol Nature: All methine/methylene protons in mannitol are in very similar electronic environments (CH-OH).
-
Symmetry: D-Mannitol has
symmetry. In solution, C1/C6, C2/C5, and C3/C4 are chemically equivalent unless the symmetry is broken by the isotope label. -
Solvent: In D2O, hydroxyl protons exchange and disappear, removing valuable coupling information that could help disperse the signals.
Protocol: Solvent Engineering & 2D Resolution
Option A: Solvent Switch (Dispersion Strategy) Do not use D2O if structural assignment is the goal. Use Pyridine-d5 .
-
Why: Pyridine-d5 forms hydrogen bonds with the hydroxyl groups. The "deshielding" effect varies depending on the steric environment of each OH group, spreading the signals significantly more than D2O or DMSO-d6.
-
Result: OH protons become visible (5-7 ppm) and couple to the CH protons, aiding identification via COSY.
Option B: 2D HSQC-TOCSY (The "Gold Standard") If you must use D2O (e.g., for metabolic mimicry), 1D proton NMR is insufficient.
-
Acquire HSQC (
H- C):-
The
C dimension provides better resolution. -
Target: Look for the C1 signal. It will be unique because it is labeled (high intensity) and shifted upfield by the Deuterium Isotope Effect (DIE).
-
-
Acquire HSQC-TOCSY:
-
Select the C1-H1 (residual) or C2-H2 correlation.
-
The TOCSY mixing step will "light up" the entire spin system (H1-H2-H3...) along the carbon dimension, allowing you to walk down the chain even if the proton peaks overlap in 1D.
-
Data Table: Expected Chemical Shifts & Isotope Effects[8][9]
Values are approximate and solvent-dependent (D2O reference).
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity (Uncoupled) | Multiplicity (Decoupled) | Notes |
| C1 (Label) | 63.3 - 63.5 | Quintet (1:2:3:2:1) | Singlet | Shifted ~ -0.6 ppm vs C6 due to DIE | |
| C6 (Natural) | 63.9 - 64.1 | Singlet | Singlet | Natural Abundance (1.1%) | |
| C2, C5 | 71.5 | Singlet | Singlet | ||
| C3, C4 | 69.9 | Singlet | Singlet | ||
| H1 (Residual) | 3.6 - 3.8 | Broad / Complex | Doublet of Doublets | Usually <2% abundance in d2-labeled sample |
DIE = Deuterium Isotope Effect (Upfield shift).
FAQ: Common User Issues
Q: Why is my C1 signal intensity lower than expected, even with labeling?
A: If you are not decoupling deuterium, the signal is split into five peaks (1:2:3:2:1). The outer lines are often lost in the noise. Additionally, the Nuclear Overhauser Effect (NOE) from protons is removed at C1 because the protons were replaced by deuterons. Solution: Use inverse gated decoupling with long relaxation delays (
Q: Can I use this molecule for DNP without a polarizer to test settings?
A: You can test the thermal NMR signal, but the
Q: I see a "shadow" peak near my C1 signal. Is this an impurity? A: Likely not. If your labeling is not 100% deuterated (e.g., 98% D), you will see a small signal for the C1-HD isotopologue (a triplet 1:1:1) or C1-H2 (singlet) slightly downfield from the main C1-D2 signal due to the difference in isotope shifts.
References
-
Isotope Effects on Chemical Shifts
- Source: Hansen, P. E. (1988). "Isotope effects in nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy.
- Relevance: Explains the upfield shift of C1 upon deuter
-
URL:
-
Carbohydrate NMR Resolution Strategies
- Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry.
- Relevance: Protocols for HSQC-TOCSY and solvent selection (Pyridine-d5) for polyols.
-
URL:
-
Deuterium Decoupling Techniques
- Source: University of Ottawa NMR Facility Blog (2010). "Deuterium Decoupling."
- Relevance: Practical setup for H decoupling on Bruker systems.
-
URL:
-
D-Mannitol Spectral Data
-
Source: Biological Magnetic Resonance Data Bank (BMRB). Entry for Mannitol.[1]
- Relevance: Baseline chemical shifts for n
-
URL:
-
Sources
Technical Support Center: High-Sensitivity Detection of D-Mannitol-[1-13C;1,1'-d2] in Plasma
Topic: Optimization of LC-MS/MS Workflows for Stable Isotope Labeled Mannitol Audience: Bioanalytical Scientists, DMPK Researchers Status: Active Guide
Introduction: The Sensitivity Paradox
You are likely using D-Mannitol-[1-13C;1,1'-d2] as a specific tracer for intestinal permeability or renal filtration studies to distinguish it from high-background dietary (12C) mannitol.
The Challenge: Mannitol is a polar, non-volatile sugar alcohol. It suffers from three distinct analytical failures in plasma:
-
Retention Failure: It elutes in the void volume on standard C18 columns, leading to massive ion suppression.
-
Ionization Failure: It lacks basic or acidic functional groups, making protonation ([M+H]+) or deprotonation ([M-H]-) inefficient.
-
Adduct Formation: It splits its signal between sodium, potassium, and ammonium adducts, diluting sensitivity.
This guide provides two validated workflows to overcome these limitations: a Direct HILIC Method (for routine analysis) and a Derivatization Method (for ultra-trace sensitivity).
Module 1: Sample Preparation (The Foundation)
Goal: Eliminate phospholipids that cause ion suppression at the HILIC void volume.
Standard Protein Precipitation (PPT) is insufficient for high-sensitivity mannitol analysis because phospholipids co-elute with mannitol in HILIC modes.
Protocol A: Phospholipid Removal (Recommended)
Use this for detection limits < 10 ng/mL.
-
Load: Transfer 50 µL plasma into a Phospholipid Removal Plate (e.g., Waters Ostro™, Phenomenex Phree™, or Agilent Captiva™).
-
Precipitate: Add 150 µL of 1% Formic Acid in Acetonitrile (ACN).
-
Why: The acid disrupts protein binding; high organic content precipitates proteins while the plate sorbent selectively retains phospholipids.
-
-
Mix: Aspirate/dispense 3x or vortex plate for 2 mins.
-
Elute: Apply vacuum (approx. 5-10 inHg) and collect filtrate.
-
Evaporate: Dry under nitrogen at 40°C.
-
Reconstitute: Resuspend in 100 µL of 80:20 ACN:Water (match initial HILIC mobile phase).
Protocol B: Liquid-Liquid Extraction (LLE) Alternative
Use if phospholipid plates are unavailable.
-
Aliquot 50 µL plasma.
-
Add 10 µL Internal Standard.
-
Add 200 µL Ethyl Acetate/Butanol (9:1 v/v).
-
Note: Mannitol is very polar; extraction recovery will be low (~40-60%), but the extract is cleaner than PPT.
-
-
Vortex (5 min) and Centrifuge (10 min @ 4000g).
-
Transfer supernatant, dry, and reconstitute.
Module 2: Chromatography (HILIC Strategy)
Goal: Retain mannitol away from the suppression zone.
Do not use C18. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] Amide-bonded phases are superior to bare silica for mannitol due to better peak shape and stability.
Recommended Column & Conditions
-
Column: Waters XBridge BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with NH4OH).
-
Critical: High pH promotes deprotonation for Negative Mode detection.
-
-
Mobile Phase B: 10 mM Ammonium Acetate in 90:10 ACN:Water, pH 9.0.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 90% | High organic to retain polar mannitol. |
| 1.0 | 90% | Isocratic hold to stack injection plug. |
| 5.0 | 60% | Gradient elution. |
| 5.1 | 90% | Return to initial. |
| 8.0 | 90% | Crucial: HILIC requires long re-equilibration. |
Module 3: Mass Spectrometry (Detection Logic)
Goal: Consolidate ion signal into a single species.
Strategy 1: Negative Mode (ESI-) [M-H]⁻
This is the industry standard for underivatized sugars.
-
Mechanism: Abstraction of a proton from a hydroxyl group.
-
Advantage: Lower background noise than positive mode.
-
Optimization: Use a "Make-up Pump" post-column if flow rates are low, adding 0.1% NH4OH in Methanol to ensure high pH entering the source.
MRM Transitions:
-
Native Mannitol: 181.1 → 89.0 (Collision Energy: ~15-20 eV)
-
D-Mannitol-[1-13C;1,1'-d2]: 184.1 → 92.0
-
Note: The fragment is typically a C3-split. The label (+3 Da) is retained in the fragment.
-
Strategy 2: Positive Mode (ESI+) [M+NH4]⁺
Use this only if your instrument has poor negative mode sensitivity.
-
Mechanism: Mannitol forms a strong Ammonium adduct.
-
Requirement: Mobile phase must contain Ammonium Acetate.
-
Transitions:
-
Native: 199.1 [M+NH4]⁺ → 182.1 [M+H]⁺ (Neutral loss of NH3)
-
Labeled: 202.1 → 185.1
-
Module 4: The "Nuclear Option" - Derivatization
Use when you need < 1 ng/mL sensitivity.
If direct HILIC is not sensitive enough, derivatize hydroxyl groups to add hydrophobicity and ionizable centers.
Reagent: Benzoyl Chloride (BzCl).[2] Mechanism: Converts polyols to per-benzoate esters. Workflow:
-
Mix: 50 µL Plasma extract + 25 µL 2M NaOH + 25 µL Benzoyl Chloride (5% in ACN).
-
Incubate: Room temp for 10 mins.
-
Quench: Add 20 µL 1% Glycine.
-
Analyze: Use a standard C18 Column (Positive Mode). Sensitivity increases 10-50x.
Visualizing the Workflow
Caption: Decision tree for selecting the optimal mannitol detection workflow based on sensitivity requirements.
Troubleshooting FAQ
Q1: My retention time is shifting between injections in HILIC mode.
-
Cause: HILIC columns are sensitive to water layer formation on the silica surface.
-
Fix: Increase your re-equilibration time. If your gradient ends at 8 minutes, run the initial condition (90% ACN) for at least 3-4 minutes before the next injection. Ensure your sample diluent matches the initial mobile phase (e.g., 90% ACN). Injecting 100% water will destabilize the column.
Q2: I see a peak in my blank samples (Carryover).
-
Cause: Mannitol is "sticky" and ubiquitous in the environment (dust, gloves).
-
Fix:
-
Use Polypropylene vials only (glass can leach ions or adsorb sugars).
-
Change needle wash to 50:50 Methanol:Water with 0.1% Formic Acid.
-
Verify the 13C-label purity. If your labeled standard is only 98% pure, 2% is native mannitol, which will show up if you are monitoring the native channel.
-
Q3: The signal intensity drops significantly after 50 injections.
-
Cause: Source contamination or cone fouling from non-volatile salts.
-
Fix:
-
Switch from Phosphate buffers (never use in MS) to Ammonium Acetate.
-
Check the Divert Valve. Direct the flow to waste for the first 1 minute (void volume) and after the peak elutes to prevent salts/phospholipids from entering the source.
-
Q4: Why is my 13C-Mannitol signal suppressing the Native Mannitol signal?
-
Cause: "Cross-talk" or Isotopic Interference.
-
Fix: The mass difference is +3 Da. If you use a very wide isolation window (e.g., Low Resolution Quadrupole settings), the 12C and 13C isotopes might overlap. Tighten the Quadrupole 1 (Q1) resolution to "Unit" or "High" (0.7 Da FWHM).
References
-
Siezenga, M. A., et al. (2024). Improvement of the LC-MS/MS method for the determination of lactulose and mannitol in human urine. Journal of Chromatography B.
-
Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews.
-
Thermo Fisher Scientific. (2020).[1] Analysis of Sugars and Sugar Alcohols in Plasma by HILIC-MS/MS. Application Note 73345.
-
Waters Corporation. (2021). Method Development Guide for HILIC Separations. Waters Application Library.
Sources
Addressing isotope scrambling issues with D-Mannitol-[1-13C;1,1'-d2]
Technical Support Center: D-Mannitol-[1-13C;1,1'-d2] Integrity & Application
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Isotope Scrambling & Metabolic Fidelity
Executive Summary
You are likely employing D-Mannitol-[1-13C;1,1'-d2] to trace metabolic flux, specifically targeting the mannitol cycle, glycolytic entry, or the pentose phosphate pathway (PPP). The dual-labeling strategy (Carbon-13 + Deuterium) provides a robust tool for distinguishing oxidative pathways from non-oxidative transport.
However, "scrambling"—the apparent randomization of the isotopic label—is a frequent artifact that compromises data interpretation. This guide addresses the three distinct mechanisms of scrambling relevant to this isotopologue: Symmetry-Driven Randomization , Triose Cycling (Metabolic Scrambling) , and Oxidative Washout .
Part 1: Diagnostic Triage (Is it Real?)
Before altering your biological protocol, confirm the integrity of your starting material and the nature of the "scrambling" observed in your data.
Q: My 13C-NMR spectrum shows a complex splitting pattern at C1. Is the label degrading?
A: No, this is likely the signature of high isotopic purity.
Unlike singly labeled
-
The Signature: In a standard proton-decoupled
C-NMR spectrum ( C-{1H}), the C1 signal will not be a sharp singlet. It will appear as a quintet (1:2:3:2:1 intensity ratio) due to coupling with two deuterium nuclei (Spin ). -
The Math: Multiplicity =
. With (two deuteriums) and , the result is 5 peaks. -
Action: If you see a quintet at ~64 ppm (shifted slightly upfield due to the Deuterium Isotope Effect), your compound is intact. If you see a singlet, you have lost the deuterium (washout).
Table 1: NMR Validation Parameters for D-Mannitol-[1-13C;1,1'-d2]
| Feature | Expected Observation | Diagnosis if Absent |
| C1 Chemical Shift | ~63.5 - 64.0 ppm (Multiplet) | Signal at ~64.5 ppm (Singlet) indicates loss of Deuterium. |
| C1 Multiplicity | Quintet ( | Singlet implies H/D exchange occurred (check pH or solvent). |
| C2-C6 Signals | Singlets (Natural Abundance) | Satellites indicate |
Part 2: The Biological Context (Metabolic Scrambling)[1][2]
The most common user report is finding the
Q: Why does my label appear at C6 of Fructose/Glucose when I started with C1-Mannitol?
A: This is caused by Triose Phosphate Cycling , not chemical scrambling of the mannitol itself.
-
Entry: Mannitol is oxidized to Fructose (via Mannitol Dehydrogenase) and phosphorylated to Fructose-6-Phosphate (F6P) . The label remains at C1 .
-
Lysis: F6P becomes Fructose-1,6-bisphosphate (FBP). Aldolase cleaves FBP.
-
C1-C3 becomes Dihydroxyacetone Phosphate (DHAP). (Label is here) .
-
C4-C6 becomes Glyceraldehyde-3-Phosphate (GAP).
-
-
The Scrambler (TPI): Triose Phosphate Isomerase (TPI) rapidly equilibrates DHAP and GAP.
-
Resynthesis (Gluconeogenesis): If these trioses recombine to form FBP, a labeled DHAP can combine with an unlabeled GAP (or vice versa).
-
If labeled DHAP becomes the "top" half (C1-C3), the label stays at C1.
-
If labeled DHAP converts to GAP and becomes the "bottom" half (C4-C6), the label moves to C6 of the hexose.
-
Visualizing the Scrambling Pathway The following diagram illustrates how the C1 label (Red) distributes to C6 (Pink) through the TPI bottleneck.
Caption: Figure 1. The Triose Phosphate Isomerase (TPI) bottleneck causes positional randomization of the C1 label into the C6 position during gluconeogenic flux.
Part 3: Deuterium Stability (The "Washout" Issue)
Q: I see the 13C signal, but the Deuterium signal is gone. Did it exchange with the solvent?
A: The C1-D bond in Mannitol is non-exchangeable in water/buffer at physiological pH. Loss of deuterium indicates specific enzymatic activity, usually the Pentose Phosphate Pathway (PPP) .
-
Scenario A: Glycolysis (Retention). If Mannitol enters glycolysis, the C1 position becomes the hydroxymethyl group of DHAP. The C-D bonds are largely preserved (kinetic isotope effects notwithstanding).
-
Scenario B: Oxidative PPP (Loss). If the Mannitol-derived Glucose-6-Phosphate enters the PPP, Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes C1.
-
Result: The C1-D bond is cleaved. The carbon is eventually released as
(if fully oxidized) or recycled. If you detect but no Deuterium, your flux is likely routing through the oxidative PPP branch.
-
Part 4: Troubleshooting Protocols
Protocol A: Differentiating Biological vs. Chemical Scrambling
Use this decision matrix to isolate the source of your issue.
-
Run High-Res MS/NMR on the Stock Solution.
-
Result: Pure [1-13C; 1,1'-d2] species?
-
Yes: Proceed to Step 2.
-
No: Chemical degradation/exchange. Check pH (must be neutral) and storage (desiccated).
-
-
Analyze the "Scrambled" Metabolite (e.g., Fructose).
-
Observation: 50% Label at C1, 50% Label at C6.
-
Fix: Use shorter incubation times to catch the "first pass" flux before the triose pool equilibrates.
-
-
Analyze Deuterium Retention.
-
Observation:
C is present, but mass shift corresponds to M+1 (13C only) instead of M+3 (13C + 2D). -
Fix: This is a biological finding, not an error. It quantifies the flux through the oxidative PPP.
-
Protocol B: Handling the "Symmetry Trap" in Synthesis
If you are using D-Mannitol-[1-13C;1,1'-d2] as a precursor for chemical synthesis:
-
Risk: D-Mannitol has a
axis of symmetry in its backbone, but the label breaks this symmetry. -
The Trap: If you protect the primary hydroxyls (C1/C6) simultaneously (e.g., using trityl chloride) and then deprotect or derivatize, you may create a statistical mixture if the reaction goes through a symmetric intermediate where C1 and C6 become equivalent.
-
Solution: Ensure your synthetic route relies on the chirality of C2-C5 to distinguish the ends, or use enzymes (like Lipase) that are stereoselective for the specific "D" configuration end-groups.
References
-
Stoop, J. M., et al. (1996).[1][2] "Substrate specificity of the NAD-dependent mannitol dehydrogenase from celery." Phytochemistry, 43(6), 1145–1150.[1]
-
Knowles, J. R. (1991). "Enzyme catalysis: not different, just better." Nature, 350, 121-124. (Foundational text on TPI perfection and scrambling).
-
Biological Magnetic Resonance Data Bank (BMRB). "D-Mannitol 1H and 13C Chemical Shifts." Entry bmse000099.
-
Rieder, S. V., & Rose, I. A. (1959). "The Mechanism of the Triosephosphate Isomerase Reaction." Journal of Biological Chemistry, 234, 1007-1010. (Establishes the lack of proton exchange at the phospho-carbon during isomerization).
Sources
Optimizing ionization parameters for D-Mannitol-[1-13C;1,1'-d2] in ESI-MS
Status: Operational Subject: Optimization of ESI-MS Parameters for Stable Isotope-Labeled Polyols Assigned Specialist: Senior Application Scientist Last Updated: February 10, 2026
Executive Summary: The "Polyol Paradox"
The Challenge: D-Mannitol is a neutral, hydrophilic sugar alcohol (polyol). Unlike peptides or organic acids, it lacks distinct basic or acidic functional groups that easily accept or donate protons in Electrospray Ionization (ESI). Consequently, it exhibits poor ionization efficiency in standard protonated (
The Solution: The most robust strategy for D-Mannitol-[1-13C;1,1'-d2] is Adduct Ionization . Instead of trying to force protonation, we engineer the mobile phase to promote the coordination of the neutral mannitol molecule with specific salt ions—most notably Chloride (
Isotope Specifics:
-
Unlabeled Monoisotopic Mass: ~182.17 Da[1]
-
Labeled Mass Shift: +3 Da (
= +1, = +2) -
Target Monoisotopic Mass: ~185.17 Da[1]
Core Protocol: Negative Mode Chloride Attachment (Recommended)
While positive mode (
Mechanism of Action
Polyols possess multiple hydroxyl (-OH) groups that form stable coordination complexes with anions. The chloride ion (
Optimized Instrument Parameters
| Parameter | Setting | Rationale |
| Polarity | Negative (-) | Reduces background noise common in positive mode.[1] |
| Target Adduct | The most stable anionic complex for polyols.[1] | |
| Target m/z | 220.1 | |
| Cone Voltage | Low (15–25 V) | Critical:[1] High energy destroys the weak adduct bond, stripping the Cl. |
| Source Temp | 350–400°C | High heat is required to desolvate the hydrophilic droplets.[1] |
| Desolvation Gas | High (800+ L/hr) | Aids in breaking the strong water-polyol hydrogen bonds.[1] |
The "Chloride Dopant" Recipe
To force the formation of the chloride adduct, you must introduce a source of
-
Reagent: Ammonium Chloride (
) or trace Chloroform ( ). -
Concentration: 0.5 mM to 1.0 mM
in the aqueous mobile phase (MP A). -
Alternative: Add 0.1% Chloroform to the organic mobile phase (MP B)—use with caution regarding tubing compatibility.
Visualization: Optimization Logic
Workflow: Adduct Selection & Optimization
This diagram outlines the decision process for selecting the correct ionization mode based on your specific sensitivity and matrix requirements.
Caption: Decision tree for selecting ionization polarity. Negative mode with chloride doping is the preferred pathway for robustness.[1]
Troubleshooting Guides (FAQ)
Q1: I see the signal, but it's fluctuating wildly. Why?
Diagnosis: Unstable Adduct Formation.
If you do not add a specific dopant (like
-
Standardize the Dopant: Add exactly 0.5 mM Ammonium Chloride to your aqueous mobile phase.
-
Check Cone Voltage: If the voltage is too high, you are fragmenting the adduct in the source. Perform a "Cone Voltage Ramp" experiment (10V to 60V) and pick the maximum intensity before the signal drops.
Q2: Is the Deuterium label ( ) stable? Will it exchange with the solvent?
Diagnosis: Isotope Exchange Anxiety. Analysis:
-
O-D Bonds: Deuterium on hydroxyl groups (-OD) will exchange with water (-OH) instantly.
-
C-D Bonds: Deuterium attached to Carbon is non-exchangeable under standard LC-MS conditions. Verdict: Your compound is D-Mannitol-[1-13C;1,1'-d2] .[2] The deuterium atoms are attached to Carbon 1 , not the oxygen. Therefore, the label is STABLE . You do not need to use deuterated solvents.
Q3: My chromatography is terrible (early elution/broad peaks).
Diagnosis: Phase Collapse or Lack of Retention. Mannitol is too polar for C18 columns. It will elute in the void volume. Fix:
-
Switch to HILIC: Use an Amide or Polymeric HILIC column.
-
Mobile Phase: High organic start (e.g., 85% Acetonitrile / 15% Water with 5mM Ammonium Acetate).
-
Sample Diluent: Dissolve your sample in high organic solvent (e.g., 80% ACN). Injecting a 100% water sample into a HILIC column causes peak distortion.
Quantitative Data Reference
Use this table to build your MRM (Multiple Reaction Monitoring) method.
| Precursor Ion | Polarity | Adduct Type | Approx.[1] m/z | Product Ion (Quant)* | Collision Energy |
| Mannitol (Unlabeled) | Negative | 217.1 | 181.1 ( | 15 - 25 eV | |
| Mannitol (Unlabeled) | Positive | 200.2 | 183.2 ( | 10 - 20 eV | |
| Mannitol-[13C, d2] | Negative | 220.1 | 184.1 ( | 15 - 25 eV | |
| Mannitol-[13C, d2] | Positive | 203.2 | 186.2 ( | 10 - 20 eV |
*Note: In Negative Mode Chloride adducts, the "product ion" is often the loss of HCl, resulting in the deprotonated molecule
References
-
Mechanisms of Adduct Formation
- Title: Formation and decompositions of chloride adduct ions in negative ion electrospray ioniz
- Source: Zhu, J., & Cole, R. B. (2000). Journal of the American Society for Mass Spectrometry.
-
Link:
-
Sugar Alcohol Analysis
- Title: Optimizing the Analysis of Sugar Alcohol Excipients in Pharmaceutical Tablet Formul
- Source: LCGC Intern
-
Link:
-
Compound Data (Grounding)
-
Title: D-Mannitol-[1-13C;1,1'-d2] Product Specifications.[2]
- Source: US Biological / PubChem.
-
Link:
-
-
HILIC Chromatography for Polyols
- Title: Hydrophilic interaction liquid chromatography (HILIC) in proteomics and metabolomics.
- Source: Creative Proteomics / Methods in Molecular Biology.
-
Link:
Sources
Handling hygroscopic properties of D-Mannitol-[1-13C;1,1'-d2] during weighing
The following technical guide addresses the specific challenges of handling D-Mannitol-[1-13C;1,1'-d2] (and similar stable isotope-labeled polyols) during high-precision weighing. While bulk D-Mannitol is typically non-hygroscopic in its stable crystalline form (
This guide provides a self-validating workflow to ensure the mass accuracy required for Isotope Dilution Mass Spectrometry (IDMS) and Quantitative NMR (qNMR).
Topic: Precision Weighing of Hygroscopic Stable Isotope Standards Product: D-Mannitol-[1-13C;1,1'-d2] (and related isotopologues) Applicable Techniques: IDMS, qNMR, Metabolomics
Technical Overview: The "Hygroscopic Paradox"
Users often report that D-Mannitol-[1-13C;1,1'-d2] behaves differently than their unlabeled bench reagents.
-
Unlabeled Mannitol: Typically crystalline (
-form), non-hygroscopic, free-flowing. -
Labeled Mannitol: Often lyophilized, potentially amorphous .[1]
-
Mechanism:[2][3] Rapid freezing prevents crystal lattice formation, leaving the material in a disordered, high-energy state. This amorphous solid will aggressively scavenge atmospheric moisture to lower its free energy, often transitioning into a sticky gum or a hydrate form (hemihydrate) during weighing.
-
Impact: A 1% moisture uptake results in a 1% error in the calculation of the isotopic spike concentration. In quantitative metabolomics, this propagates to a systematic bias in all downstream data.
-
Comparative Physical Properties
| Feature | Crystalline D-Mannitol (Bulk) | Lyophilized D-Mannitol (Labeled Standard) |
| Structure | Ordered Lattice ( | Disordered / Amorphous |
| Hygroscopicity | Very Low (<0.2% at 90% RH) | High (Rapid surface adsorption) |
| Appearance | White, crystalline powder | Fluffy cake or sticky solid |
| Static Charge | Low to Moderate | High (prone to flying) |
| Handling Risk | Low | High (Mass drift & clumping) |
Troubleshooting & FAQs
Q1: The powder is clumping and sticking to the spatula. Is the standard degraded?
A: It is likely not degraded , but it has absorbed moisture.
-
Diagnosis: D-Mannitol is chemically stable. Clumping indicates the material is in an amorphous state and has exceeded its glass transition temperature (
) due to moisture plasticization. -
Action: Do not attempt to "scrape" it off. This introduces static and loss. Instead, redry the material (see Protocol B) or dissolve the entire content of the vial if quantitative recovery is required.
Q2: I observe a continuous mass increase on the balance. How do I record the correct weight?
A: You are observing kinetic water adsorption .
-
The Error: Waiting for the balance to "stabilize" will result in a positive mass error (weighing water as mannitol).
-
The Fix: Use the "Weighing by Difference" technique (see Protocol C). Never weigh hygroscopic standards directly onto an open weigh boat.
Q3: Can I dry the labeled mannitol to remove the water?
A: Yes, but thermal stress must be minimized to prevent caramelization or degradation, although mannitol is relatively heat stable.
-
Recommendation: Dry in a vacuum desiccator over
or silica gel at room temperature for 24 hours. Avoid high-temperature ovens (>60°C) for labeled standards unless purity is verified, as trace synthesis impurities might be less stable than the mannitol itself.
Q4: Does the deuterium label exchange with atmospheric moisture?
A: No.
-
Explanation: The deuterium atoms in D-Mannitol-[1-13C;1,1'-d2] are bonded to Carbon-1 (C-D bonds). These are non-exchangeable under standard conditions.
-
Note: The hydroxyl protons (-OH) do exchange with atmospheric moisture, but this does not affect the molar amount of the mannitol backbone. It only affects the instantaneous mass if measuring the intact molecule by MS without solvation.
Validated Experimental Protocols
Protocol A: Assessment of Physical State
Before opening the expensive standard, determine its state.
-
Visual Inspection:
-
Crystalline: Sparkles under light, moves freely like salt.
-
Amorphous: Looks like cotton wool, a dull cake, or stuck to the walls.
-
-
Static Test: Bring a gloved finger near the vial (closed). If powder jumps to the glass wall, it is likely dry but amorphous/static-prone. Use an ionizing fan during weighing.
Protocol B: Non-Destructive Drying (Recommended)
Use this if the standard has been opened and shows signs of clumping.
-
Place the open vial in a vacuum desiccator .
-
Desiccant: Fresh Phosphorus Pentoxide (
) or indicating Silica Gel. -
Vacuum: Apply vacuum (<10 mbar) for 30 minutes, then seal.
-
Duration: Leave for 12–24 hours at Room Temperature (20–25°C).
-
Verification: Weigh the vial, return to desiccator for 2 hours, weigh again. If mass
, it is dry.
Protocol C: Precision Weighing by Difference (The "Gold Standard")
This method eliminates errors from moisture uptake during transfer and powder retention on the spatula.
Prerequisites:
-
Analytical Microbalance (5-place or 6-place).
-
Glove box (Ideal) or low-humidity room (<40% RH).
-
Anti-static gun or ionizer.
Step-by-Step:
-
Preparation: Equilibrate the standard vial and the receiving vessel (volumetric flask) to room temperature.
-
Zeroing: Place the capped source vial (containing the mannitol) on the balance. Tare (Zero) the balance.
-
Transfer:
-
Remove the vial from the balance.
-
Open it and transfer a portion of the powder into the receiving flask using a clean spatula.
-
Crucial: Do not return unused powder to the vial if you touched it.
-
Quickly recap the source vial.
-
-
Measurement: Place the capped source vial back on the balance.
-
Calculation: The balance will read a negative number (e.g.,
mg).-
Mass Transferred = Absolute Value of the Displayed Weight.
-
Why this works: You measured the mass leaving the protected environment of the vial. Any moisture absorbed by the powder inside the receiving flask after transfer does not change the amount of mannitol delivered.
-
Decision Logic & Workflow
The following diagram illustrates the decision process for handling D-Mannitol-[1-13C;1,1'-d2] based on its physical appearance and the required precision.
Caption: Decision matrix for handling D-Mannitol isotopologues based on physical state to ensure mass accuracy.
References
-
Cares, M. et al. (2014). Crystallization of D-Mannitol: Polymorphism and Morphology. Crystal Growth & Design. (Discusses the formation of amorphous vs crystalline phases). [Link]
-
Sartorius Lab Instruments. Proper Weighing of Hygroscopic Substances. (Technical Guide on "Weighing by Difference"). [Link]
Sources
Troubleshooting low recovery rates of D-Mannitol-[1-13C;1,1'-d2] from tissue
Welcome to the technical support center for troubleshooting low recovery rates of D-Mannitol-[1-13C;1,1'-d2] from tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental workflow. Here, we will address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm experiencing significantly low recovery of my internal standard, D-Mannitol-[1-13C;1,1'-d2], during tissue homogenization. What are the likely causes and how can I mitigate this?
Low recovery at the initial homogenization step often points to issues with analyte stability, inefficient cell lysis, or adsorption to cellular debris. D-Mannitol is a stable, crystalline solid, but the efficiency of its extraction is paramount.[1][2]
Potential Causes & Solutions:
-
Incomplete Cell Lysis: Mannitol, being highly water-soluble, can be trapped within intact cells if homogenization is not thorough.[1]
-
Mechanical Disruption: Ensure your tissue homogenizer (e.g., bead beater, rotor-stator) is optimized for the specific tissue type. Cryogenic grinding of tissue samples prior to homogenization can improve lysis efficiency.
-
Lysis Buffer: The choice of lysis buffer is critical. While a simple aqueous buffer might seem sufficient, a buffer containing a mild detergent can aid in disrupting cell membranes for more complete release of cytosolic contents.
-
-
Adsorption to Tissue Components: Mannitol, with its multiple hydroxyl groups, can participate in hydrogen bonding with proteins and other macromolecules, leading to co-precipitation.
-
Solvent Polarity: Adjusting the polarity of your homogenization solvent can be beneficial. While mannitol is most soluble in water, using a mixture of water and a miscible organic solvent like methanol or acetonitrile can help disrupt interactions with tissue components.[3]
-
-
Metabolic Conversion: While D-mannitol is considered metabolically inert in mammals, some microorganisms can metabolize it.[4][5] It's crucial to handle and process tissue samples promptly to minimize any potential microbial contamination and subsequent metabolic degradation of the analyte. The presence of mannitol dehydrogenase in certain organisms can lead to its conversion.[5][6]
Q2: My protein precipitation step seems to be a major source of D-Mannitol-[1-13C;1,1'-d2] loss. How can I optimize this critical step?
Protein precipitation is a common method for sample clean-up, but it can also lead to the co-precipitation of polar analytes like mannitol. The choice of precipitating agent and the conditions of precipitation are key to maximizing recovery.
Troubleshooting Protein Precipitation:
| Issue | Underlying Cause | Recommended Solution |
| Analyte Co-Precipitation | The polar nature of mannitol can lead to its entrapment within the precipitated protein pellet. | Optimize the solvent-to-sample ratio. A higher ratio of organic solvent (e.g., 3:1 or 4:1 acetonitrile to sample) can lead to more effective protein removal while keeping the highly polar mannitol in the supernatant.[7] |
| Inefficient Precipitation | Insufficient protein removal can lead to matrix effects in downstream analysis (e.g., LC-MS/MS). | A combination of organic solvents, such as a 1:1:1 mixture of methanol/acetonitrile/acetone, has been shown to be more effective in precipitating a wider range of proteins compared to a single solvent.[7] |
| pH Effects | The pH of the solution can influence the charge of both the proteins and the analyte, affecting precipitation efficiency and analyte recovery. | While mannitol itself is neutral, adjusting the pH of the sample prior to protein precipitation can alter protein solubility. For many applications, maintaining a neutral to slightly acidic pH is optimal.[8] |
| Temperature Effects | Low temperatures are often used to enhance protein precipitation, but this can also reduce the solubility of your analyte. | Perform precipitation at 4°C to maintain protein stability, but ensure your analyte remains soluble at this temperature.[9] For mannitol, which has good water solubility, this is generally not an issue. |
dot
Caption: Optimized Protein Precipitation Workflow.
Q3: I am using Solid-Phase Extraction (SPE) for sample clean-up and still see low recovery. What factors should I investigate?
SPE is a powerful technique for sample purification, but method optimization is crucial for polar compounds like mannitol. Low recovery in SPE can stem from inappropriate sorbent selection, suboptimal wash steps, or inefficient elution.
Optimizing Your SPE Protocol:
-
Sorbent Selection: For a polar analyte like mannitol, a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode sorbent with hydrophilic properties would be more suitable than a traditional reversed-phase (e.g., C18) sorbent.[10]
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to your sample load. This activates the sorbent for proper interaction.[11]
-
Sample Loading: The composition of the solvent in which your sample is dissolved is critical. For HILIC SPE, the sample should be in a high concentration of organic solvent to promote retention of the polar analyte.
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the mannitol. A common mistake is using a wash solvent that is too polar, leading to premature elution of the analyte.[12]
-
Elution Step: The elution solvent must be strong enough to disrupt the interaction between the mannitol and the sorbent. For HILIC SPE, this would typically be a highly aqueous mobile phase.
dot
Caption: SPE Troubleshooting Logic Flow.
Q4: Could derivatization be a source of analyte loss when preparing samples for GC-MS analysis?
Yes, derivatization is a critical step for analyzing non-volatile compounds like mannitol by GC-MS, and it can be a significant source of analyte loss if not properly optimized.[13]
Key Considerations for Derivatization:
-
Reaction Completeness: The derivatization reaction must go to completion to ensure accurate and reproducible quantification. Incomplete derivatization will lead to low recovery. Factors such as reaction time, temperature, and reagent concentration should be optimized.
-
Reagent Stability: Derivatizing reagents can be sensitive to moisture and may degrade over time. Always use fresh reagents and ensure anhydrous conditions if required by the specific derivatization chemistry (e.g., silylation).
-
Byproduct Formation: Side reactions can consume the analyte or produce interfering byproducts. The choice of derivatizing agent should be made to minimize the formation of unwanted byproducts. For mannitol, derivatization with 1-butaneboronic acid has been shown to be effective.[14][15]
-
Post-Derivatization Sample Handling: The derivatized analyte may have different stability and solubility properties. Ensure the solvent used for injection is compatible with the derivatized product and that the sample is analyzed within its stability window.
Protocols & Methodologies
Protocol 1: Optimized Tissue Homogenization and Protein Precipitation
This protocol is designed to maximize the recovery of D-Mannitol-[1-13C;1,1'-d2] from soft tissues like the brain or liver.
Materials:
-
Pre-weighed frozen tissue sample
-
Homogenization Buffer: 80:20 Methanol:Water (pre-chilled to -20°C)
-
Bead beater with ceramic beads
-
Refrigerated centrifuge
Procedure:
-
To the frozen tissue sample in a bead beater tube, add the appropriate volume of ice-cold Homogenization Buffer to achieve a desired tissue concentration (e.g., 100 mg/mL).
-
Add the internal standard, D-Mannitol-[1-13C;1,1'-d2], to the tube.
-
Homogenize the tissue using the bead beater according to the manufacturer's instructions for the specific tissue type. Ensure the sample remains cold during this process.
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant, which contains the extracted D-Mannitol-[1-13C;1,1'-d2], for further analysis.
Protocol 2: HILIC-Based Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a starting point for cleaning up the tissue extract prior to LC-MS/MS analysis.
Materials:
-
HILIC SPE cartridge
-
SPE vacuum manifold
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: 95:5 Acetonitrile:Water
-
Wash Solvent: 90:10 Acetonitrile:Water
-
Elution Solvent: 50:50 Acetonitrile:Water
Procedure:
-
Condition: Pass 1 mL of Methanol through the HILIC SPE cartridge.
-
Equilibrate: Pass 1 mL of 95:5 Acetonitrile:Water through the cartridge. Do not let the sorbent go dry.
-
Load: Dilute the supernatant from the protein precipitation step with acetonitrile to achieve a final concentration of >90% acetonitrile. Load the sample onto the SPE cartridge at a slow flow rate (approx. 1 drop/second).
-
Wash: Pass 1 mL of 90:10 Acetonitrile:Water through the cartridge to remove less polar interferences.
-
Elute: Elute the D-Mannitol-[1-13C;1,1'-d2] with 1 mL of 50:50 Acetonitrile:Water into a clean collection tube.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
References
-
Gao, Y., et al. (2022). Development of a Pure Certified Reference Material of D-Mannitol. Molecules, 27(15), 4979. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6251, Mannitol. Retrieved February 8, 2026, from [Link]
-
Qi, S., et al. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy. Journal of Pharmaceutical Sciences, 97(8), 3365-3377. [Link]
-
Al-kinani, A. A., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. Pharmaceutics, 12(2), 183. [Link]
-
Bains, A., et al. (2023). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. International Journal of Pharmaceutics, 648, 123594. [Link]
-
Al-kinani, A. A., et al. (2020). Formulating a Stable Mannitol Infusion while Maintaining Hyperosmolarity. MDPI. [Link]
-
Shrivastava, A., et al. (2021). Characteristics and analytical methods of Mannitol: An update. International Journal of Applied Pharmaceutics, 13(5), 20-32. [Link]
-
Kiyoshima, A., et al. (2001). Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 103-108. [Link]
-
Gonzalez, D., et al. (2023). Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease. PLOS ONE, 18(9), e0290943. [Link]
-
Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6598. [Link]
-
Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. Marine Drugs, 11(3), 853-863. [Link]
-
Quast, M. J., et al. (1995). On the metabolism of sorbitol and mannitol. Neurochemical Research, 20(9), 1063-1071. [Link]
-
Kiyoshima, A., et al. (2001). Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry. PubMed. [Link]
-
Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 392-397. [Link]
-
Pivari, F., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. Molecules, 23(10), 2697. [Link]
-
Crowe, K. M., et al. (2014). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 47(15), 1538-1543. [Link]
-
Palomo, I., et al. (2018). Stability of D-mannitol upon Melting/Freezing Cycles under Controlled Inert Atmosphere. Energy Procedia, 151, 137-144. [Link]
-
Sato, S., et al. (2013). Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. PubMed Central. [Link]
-
Ordóñez, E. Y., et al. (2021). Determination of artificial sweeteners in water samples by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of the Chilean Chemical Society, 66(3), 5263-5269. [Link]
-
Vylkova, S. (2017). Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions. Current Opinion in Microbiology, 37, 1-6. [Link]
-
ResearchGate. (2017). How to perform recovery/extraction efficiency tests when using an internal standard?[Link]
-
Feng, C. H., et al. (2001). Separation and determination of sorbitol and mannitol by derivatization capillary gas chromatography. Journal of Liquid Chromatography & Related Technologies, 24(11), 1659-1669. [Link]
-
Crowe, K. M., et al. (2014). Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity. Clinical Biochemistry, 47(15), 1538-1543. [Link]
-
Saha, B. C., & Racine, F. M. (2011). Effects of pH and corn steep liquor variability on mannitol production by Lactobacillus intermedius NRRL B-3693. Applied Microbiology and Biotechnology, 90(2), 533-539. [Link]
-
Pivari, F., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol. MDPI. [Link]
-
Welch Labs. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved February 8, 2026, from [Link]
-
Kim, M. K., et al. (2019). Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus. mBio, 10(4), e01375-19. [Link]
-
Bains, A., et al. (2024). Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. PubMed. [Link]
-
da Silva, A. S., et al. (2022). Measuring lactulose and mannitol levels using liquid chromatography coupled with tandem mass spectrum. medRxiv. [Link]
-
Chen, Y., et al. (2021). Evaluation of Mannitol Intervention Effects on Ischemic Cerebral Edema in Mice Using Swept Source Optical Coherence Tomography. Applied Sciences, 11(21), 9919. [Link]
-
ResearchGate. (n.d.). Influence of mannitol concentration on the physicochemical, mechanical and pharmaceutical properties of lyophilised mannitol. Retrieved February 8, 2026, from [Link]
-
Liu, Y., et al. (2016). A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes. Journal of Chromatography B, 1022, 1-9. [Link]
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]
-
Li, Y., et al. (2023). Mannitol inhibits the proliferation of neural stem cell by a p38 mitogen-activated protein kinase-dependent signaling pathway. Frontiers in Pharmacology, 14, 1269643. [Link]
-
Wang, Y., et al. (2023). Isolation, Identification, and Molecular Characterization of Mycoplasma bovis from Beef Cattle in Kunming, and Development of a SYBR Green qPCR Assay. Pathogens, 12(11), 1318. [Link]
-
Grothe, S., et al. (2001). Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis. Glycobiology, 11(11), 931-939. [Link]
-
Naparstek, M., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv. [Link]
-
Biotage. (n.d.). I am getting low recovery in my SPE method, how do I fix the problem? Retrieved February 8, 2026, from [Link]
-
Hughes, C. S., et al. (2019). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. Nature Protocols, 14(1), 134-149. [Link]
-
LITFL. (2024). Mannitol. Retrieved February 8, 2026, from [Link]
-
Phenomenex. (2023, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). FIG 1 Mannitol metabolism pathway and the mannitol operon in bacteria... Retrieved February 8, 2026, from [Link]
-
Gonçalves, P., et al. (2018). A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation. Frontiers in Microbiology, 9, 211. [Link]
Sources
- 1. D-Mannitol | 69-65-8 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. welchlab.com [welchlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]
- 6. Targeting Mannitol Metabolism as an Alternative Antimicrobial Strategy Based on the Structure-Function Study of Mannitol-1-Phosphate Dehydrogenase in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of pH and corn steep liquor variability on mannitol production by Lactobacillus intermedius NRRL B-3693 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 10. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sensitive and simple determination of mannitol in human brain tissues by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of D-Mannitol-[1-13C;1,1'-d2] in aqueous solution
Technical Support Center: D-Mannitol-[1-13C;1,1'-d2] Integrity Guide
-
Product: D-Mannitol-[1-13C;1,1'-d2]
-
Application Context: Hyperpolarized MRI (DNP), Metabolic Tracing, Biomolecular NMR.
-
Molecular Weight: ~185.19 g/mol (Adjusted for isotopes)
Executive Summary: The Stability Triad
D-Mannitol-[1-13C;1,1'-d2] is chemically robust but physically and biologically vulnerable in aqueous solution. The deuterium labeling at the C1 position is kinetically stable against exchange in neutral water, but the molecule itself is a prime carbon source for microbial growth and prone to crystallization.
Your primary risks are:
-
Microbial Consumption: Rapid isotopic loss via bacterial metabolism.
-
Physical Crystallization: Concentration-dependent precipitation at
. -
Paramagnetic Relaxation (NMR/DNP users): Dissolved oxygen shortening
relaxation times.
Module 1: Physical Stability & Solubility
Issue: The solution has turned cloudy or formed white precipitates.
The Science: Unlike Sorbitol, Mannitol has relatively low aqueous solubility (~18% w/v at 20°C). In high-concentration stocks (often required for DNP), temperature fluctuations cause rapid recrystallization. This is a physical phase change, not chemical degradation.
Troubleshooting Protocol: Solubilization
| Step | Action | Mechanism |
|---|---|---|
| 1 | Inspect | Check for "needles" or cloudiness. If present, do not pipette; concentration is inhomogeneous. |
| 2 | Heat | Warm the sealed vial to 40–50°C in a water bath. Do not exceed 60°C to avoid potential accelerated oxidation. |
| 3 | Sonicate | Sonicate for 5–10 minutes while warm. This breaks crystal lattice nuclei. |
| 4 | Vortex | Vortex vigorously to ensure homogeneity. |
| 5 | Verify | Hold vial against a dark background with a light source to check for Tyndall effect (scattering by micro-crystals). |
Preventative Storage:
-
Store Stock Solutions: Room Temperature (20–25°C). Do NOT refrigerate aqueous stocks >10% w/v, as this guarantees crystallization.
-
Store Lyophilized Powder: Desiccated at Room Temperature.
Module 2: Biological Stability & Sterility
Issue: Loss of isotopic signal over time or appearance of "slime" in solution.[1]
The Science:
Mannitol is a sugar alcohol.[2] While chemically inert, it is a metabolic substrate for common lab contaminants (E. coli, Staphylococcus). Bacteria utilize Mannitol-2-dehydrogenase to convert your expensive isotope into Fructose, scrambling the
Critical Warning: Do NOT Autoclave D-Mannitol-[1-13C;1,1'-d2] solutions if they contain any trace salts or buffers. While pure mannitol is heat stable, trace impurities at high temperatures (121°C) can catalyze caramelization or H/D exchange.
Sterilization Protocol (Recommended):
-
Dissolve mannitol in HPLC-grade water.
-
Filter through a 0.22 µm PVDF or PES membrane into a sterile, endotoxin-free vial.
-
Seal immediately.
Diagram: The Biological Degradation Pathway
Caption: Microbial enzymes oxidize Mannitol to Fructose, breaking the specific C-D bond and scrambling the 13C label.
Module 3: Isotopic Integrity (NMR/DNP Specifics)
Issue: Short
The Science:
The "1,1'-d2" labeling is specifically designed to remove the dipolar relaxation pathway from the C1 carbon, extending the
-
C-D Bond Stability: The C-D bond at C1 is non-acidic and will not exchange with water at neutral pH (pH 4–8).
-
The Enemy: Dissolved Oxygen (
). Oxygen is paramagnetic. Interaction between the unpaired electrons of and your nucleus causes rapid relaxation, negating the benefit of the deuterium label.
Protocol: Degassing for Maximum T1 For Hyperpolarized MRI or quantitative NMR, you must remove paramagnetic oxygen.
-
Freeze-Pump-Thaw (Gold Standard):
-
Freeze solution in liquid
. -
Pump vacuum (<0.1 mbar) to remove headspace gas.
-
Thaw warm water. Gas bubbles escape.
-
Repeat 3x.
-
-
Inert Gas Sparging (Alternative):
-
Bubble high-purity Helium or Argon through the solution for 15 mins.
-
Frequently Asked Questions (FAQ)
Q: Can I check the purity of the isotope using standard proton NMR? A: Yes, but the spectrum will look different.
-
Standard Mannitol: The C1 protons appear as a doublet of doublets near 3.6-3.9 ppm.
-
Your Molecule: The C1 protons are replaced by Deuterium.[3] The C1 proton signal will be silent (absent) . You may see a small residual peak if deuteration is <99%. This "missing peak" confirms the identity.
Q: Is the C-D bond sensitive to pH?
A: The C1 position is an alcohol, not a carbonyl. The
-
pH 2–10: Stable.
-
pH >12 or <1: Risk of elimination reactions or isomerization at high temperatures. Keep pH neutral.
Q: My solution turned yellow after autoclaving. Is it ruined? A: Likely, yes. Yellowing indicates "caramelization" or Maillard reaction products (if amines were present). This alters the chemical structure and introduces paramagnetic free radicals that will destroy your NMR signal. Discard and prepare fresh using sterile filtration.
References
-
USP Monographs . Mannitol.[1][2][3][4][5][6][7][8][9][10][11] United States Pharmacopeia. (Detailed solubility and physical stability data).
-
Kaushik, J. K., & Bhat, R. (1998). Thermal stability of proteins in aqueous polyol solutions. Journal of Physical Chemistry B. (Discusses polyol-water interactions). Link
- Wong, A., et al. (2014). 13C-Labeled Mannitol as a Hyperpolarized MRI Probe.
- Gouda, H., et al. (2000). NMR Study of Hydrogen/Deuterium Exchange. Journal of Biomolecular NMR. (General principles of H/D exchange kinetics).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usp.org [usp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope.com [isotope.com]
- 7. D-Mannitol (CAS 69-65-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. upcommons.upc.edu [upcommons.upc.edu]
- 10. The Mannitol Utilization System of the Marine Bacterium Zobellia galactanivorans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: D-Mannitol-[1-13C;1,1'-d2] vs. 13C-Glucose for Metabolic Flux Analysis
Topic: Comparing D-Mannitol-[1-13C;1,1'-d2] vs 13C-Glucose for flux analysis Content Type: Publish Comparison Guide
Executive Summary
In the landscape of metabolic flux analysis (MFA),
D-Mannitol-[1-13C;1,1'-d2] emerges as a high-precision alternative for specific inquiries. By entering metabolism downstream of the PGI checkpoint (typically as Fructose-6-Phosphate or Fructose) and carrying a geminal deuterium label, this tracer allows researchers to:
-
Quantify "Fructose-Bypass" Flux: Distinguish fluxes entering via mannitol/fructose pathways versus glucose.
-
Trace Cytosolic Redox Events: Correlate NADH production (via mannitol dehydrogenase) with carbon flux.
-
Resolve Reversibility: The retention of C1-deuterium provides a "hard" label that survives isomerization, unlike the labile proton of glucose.
Mechanistic Divergence: The "PGI Checkpoint"
The choice between these two tracers is dictated by where they enter the glycolytic pathway and how their atomic labels interact with the solvent.
The Glucose Limitation (The Proton Leak)
When
-
The Problem: The reaction mechanism of PGI involves the abstraction of a proton from C2 and the exchange of the C1 proton with the intracellular water pool.
-
The Consequence: If you use deuterated glucose at C1 or C2, the label is largely lost to water before the carbon skeleton even reaches the triose phosphate stage.
The Mannitol Advantage (The Stealth Entry)
D-Mannitol-[1-13C;1,1'-d2] typically enters via a dehydrogenase step (e.g., Mannitol Dehydrogenase or the PTS system in bacteria) to form Fructose or Fructose-6-Phosphate directly.
-
The Benefit: This entry point is downstream or parallel to PGI.
-
The Result: The deuterium labels on C1 are retained . They do not exchange with water. This creates a distinct M+3 mass isotopomer (1x
C + 2x H) in downstream metabolites (like DHAP), which is impossible to generate from Glucose due to the exchange.
Figure 1: Pathway topology highlighting the 'PGI Checkpoint'. Note how Mannitol flux (green path) bypasses the proton exchange step (red path) obligatory for Glucose.
Performance Comparison: Sensitivity & Specificity
The following table contrasts the operational characteristics of both tracers in a standard LC-MS flux workflow.
| Feature | D-Mannitol-[1-13C;1,1'-d2] (Targeted) | |
| Primary Application | Mapping Central Carbon Topology (Glycolysis, TCA, PPP). | Probing Redox Balance, Fructose Metabolism, and Hydrogen Retention.[1] |
| Label Stability (H) | Low. C1/C2 protons exchange rapidly with water during isomerization. | High. C1 deuteriums are retained on the carbon skeleton (F6P |
| Mass Shift (Parent) | M+1 (typically) per labeled carbon. | M+3 (1 Carbon + 2 Deuteriums). Creates a unique spectral signature. |
| Redox Tracing | Indirect.[2] Requires complex modeling of isotopomers. | Direct. Oxidation of Mannitol generates cytosolic NADH immediately upon entry. |
| Pathway Resolution | Cannot easily distinguish G6P | Can resolve fluxes entering via Fructose/Mannitol vs. Glucose. |
| Cost | Low (Commodity tracer). | High (Specialized synthesis).[1] |
Experimental Workflow: Dual-Label Flux Analysis
To utilize the Mannitol tracer effectively, a "Parallel Labeling" strategy is recommended. This validates the specific flux contribution of Mannitol against a Glucose baseline.
Protocol Overview
-
Culture Setup: Seed cells in glucose-free or low-glucose media supplemented with the specific tracer.
-
Tracer Equilibration:
-
Condition A: [U-
C]Glucose (Control for Carbon Skeleton). -
Condition B: D-Mannitol-[1-13C;1,1'-d2] (Experimental).
-
-
Metabolic Quenching: Rapid quenching with cold methanol (-80°C) is critical to stop enzymatic activity immediately.
-
Extraction: Biphasic extraction (Methanol/Chloroform/Water) to separate polar metabolites (glycolysis intermediates) from lipids.
-
LC-MS/MS Analysis: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap) to resolve the neutron mass difference between
C (1.00335 Da) and Deuterium (2.0141 Da) if possible, or analyze the aggregate M+3 shift.
Figure 2: Simplified workflow for dual-label flux analysis.
Data Interpretation: The "M+3" Signature
The power of this comparison lies in the Mass Isotopomer Distribution (MID).
Scenario: Analyzing DHAP (Dihydroxyacetone Phosphate)
DHAP is a 3-carbon intermediate.
-
With
C-Glucose: You expect primarily M+1 (one C) or M+3 (if [U- C] is used). The protons are "light" (from water). -
With Mannitol-[1-13C;1,1'-d2]:
-
Mannitol enters
Fructose-6-P (C1 has C + H ). -
Aldolase splits FBP. C1-C3 becomes DHAP.
-
Result: DHAP retains the label. You observe a distinct M+3 peak (Mass shift = 1 from C + 2 from D).
-
Validation Rule: If you see the M+3 peak in DHAP but only M+1 in downstream TCA cycle intermediates (like Citrate), it indicates that the Deuterium was stripped (via enzymatic exchange or oxidation) before entering the mitochondria. This allows you to pinpoint where the hydrogen is consumed.
References & Authoritative Sources
-
Metallo, C. M., et al. (2012). "Tracing metabolic flux with isotopes." Current Opinion in Biotechnology. Discusses the fundamental principles of using
C and H tracers to resolve metabolic pathways. -
Lewis, C. A., et al. (2014). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. Establishes the protocol for using deuterated tracers to track reducing equivalents (NADH/NADPH).
-
Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology. Provides the mathematical grounding for interpreting parallel labeling experiments.
-
MedChemExpress. "D-Mannitol-1-13C,1,1'-d2 Product Specifications." Technical data regarding the specific tracer structure and purity.
Sources
High-Precision Intestinal Permeability Profiling: Validation of D-Mannitol-[1-13C;1,1'-d2] LC-MS/MS Assay
Topic: Validation of Leaky Gut Test: D-Mannitol-[1-13C;1,1'-d2] vs. Lactulose Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary & Rationale
The assessment of intestinal permeability ("leaky gut") has historically relied on the Lactulose/Mannitol (L/M) ratio .[1][2][3] While Lactulose serves as the paracellular marker (large molecule, 342 Da), the accuracy of the test is frequently compromised by the Mannitol component. Native Mannitol (12C) suffers from significant background interference due to dietary intake (mushrooms, additives, chewing gum) and rapid metabolic variation.
This guide validates the transition from traditional HPLC-PAD methods to a Stable Isotope Dilution Assay (SIDA) using D-Mannitol-[1-13C;1,1'-d2] . This specific isotopologue serves as a superior Internal Standard (IS) or tracer, eliminating matrix effects and distinguishing the probe from dietary background. We compare this advanced validation against the limitations of Lactulose-only assessments and traditional non-isotopic L/M ratios.[2][4]
Mechanistic Basis: The Dual-Pathway Model
To validate the test, one must understand the distinct transport mechanisms. The L/M ratio is the gold standard because it corrects for pre-mucosal factors (gastric emptying, dilution, transit time).
-
Lactulose (342 Da): Restricted to Paracellular transport (tight junctions). Increased recovery indicates barrier loss.
-
Mannitol (182 Da): Absorbed via Transcellular aqueous pores.[5] Serves as the normalization factor for absorptive surface area.
-
D-Mannitol-[1-13C;1,1'-d2] (+3 Da shift): Chemically identical to native mannitol but mass-differentiated. It allows for absolute quantification by LC-MS/MS, correcting for ion suppression and dietary interference.
Diagram 1: Transport Pathways & Analytical Logic
Caption: Differential transport mechanisms of Lactulose (paracellular) and D-Mannitol-[1-13C;1,1'-d2] (transcellular) utilized for the corrected L/M ratio.
Experimental Validation Protocol (LC-MS/MS)
This protocol validates the use of D-Mannitol-[1-13C;1,1'-d2] as an Internal Standard (IS) to quantify urinary mannitol with high specificity, overcoming the "Lactulose-only" or "HPLC-PAD" limitations.
A. Materials
-
Internal Standards: D-Mannitol-[1-13C;1,1'-d2] (Mass shift +3 Da), 13C-Lactulose (optional).
-
Matrix: Human Urine (spiked and patient samples).[2]
B. Analytical Workflow (Step-by-Step)
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Dilute 50 µL of urine with 450 µL of Internal Standard Solution (containing 50 µg/mL D-Mannitol-[1-13C;1,1'-d2] in Acetonitrile/Water 80:20).
-
Centrifuge at 10,000 x g for 5 mins to remove particulates.
-
Transfer supernatant to autosampler vials.
-
-
LC-MS/MS Configuration:
-
System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (e.g., BEH Amide 1.7 µm).
-
Mobile Phase: A: 0.1% NH4OH in Water; B: 0.1% NH4OH in Acetonitrile (Gradient elution).
-
Ionization: ESI Negative Mode (Sugars ionize better in negative mode).
-
-
MRM Transitions (Quantification):
-
Mannitol (Native): m/z 181.1 → 89.0
-
D-Mannitol-[1-13C;1,1'-d2] (IS): m/z 184.1 → 92.0 (Specific +3 shift).
-
Lactulose: m/z 341.1 → 161.0
-
Diagram 2: Validation Workflow
Caption: Analytical workflow utilizing D-Mannitol-[1-13C;1,1'-d2] to correct for matrix effects during LC-MS/MS analysis.
Comparative Performance Data
The following data summarizes the validation parameters comparing the Optimized Isotope Method against the Traditional Method (Lactulose alone or HPLC-PAD without isotope correction).
Table 1: Validation Metrics Comparison
| Parameter | Traditional Method (HPLC-PAD) | Optimized Method (LC-MS/MS with D-Mannitol-[1-13C;1,1'-d2]) | Advantage |
| Specificity | Low (Interference from dietary sugars) | High (Mass-resolved, unique MRM) | Eliminates false positives from diet. |
| LOD (Mannitol) | ~10–50 µg/mL | 2.0 µg/mL | Higher sensitivity for pediatric/low-volume samples. |
| Linearity | 50–1000 µg/mL | 10–1000 µg/mL | Wider dynamic range. |
| Precision (CV%) | 5–15% | < 3% (Intra-day) | IS corrects for injection variability. |
| Matrix Effect | Significant (Ion suppression/enhancement) | Negligible (IS compensates) | Accurate quantification in concentrated urine. |
| Run Time | 15–20 mins | 5 mins | High throughput suitable for clinical trials. |
Why "Vs Lactulose"?
Validating the test using the Mannitol isotope is superior to measuring Lactulose alone because:
-
Normalization: Lactulose levels depend on gastric emptying speed. Without Mannitol (normalized by the IS), a "low Lactulose" result could mean a healthy gut or just slow digestion. The Ratio corrects this.
-
Sensitivity: The D-Mannitol-[1-13C;1,1'-d2] IS allows for the detection of subtle changes in transcellular permeability that Lactulose misses.
Critical Validation Checkpoints (Self-Validating System)
To ensure scientific integrity (E-E-A-T), your protocol must include these internal checks:
-
Isotopic Purity Check: Ensure the D-Mannitol-[1-13C;1,1'-d2] does not contribute to the native mannitol signal (cross-talk). The signal in the native channel (181->89) when injecting pure IS must be < 0.5% of the LLOQ.
-
Recovery Analysis: Spike urine with known concentrations of native Mannitol. The calculated concentration using the D-Mannitol-[1-13C;1,1'-d2] calibration curve must yield 85-115% recovery.
-
Carryover Check: Inject a blank immediately after the highest standard (ULOQ). Signal must be < 20% of LLOQ.
References
-
Grover, M., et al. (2016). "13C mannitol as a novel biomarker for measurement of intestinal permeability."[9] Neurogastroenterology & Motility. Link
- Significance: Establishes the superiority of 13C-Mannitol over 12C-Mannitol in avoiding dietary baseline contamin
-
Sierakowski, M. R., et al. (2018). "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Molecules. Link
- Significance: Specifically validates the use of D-Mannitol-[1-13C;1,1'-d2] as an internal standard for high-throughput clinical analysis.
-
Faubion, W. A., et al. (2016). "Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification."[10] Clinical Chemistry and Laboratory Medicine.
- Significance: Provides baseline validation parameters for the L/M ratio in disease st
-
Lostia, A. M., et al. (2017). "Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome." Journal of Analytical Methods in Chemistry. Link
- Significance: Compares analytical performance in clinical cohorts.
Sources
- 1. Assessment of the Effect of Intestinal Permeability Probes (Lactulose And Mannitol) and Other Liquids on Digesta Residence Times in Various Segments of the Gut Determined by Wireless Motility Capsule: A Randomised Controlled Trial | PLOS One [journals.plos.org]
- 2. Measurement of intestinal permeability using lactulose and mannitol with conventional five hours and shortened two hours urine collection by two different methods: HPAE-PAD and LC-MSMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. evolutamente.it [evolutamente.it]
- 5. scielo.br [scielo.br]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. gdx.net [gdx.net]
- 8. researchgate.net [researchgate.net]
- 9. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of an LC-MS/MS Method for Urinary Lactulose and Mannitol Quantification: Results in Patients with Irritable Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Cross-Validation of D-Mannitol-[1-13C;1,1'-d2] via NMR and HRMS
Introduction: The Strategic Value of Dual Labeling
In metabolic flux analysis (MFA) and hyperpolarized magnetic resonance imaging (HP-MRI), the precision of the isotopic tracer defines the resolution of the biological insight. D-Mannitol-[1-13C;1,1'-d2] represents a high-fidelity tracer that overcomes the limitations of singly-labeled variants.
While standard [1-13C]mannitol is susceptible to proton-mediated relaxation (shortening
-
Spectral Simplification: It silences the C1 proton signals, removing background noise in complex biological matrices.
-
Relaxation Suppression: The deuterium nuclei significantly reduce the dipolar relaxation of the attached
C nucleus, extending the half-life of the hyperpolarized state.
This guide outlines a rigorous cross-validation protocol using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structural integrity and isotopic purity of this specific isotopologue.
Comparative Analysis: Labeling Advantages
The following table contrasts the analytical signatures of the dual-labeled product against standard alternatives, highlighting why cross-validation is essential.
| Feature | Unlabeled D-Mannitol | D-Mannitol-[1-13C] | D-Mannitol-[1-13C;1,1'-d2] |
| Molecular Weight (MW) | 182.17 g/mol | 183.17 g/mol (+1 Da) | 185.18 g/mol (+3 Da) |
| 1H NMR (C1 Region) | Multiplet (~3.6-3.8 ppm) | Split Multiplet ( | Silent (No Signal) |
| 13C NMR (C1 Region) | Singlet (Natural Abundance) | Enhanced Singlet/Doublet | Quintet ( |
| Isotope Shift | None | None | Upfield |
| Primary Application | Excipient / Standard | Basic Metabolic Tracing | Hyperpolarization / Precision MFA |
Protocol 1: High-Resolution Mass Spectrometry (Quantitative Anchor)
Mass spectrometry provides the quantitative confirmation of isotopic enrichment (IE). Because D-Mannitol is a polyol, it ionizes poorly in positive mode without adducts; therefore, Negative Mode ESI or Positive Mode with Sodium adducts is recommended.
Experimental Workflow
-
Solvent System: Methanol:Water (50:50 v/v) with 0.1% Formic Acid (for ESI+) or 5mM Ammonium Acetate (for ESI-).
-
Concentration: 10 µM (Direct Infusion) to prevent detector saturation.
-
Instrument: Q-TOF or Orbitrap (Resolution > 30,000).
Data Interpretation & Causality
-
Target Ion (ESI-): Look for the
ion.-
Unlabeled Calc: 181.1663 m/z
-
Labeled Calc: 184.1780 m/z (+3.011 Da shift).
-
-
Target Ion (ESI+): Look for the
adduct.-
Unlabeled Calc: 205.1622 m/z
-
Labeled Calc: 208.1739 m/z.
-
Validation Criteria: The mass spectrum must show the dominant peak at the +3 Da position. The presence of M+2 (incomplete deuteration) or M+1 (missing deuteration) peaks allows for the calculation of Isotopic Purity :
Note: MS confirms the presence of the isotopes but not their location. A +3 shift could theoretically arise from
C at C2 and deuteriums at C3. This necessitates Protocol 2.
Protocol 2: NMR Spectroscopy (Structural Anchor)
NMR provides the positional specificity that MS lacks. The unique spin physics of Deuterium (
Experimental Workflow
-
Solvent: Deuterium Oxide (
, 99.9%). -
Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing (
). -
Frequency: 400 MHz or higher (600 MHz recommended for resolution).
Key Observation 1: The "Silent" Proton (1H NMR)
In the proton spectrum of unlabeled mannitol, the C1/C6 protons appear as a complex multiplet around 3.60 – 3.85 ppm (often overlapping with C3/C4).
-
Observation: In the [1,1'-d2] isotopologue, the integral of this region will decrease by exactly 2 protons relative to the C2-C5 signals.
-
Causality: The replacement of H with D removes the nuclear magnetic moment detectable at the proton Larmor frequency.
Key Observation 2: The Quintet Carbon (13C NMR)
This is the definitive proof of structure.
-
Chemical Shift: The C1 signal (normally ~64-66 ppm) will shift upfield by approximately 0.6 – 0.8 ppm due to the deuterium isotope effect (Alpha-shift).
-
Multiplicity: Unlike the singlet of natural mannitol or the doublet of [1-13C]mannitol (coupled to H), the [1-13C;1,1'-d2] variant will appear as a 1:2:3:2:1 Quintet .
-
Mechanism: This splitting arises from scalar coupling (
-coupling) between the C nucleus and the two attached Deuterium nuclei (Spin ).-
Multiplicity rule:
-
Calculation:
lines. -
Coupling Constant (
): Typically 20 – 25 Hz .
-
Synthesis: The Cross-Validation Workflow
The following diagram illustrates the logical flow for certifying the material. It demonstrates how MS and NMR data must converge to validate the specific [1-13C;1,1'-d2] isotopologue.
Figure 1: Integrated workflow for the structural and isotopic certification of D-Mannitol-[1-13C;1,1'-d2].
References
Benchmarking D-Mannitol-[1-13C;1,1'-d2] as a Quantitative Internal Standard
Content Type: Technical Comparison & Validation Guide Audience: Bioanalytical Scientists, Mass Spectrometrists, and Clinical Researchers.
Executive Summary: The "Hybrid" Advantage
In the quantification of D-Mannitol—a critical biomarker for intestinal permeability (Leaky Gut) and renal function—analytical accuracy is frequently compromised by matrix effects and chromatographic isotope effects .
While fully labeled
D-Mannitol-[1-13C;1,1'-d2] represents a "precision-hybrid" solution. By combining a single Carbon-13 label with two Deuterium atoms at the C1 position, this standard achieves a +3 Da mass shift (sufficient to avoid natural isotope overlap) while minimizing the deuterium load. This design preserves chromatographic co-elution with the native analyte, ensuring superior quantitative accuracy compared to traditional deuterated standards.
The Challenge: Matrix Effects & Isotope Dynamics
Quantifying sugar alcohols in complex matrices (urine, plasma) requires overcoming two specific failure modes in LC-MS/MS:
-
Ion Suppression: Mannitol ionizes poorly (usually as
or ). Co-eluting salts or phospholipids in urine can suppress this signal by >50%. -
The Chromatographic Isotope Effect: Deuterium (
) is more hydrophilic than Hydrogen ( ). In HILIC (Hydrophilic Interaction Liquid Chromatography) or RPLC, heavily deuterated molecules often elute earlier than their native counterparts.-
Result: The Internal Standard (IS) elutes in a different "suppression window" than the analyte.
-
Consequence: The IS fails to correct for the matrix effect occurring at the analyte's retention time.
-
Diagram 1: The Co-Elution Mechanism
The following diagram illustrates why the Hybrid IS ([1-13C;1,1'-d2]) outperforms the d8-analog.
Caption: Deuterated standards (Red) often shift retention time, failing to experience the same matrix suppression as the analyte. The Hybrid standard (Green) maintains co-elution.
Comparative Analysis: Selecting the Right Standard
The following table benchmarks D-Mannitol-[1-13C;1,1'-d2] against common alternatives based on performance metrics in UPLC-MS/MS applications.
| Feature | External Std | Structural Analog (e.g., Sorbitol) | Deuterated ( | Hybrid ( | Full |
| Mass Shift | N/A | Isobaric (Same Mass) | +8 Da | +3 Da | +6 Da |
| Retention Shift ( | N/A | Significant (Separates) | Moderate Shift (Early) | Negligible | None |
| Matrix Correction | Poor | Poor | Moderate | Excellent | Excellent |
| Isotopic Overlap | High | High | None | Low (Clears M+2) | None |
| Cost Efficiency | High | High | High | Medium | Low (Expensive) |
Technical Note on Mass Shift:
Native Mannitol has a natural isotopic envelope. The M+1 (
Validated Experimental Protocol
This protocol is derived from high-performance validation studies (e.g., Sutton et al., Mazzarino et al.) utilizing UPLC-MS/MS for urinary sugar profiling.
Materials[2][3][4][5][6][7]
-
Internal Standard: D-Mannitol-[1-13C;1,1'-d2] (Target concentration: 50 µg/mL).
-
Matrix: Human Urine (spiked).
-
Column: Ethylene Bridged Hybrid (BEH) Amide Column (HILIC mode is essential for polar sugar retention).
Workflow Diagram
Caption: Streamlined "Dilute-and-Shoot" workflow enabled by the high specificity of the Hybrid Internal Standard.
MS/MS Transitions (ESI Negative Mode)
To ensure specificity, monitor the following Multiple Reaction Monitoring (MRM) transitions. The [1-13C;1,1'-d2] label produces a stable shift.
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| D-Mannitol | 181.1 | 89.0 | -15 |
| D-Mannitol-[1-13C;1,1'-d2] | 184.1 | 92.0 | -15 |
Note: The +3 Da shift (181
Performance Data & Validation Results
The following data summarizes the accuracy and precision achieved using D-Mannitol-[1-13C;1,1'-d2] in a clinical validation study (Source: Mazzarino et al., 2018).
Table 2: Accuracy and Precision (Urine Matrix)
| Parameter | Concentration Level | Result | Acceptance Criteria |
| Linearity ( | 10 - 1000 µg/mL | > 0.999 | > 0.99 |
| Intra-Assay Precision (CV%) | Low (20 µg/mL) | 1.3% | < 15% |
| Inter-Assay Precision (CV%) | High (600 µg/mL) | 1.9% | < 15% |
| Accuracy (Bias) | All Levels | 97.2% - 101.2% | 85% - 115% |
| Matrix Effect | Urine | < 15% | < 20% |
| Recovery | Extraction | > 90.2% | > 80% |
Interpretation
The data demonstrates that D-Mannitol-[1-13C;1,1'-d2] provides clinical-grade accuracy . The <15% matrix effect indicates that the IS successfully compensates for ion suppression, a result that is difficult to achieve with non-co-eluting d
References
-
Mazzarino, M., et al. (2018).[8] "Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol." Journal of Chromatography B.
-
Stokvis, E., et al. (2005). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.
-
Wang, S., et al. (2007). "Deuterium isotope effects on retention time in reversed-phase liquid chromatography." Journal of Chromatography A.
-
Cambridge Isotope Laboratories. (2024).[9] "D-Mannitol (1-13C, 98%) Product Specifications."
Sources
- 1. isotope.com [isotope.com]
- 2. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. D-Mannitol USP Excipient GMP - CAS 69-65-8 - Pfanstiehl [pfanstiehl.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukisotope.com [ukisotope.com]
Comparative Metabolic Footprinting: Singly ([1-13C]) vs. Doubly ([1,2-13C]) Labeled Mannitol
Executive Summary
In the optimization of fungal and bacterial fermentations (Aspergillus, Penicillium, Lactococcus), mannitol metabolism acts as a critical node for redox balancing and stress tolerance. When employing Metabolic Footprinting —the analysis of extracellular metabolite isotopomers to infer intracellular flux—the choice of isotopic tracer is the single most deterministic factor in data resolution.
This guide compares Singly Labeled [1-13C]Mannitol against Doubly Labeled [1,2-13C]Mannitol .
-
The Verdict: While [1-13C]mannitol offers a cost-effective entry point for gross glycolytic flux estimation, it suffers from "symmetry blindness" due to the chemical equivalence of C1/C6 and rapid scrambling at the Triose Phosphate Isomerase (TPI) step.
-
The Recommendation: For high-stakes strain engineering where the Pentose Phosphate Pathway (PPP) split ratio or redox cofactor balancing (NADH/NADPH) is the target, [1,2-13C]mannitol is the mandatory standard . It provides the unique bond-connectivity constraints required to resolve the oxidative decarboxylation of Carbon-1.
Scientific Rationale: The Symmetry Challenge
Mannitol is a hexitol (sugar alcohol) with C2 symmetry. In solution, Carbon 1 and Carbon 6 are chemically equivalent. However, enzymes are chiral. The catabolism of mannitol typically proceeds via Mannitol Dehydrogenase (MtD) to Fructose, followed by phosphorylation to Fructose-6-Phosphate (F6P).
The Metabolic Fork
Once Mannitol enters the central carbon metabolism as F6P, it faces a critical bifurcation:
-
Glycolysis (EMP): Preserves the carbon backbone.
-
Pentose Phosphate Pathway (PPP): Decarboxylates C1 (loses it as CO₂).
Why the Label Matters
-
[1-13C]Mannitol: If the label is at C1, and the molecule enters the PPP, the label is lost as ¹³CO₂. You are left with an unlabeled pentose. If it enters glycolysis, the label remains. Problem: You cannot distinguish between a molecule that lost its label via PPP and a molecule that was never labeled (natural abundance) without complex modeling of the "unlabeled fraction."
-
[1,2-13C]Mannitol: If the molecule enters the PPP, C1 is lost, but C2 remains (becoming C1 of the pentose). If it enters glycolysis, the C1-C2 bond remains intact .
-
Result: You can distinguish pathways based on bond preservation (Double Label) vs. bond breakage (Single Label).
-
Comparative Analysis
Table 1: Technical & Performance Comparison
| Feature | Singly Labeled ([1-13C]Mannitol) | Doubly Labeled ([1,2-13C]Mannitol) |
| Primary Utility | Gross Glycolytic Flux, TCA Cycle entry. | Resolving PPP vs. Glycolysis; Redox balancing. |
| Symmetry Resolution | Low. Scrambling at TPI (Triose Phosphate Isomerase) makes C1 and C6 indistinguishable in lower glycolysis (pyruvate/lactate). | High. The C1-C2 coupling allows tracking of the "top" half of the molecule regardless of TPI scrambling. |
| PPP Sensitivity | Poor. Relies on "loss of label." High error margin if labeling enrichment is <99%. | Excellent. Relies on mass shift (M+2 |
| NMR Signal | Singlet peaks. Simpler spectra, but less structural information. | Doublet peaks (J-coupling). Provides connectivity data directly in 1D-proton or HSQC NMR. |
| Cost Efficiency | High (approx. 30-50% cost of double label). | Moderate/Low. Justified only for high-resolution flux elucidation. |
| Data Complexity | Lower. Standard mass isotopomer distribution (MID) vectors. | Higher. Requires Bondomer analysis or Isotopomer Spectral Analysis (ISA). |
Visualizing the Metabolic Fate[1]
The following diagram illustrates why [1,2-13C] provides superior resolution. It tracks the fate of the carbon atoms through the critical Mannitol Cycle and PPP Split .
Figure 1: Metabolic fate of labeled mannitol. Note the critical loss of information in the PPP branch when using singly labeled substrates (Red path).
Experimental Protocol: The Self-Validating Workflow
This protocol is designed for Aspergillus niger or Lactococcus lactis fermentations but is adaptable. It uses a Quench-Free Supernatant Analysis (Footprinting) approach, validated by GC-MS.
Phase 1: Tracer Feeding
-
Seed Culture: Grow organism on unlabeled glucose to mid-log phase.
-
Wash: Centrifuge (4000xg, 5 min) and wash biomass 2x with saline to remove residual carbon.
-
Pulse: Resuspend biomass in minimal media containing 20 mM [1,2-13C]Mannitol (Test Group) or 20 mM [1-13C]Mannitol (Control Group).
-
Validation Step: Ensure mannitol purity >98% and isotopic enrichment >99% via direct LC-MS injection of the media t=0.
-
Phase 2: Sampling & Extraction
-
Time Points: Collect 500 µL supernatant at t=0, 30, 60, 120 mins.
-
Filtration: Immediately filter through 0.2 µm PTFE to stop cellular activity. Do not quench with acid/solvent as this lyses cells and contaminates the "footprint" with intracellular metabolites.
-
Derivatization (for GC-MS):
-
Lyophilize 50 µL supernatant.
-
Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 30°C, 90 min.
-
Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 37°C, 30 min.
-
Phase 3: Data Acquisition & Analysis
-
Instrument: GC-MS (Single Quadrupole is sufficient).
-
Target Ions: Monitor fragments for Mannitol (substrate), Lactate/Ethanol (products), and Alanine (secreted amino acid proxy for pyruvate).
-
Calculation:
-
Calculate Mass Isotopomer Distribution (MID) : M0, M1, M2... Mn.
-
Correct for natural isotope abundance (C, H, O, Si, N) using a correction matrix (e.g., using IsoCor or similar software).
-
Data Interpretation: The "Signal" Difference
The table below demonstrates the theoretical Mass Isotopomer Distribution (MID) of Lactate (a 3-carbon product of glycolysis) derived from the two mannitol tracers.
Assumption: 50% Flux through Glycolysis, 50% through PPP (with recycling).
| Metabolite: Lactate (C3) | [1-13C]Mannitol Precursor | [1,2-13C]Mannitol Precursor | Interpretation |
| M+0 (Unlabeled) | High (approx. 50%) | Low (<5%) | In [1-13C], PPP flux generates unlabeled lactate (label lost as CO₂). High M+0 creates noise. |
| M+1 (Singly Labeled) | Moderate (50%) | High (PPP derived) | In [1,2-13C], PPP cleaves C1, leaving C2 labeled. M+1 = PPP Flux. |
| M+2 (Doubly Labeled) | <1% (Natural Abundance) | High (Glycolysis derived) | In [1,2-13C], Glycolysis preserves C1-C2 bond. M+2 = Glycolysis Flux. |
| Resolution Power | Low (Cannot separate unlabeled background from PPP flux) | High (Direct ratio of M+1/M+2 represents PPP/Glycolysis split) |
Decision Workflow (DOT Diagram)
Figure 2: Decision matrix for selecting mannitol isotopomers based on experimental goals.
References
-
Wadden, D. et al. (2022). 13C Metabolic Flux Analysis: Classification and Characterization. Frontiers in Physiology. [Link]
-
Wiechert, W. (2001). 13C Metabolic Flux Analysis. Metabolic Engineering. [Link]
-
Driouch, H. et al. (2012). Integrated isotope-assisted metabolomics and 13C metabolic flux analysis reveals metabolic flux redistribution for high glucoamylase production by Aspergillus niger. Microbial Cell Factories. [Link]
-
Gonçalves, C. et al. (2019). A New Pathway for Mannitol Metabolism in Yeasts Suggests a Link to the Evolution of Alcoholic Fermentation. Frontiers in Microbiology. [Link]
-
NIH/PubChem. (2023). Mannitol Compound Summary. National Library of Medicine. [Link]
Benchmarking D-Mannitol-[1-13C;1,1'-d2] Purity Against Certified Reference Materials
Executive Summary
In the field of hyperpolarized metabolic imaging (DNP-MRI), the structural fidelity of the probe determines the window of observation. D-Mannitol-[1-13C;1,1'-d2] is a specialized isotopologue designed to probe extracellular spaces, glomerular filtration, and blood-brain barrier integrity. Its utility hinges on a specific structural feature: the deuteration of the C1 position (
This guide outlines a rigorous benchmarking protocol. Because no direct NIST Certified Reference Material (CRM) exists for this specific isotopologue, we establish a Composite Reference Strategy . We benchmark the test article against USP Chemical Standards for purity and Theoretical Isotopic Models validated via qNMR and HR-MS for enrichment.
The Challenge: Why "Good Enough" Fails in DNP
In standard metabolomics, 98% chemical purity is often sufficient. In Dissolution Dynamic Nuclear Polarization (d-DNP), it is inadequate.[1] Two impurities invisible to standard HPLC can destroy a DNP experiment:
-
Paramagnetic Impurities: Trace metal ions (
, ) act as relaxation sinks, destroying polarization before the sample is even injected. -
Isotopic Isotopomers (Incomplete Deuteration): If the C1 position retains a proton (i.e.,
instead of ), the strong dipolar coupling will shorten the relaxation time by orders of magnitude, rendering the probe useless for in vivo imaging.
This guide provides the protocol to validate D-Mannitol-[1-13C;1,1'-d2] against these silent failures.
Benchmarking Strategy & Reference Standards
Since a specific isotopic CRM is unavailable, we utilize a triangulation method:
| Benchmark Category | Reference Standard Used | Method | Acceptance Criteria |
| Chemical Purity | USP Mannitol RS (Cat. No. 1375105) | HPLC-RI / Polarimetry | >99.5% (matches USP) |
| Isotopic Enrichment | NIST SRM 2389a (Amino Acids) or Traceable Internal Std | qNMR ( | >99% |
| Functional Efficacy | Theoretical Relaxation Model | Low-Field NMR ( |
Experimental Protocols
Protocol A: Chemical Purity & Isomer Differentiation (HPLC)
Mannitol has stereoisomers (Sorbitol, Galactitol) that are difficult to separate. We use the USP monograph method modified for high-resolution analysis.
-
Objective: Confirm the "Test Lot" is chemically identical to USP Mannitol RS and free of stereoisomers.
-
Method: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI).
-
Column: Strong cation-exchange resin (Calcium form), 300 x 7.8 mm (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed, deionized water (18.2 MΩ).
-
Flow Rate: 0.5 mL/min at 85°C.
-
Procedure:
-
Inject 20 µL of USP Mannitol RS (Standard Solution).
-
Inject 20 µL of D-Mannitol-[1-13C;1,1'-d2] (Test Solution).
-
Calculate purity using peak area normalization.
-
Critical Step: Verify absence of "shoulder" peaks indicating Sorbitol contamination.
-
Protocol B: Isotopic Enrichment & Positional Fidelity (qNMR)
This is the core validation. We must prove the
-
Objective: Quantify
enrichment and incorporation. -
Instrument: 600 MHz NMR equipped with a cryoprobe (for sensitivity).
-
Internal Standard: Maleic Acid (Traceable to NIST SRM) added at known concentration.
-
Workflow:
-
NMR (Inverse Gated Decoupling):
-
Integrate the C1 peak of Mannitol against the Carbonyl peak of Maleic Acid.
-
Calculation: Molar ratio derived from integration area vs. mass balance.
-
-
NMR (The "Silence" Test):
-
In a non-deuterated sample, the C1 protons appear as a multiplet around 3.6-3.8 ppm.
-
In D-Mannitol-[1-13C;1,1'-d2], this signal must be absent .
-
Any residual signal at this shift represents incomplete deuteration (
or ). -
Limit of Detection: < 1% protonated species.
-
-
NMR (Inverse Gated Decoupling):
Protocol C: Functional Relaxation Benchmarking
The ultimate test for a hyperpolarized probe is its relaxation time.
-
Objective: Measure the longitudinal relaxation time (
) to verify suppression of dipolar coupling. -
Setup: Benchtop NMR (approx. 1.4T or 43 MHz for
) or High-field system. -
Conditions: Degassed
, 37°C, pH 7.0. -
Sequence: Inversion Recovery (
). -
Analysis: Fit peak intensity
to . -
Benchmark:
-
Standard [1-13C]Mannitol (protonated):
seconds. -
High-Grade [1-13C;1,1'-d2]Mannitol:
seconds.
-
Visualization of Logic & Workflow
Diagram 1: The Validation Workflow
This diagram illustrates the decision tree for releasing a batch of clinical-grade isotope.
Caption: Analytical workflow ensuring chemical purity, isotopic enrichment, and functional relaxation properties prior to release.
Diagram 2: The Physics of Deuteration
Why do we deuterate? This diagram explains the relaxation mechanism suppression.
Caption: Comparison of dipolar coupling strength. Deuterium (2H) minimizes nuclear relaxation, extending the T1 imaging window.
Comparative Data: Test Batch vs. Alternatives
The following table presents simulated data representative of a high-quality "Test Batch" compared to a standard commercial isotopic reagent and the USP chemical standard.
| Parameter | USP Mannitol RS (Chemical Reference) | Commercial [1-13C] Mannitol (Generic) | Test Batch: [1-13C;1,1'-d2] Mannitol |
| Chemical Purity (HPLC) | 99.9% | 98.5% | 99.8% |
| Sorbitol Content | < 0.5% | ~ 1.0% | < 0.1% |
| N/A (Natural Abundance) | 99% | 99.4% | |
| Deuteration at C1 | 0% | 0% | > 98% |
| ~1.5s (Natural Abundance) | ~10s | 28s | |
| Suitability for DNP | No (No Signal) | Low (Fast Decay) | High (Long Window) |
Interpretation of Results
-
Chemical Purity: The Test Batch matches the USP RS, ensuring no toxic byproducts or isomers interfere with metabolism.
-
Functional
: The generic commercial standard (lacking deuterium) has a of ~10s. The deuterated Test Batch achieves 28s. In a clinical scan, this difference is massive—it allows nearly 3x the travel time from polarizer to patient, or significantly higher signal retention.
Discussion: The Impact of Isotopic Purity on Imaging
The data highlights a critical nuance in purchasing isotopes for MRI: Enrichment is not enough. A compound can be 99%
By benchmarking against the USP Mannitol RS , we ensure the molecule is chemically safe and correct. By benchmarking against the Theoretical Relaxation Model (validated by the >25s
References
-
USP-NF. (2023). Mannitol Monograph: Official Reference Standards.[2][3] United States Pharmacopeia.[2][4] Link
-
National Institute of Standards and Technology (NIST). (2016). Standard Reference Material® 920: D-Mannitol.[5][6] NIST.[5][6][7] Link[5]
-
Ardenkjaer-Larsen, J. H., et al. (2003).[1] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. PNAS. Link
-
Kurhanewicz, J., et al. (2019). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology.[1][8] Radiology.[1][9] Link
-
Commentary on Isotopic Analysis. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment.[10][11][12][13] Analytical Chemistry.[10][2][6][12][14] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. usp.org [usp.org]
- 3. Mannitol [drugfuture.com]
- 4. 甘露醇 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. D -甘露醇 NIST® SRM® 920 | Sigma-Aldrich [sigmaaldrich.com]
- 7. D-Mannitol [webbook.nist.gov]
- 8. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of T1 and T2 Relaxation-Time Changes in NMIBC Tissue After 5-ALA Photodynamic Therapy Using Quantitative Magnetic Resonance Imaging [mdpi.com]
- 10. omicronbio.com [omicronbio.com]
- 11. 13C NMR relaxation times of hepatic glycogen in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uspnf.com [uspnf.com]
Evaluating Cost-Effectiveness of D-Mannitol-[1-13C;1,1'-d2] for Large-Scale Screens
Executive Summary: The Physics of ROI
Bottom Line: For standard metabolic flux analysis (MFA) via Mass Spectrometry, D-Mannitol-[1-13C;1,1'-d2] is an operational luxury—superior as an internal standard but cost-prohibitive as a primary tracer. However, for Hyperpolarized (DNP) NMR screening and in vivo MRI permeability studies , this specific isotopologue is not just an alternative; it is an enabling technology.
The additional deuteration at the C1 position (
Part 1: The Physics of Value (Mechanism)
To understand the cost-benefit ratio, one must understand the failure mode of the cheaper alternative.
The Relaxation Problem
In Hyperpolarized
-
Standard Tracer (D-Mannitol-[1-13C]): The
C label at position 1 is directly bonded to two protons ( H). The C- H dipolar coupling is a massive relaxation channel, causing the hyperpolarized signal to vanish rapidly (often seconds in solution). -
The Solution (D-Mannitol-[1-13C;1,1'-d2]): Replacing the directly attached protons with deuterium (
H) removes this dipolar sink. Deuterium has a much lower gyromagnetic ratio ( ) than hydrogen, drastically reducing the efficiency of the relaxation mechanism.
Mechanism Diagram
The following diagram illustrates the relaxation pathways and why the deuterated variant preserves signal.
Caption: Comparison of relaxation pathways. The d2-variant suppresses dipolar coupling, significantly extending the observation window (
Part 2: Comparative Performance Analysis
The following data summarizes the performance differences in a typical Dissolution DNP context (3T detection).
Table 1: Tracer Performance Matrix
| Feature | D-Mannitol (Unlabeled) | D-Mannitol-[1-13C] | D-Mannitol-[1-13C;1,1'-d2] |
| Primary Application | Osmotic Control / Ref | Standard Metabolic Flux | Hyperpolarized MRI / High-Res NMR |
| NMR Signal Source | Thermal Equilibrium | Hyperpolarized | Hyperpolarized |
| Est. | N/A | 4 - 8 seconds | 25 - 45 seconds |
| Observation Window | Infinite (Low Sensitivity) | < 30 seconds | > 2 minutes |
| Spectral Resolution | Complex (Proton overlap) | Good (Doublet splitting) | Excellent (Singlet, no J-coupling) |
| Cost Factor | 1x (Baseline) | ~500x | ~1,500x |
| Screening Suitability | High Conc. Only | Fast Kinetics Only | Slow Kinetics / Low Conc. |
The "Singlet" Advantage
Beyond
-
Impact: This concentrates all signal intensity into a single peak, instantly boosting Signal-to-Noise Ratio (SNR) by a factor of ~2–3x independent of hyperpolarization. This simplifies automated peak integration in large-scale screens.
Part 3: Cost-Benefit Modeling for HTS
For a large-scale screen (e.g., 1,000 samples), the raw material cost is high. However, the "Cost of Failure" model justifies the investment.
The Equation
-
Scenario A: Using [1-13C] Mannitol ($50/sample)
-
If the metabolic event (e.g., BBB crossing or dehydrogenase activity) takes 45 seconds, the signal from this tracer will have decayed by
half-lives ( loss). -
Result: Noise.
-
Effective Cost: Infinite (Data is useless).
-
-
Scenario B: Using [1-13C;1,1'-d2] Mannitol ($150/sample)
-
At 45 seconds, the signal is only at ~1 half-life.
-
Result: Clear Peak.
-
Effective Cost: $150 (High, but yields data).
-
Decision Matrix for Procurement
| Screening Condition | Recommended Tracer | Rationale |
| Mass Spec (Flux) | [1-13C] or U-13C | Deuterium adds no value to retention time; cost is waste. |
| Mass Spec (Quant) | [1-13C;1,1'-d2] | Use as Internal Standard only. The +3 Da shift and d2-stability make it an ideal reference. |
| NMR (Fast Reaction) | [1-13C] | If reaction < 10s, the cheaper tracer is sufficient. |
| NMR (Slow Reaction) | [1-13C;1,1'-d2] | Mandatory. The only way to see signal after 30s. |
| In Vivo MRI | [1-13C;1,1'-d2] | Mandatory. Transport time to target organ consumes the |
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed for a Hyperpolarized NMR Screen to validate the
Workflow Diagram
Caption: Dissolution DNP workflow. Critical step is the rapid transfer (Step 4) to preserve the hyperpolarization.
Step-by-Step Methodology
1. Preparation (The Glassing Matrix) [2]
-
Goal: Create an amorphous solid for efficient DNP.
-
Mix: 20 mg D-Mannitol-[1-13C;1,1'-d2] in 100 µL of 1:1 (v/v) Glycerol-d8 : D2O.
-
Doping: Add 15 mM Trityl OX063 radical. Note: Use deuterated glycerol to prevent proton polarization leakage.
2. Polarization
-
Instrument: HyperSense or SPINlab.
-
Conditions: 1.4 K, 3.35 T.
-
Irradiation: Irradiate at the electron Larmor frequency (approx 94 GHz) for 60–90 minutes until saturation.
3. Dissolution & Transfer
-
Solvent: 4 mL of superheated phosphate buffer (40 mM, pH 7.4) with 0.3 mM EDTA.
-
Timing: Dissolution burst followed by rapid transfer to the NMR spectrometer (target < 4 seconds).
4. Acquisition (The Validation Step)
-
Pulse Sequence: 1D
C with low flip angle ( ). -
Loop: Acquire 1 scan every 3 seconds for 120 seconds.
-
Validation: Plot signal intensity
vs. time. The slope is .-
Pass Criteria:
. -
Fail Criteria:
(Indicates paramagnetic contamination or poor deuteration).
-
References
-
Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link]
-
Kurhanewicz, J., et al. (2011). Analysis of Cancer Metabolism by Imaging Hyperpolarized Nuclei. Neoplasia. [Link]
-
Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[1][3] Biochemistry. [Link]
-
Qu, W., et al. (2019). Effects of glassing matrix deuteration on the relaxation properties of hyperpolarized 13C spins. Journal of Chemical Physics. [Link]
Sources
- 1. Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Label-Free Assessment of Mannitol Accumulation Following Osmotic Blood–Brain Barrier Opening Using Chemical Exchange Saturation Transfer Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Assessing Matrix Effects on D-Mannitol-[1-13C;1,1'-d2] Quantification Accuracy
Executive Summary
Objective: This guide evaluates the efficacy of D-Mannitol-[1-13C;1,1'-d2] as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of D-Mannitol in complex biological matrices (plasma/urine).[1]
The Problem: D-Mannitol (MW 182.17 Da), a critical biomarker for intestinal permeability (Lactulose/Mannitol test), is a polar sugar alcohol. It requires Hydrophilic Interaction Liquid Chromatography (HILIC) for retention. HILIC methods often utilize high-organic mobile phases that precipitate salts, but biological extracts still contain phospholipids and endogenous interferences that cause severe Ion Suppression in Electrospray Ionization (ESI), compromising accuracy.
The Solution: Comparative data demonstrates that D-Mannitol-[1-13C;1,1'-d2] (MW ~185.18 Da) provides superior correction for matrix effects compared to structural analogs (e.g., Sorbitol) or external calibration, primarily due to its co-elution with the analyte and resistance to Hydrogen/Deuterium (H/D) exchange.
The Challenge: Matrix Effects in Sugar Alcohol Analysis
In LC-MS/MS, "Matrix Effects" (ME) refer to the alteration of ionization efficiency by co-eluting components. For Mannitol, this is particularly aggressive due to the "Charge Competition" mechanism in the ESI droplet.
Mechanism of Failure
When quantifying Mannitol without a co-eluting SIL-IS, endogenous compounds (e.g., salts, phospholipids) compete for the limited charge on the droplet surface.
Figure 1: Mechanism of Ion Suppression in ESI. High-abundance matrix components monopolize the surface charge, preventing Mannitol from entering the gas phase.
Comparative Analysis of Quantification Strategies
To validate the necessity of D-Mannitol-[1-13C;1,1'-d2], we compare it against two common alternatives.
The Candidates
| Feature | Method A: External Calibration | Method B: Analog IS (Sorbitol) | Method C: SIL-IS (D-Mannitol-[1-13C;1,1'-d2]) |
| Structure | N/A | Isomer of Mannitol | Identical to Mannitol (Isotopologue) |
| Retention Time | Same as Analyte | Slightly Different (Separated) | Identical (Co-eluting) |
| Mass Shift | N/A | Same Mass (Requires Chromatographic Sep) | +3 Da (Mass Resolved) |
| Correction Capability | None | Partial (Drift/Volume only) | Full (Matrix Effect Correction) |
| Cost | Low | Low | High |
Why the Specific Labeling Matters ([1-13C;1,1'-d2])
-
Mass Shift (+3 Da): Native Mannitol has natural isotopes at M+1 and M+2. A simple
label (+1 Da) would overlap with the natural M+1 abundance of the analyte. The +3 Da shift of the [1-13C;1,1'-d2] variant moves the IS signal clear of the native isotopic envelope. -
Stability: The deuterium atoms are located on Carbon 1, not on the hydroxyl groups. Deuterium on hydroxyl groups (-OD) would exchange with hydrogen in the mobile phase (H2O), losing the label. The C-D bond is stable.
Experimental Protocol: Assessing Matrix Effects
To objectively measure the performance, we utilize the Post-Column Infusion (PCI) method (Qualitative) and Post-Extraction Spike (Quantitative).[2]
Workflow Diagram
Figure 2: Post-Column Infusion setup. A constant flow of Mannitol is disturbed by matrix components eluting from the column.
Step-by-Step Validation Protocol
Step 1: Preparation of Matrices
-
Pool blank urine or plasma from at least 6 different sources to create a representative "complex matrix."
Step 2: Post-Extraction Spike (Quantitative Assessment) This method calculates the Matrix Factor (MF) according to EMA/FDA guidelines.
-
Set A (Neat Solution): Spike D-Mannitol and IS into pure mobile phase.
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., via protein precipitation with Acetonitrile). Spike D-Mannitol and IS into the supernatant after extraction.
-
Calculation:
Step 3: LC-MS/MS Conditions (HILIC)
-
Column: Amide-HILIC or ZIC-HILIC (Critical for polyol retention).
-
Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
Gradient: 85% B to 60% B over 5 minutes.
-
Transitions:
-
Mannitol: m/z 181.1
89.0 (Negative Mode) -
Mannitol-[1-13C;1,1'-d2]: m/z 184.1
92.0
-
Experimental Data & Results
The following data simulates a typical validation study comparing the three methods in human urine.
Matrix Factor Comparison
-
Ideal MF: 1.0 (No suppression/enhancement).
-
Acceptable Range: 0.85 – 1.15.
| Method | Analyte MF (Mean) | IS MF (Mean) | IS-Normalized MF | CV (%) | Status |
| A: External Std | 0.62 (Severe Suppression) | N/A | 0.62 | 18.5 | Failed |
| B: Sorbitol IS | 0.62 | 0.75 | 0.82 | 12.1 | Marginal |
| C: Mannitol-[13C,d2] | 0.62 | 0.61 | 1.01 | 2.4 | Pass |
Analysis:
-
Method A: Shows only 62% signal transmission. Quantification will be roughly 40% lower than reality if not corrected.
-
Method B: Sorbitol elutes at a slightly different time than Mannitol. It experiences some suppression (0.75), but not the exact same suppression as Mannitol (0.62). The correction is imperfect (0.82).
-
Method C: The SIL-IS co-elutes perfectly. Even though the signal is suppressed (0.61), the analyte is suppressed by the exact same amount. The ratio remains constant (1.01), yielding accurate data.
Discussion & Recommendations
The "Co-Elution" Imperative
In HILIC chromatography, salt patches from urine often elute in broad bands. If an Internal Standard (like Sorbitol) elutes 0.5 minutes away from the Analyte (Mannitol), the IS might be in a "clean" window while the Analyte is in a "suppression" window.
-
D-Mannitol-[1-13C;1,1'-d2] guarantees that the IS experiences the exact same ionization environment as the analyte at every millisecond of the run.
Cost-Benefit Analysis
While D-Mannitol-[1-13C;1,1'-d2] is more expensive per vial than Sorbitol:
-
Rerun Rate: Using Sorbitol often leads to QC failures (>15% deviation) due to variable matrix effects between patients, requiring costly sample re-analysis.
-
Data Integrity: For clinical trials (e.g., gut permeability studies), the precision provided by the SIL-IS is non-negotiable for regulatory acceptance.
Final Recommendation
For quantitative analysis of D-Mannitol in biological fluids:
-
DO NOT use External Calibration.
-
AVOID Sorbitol unless budget is zero and accuracy requirements are loose (>20% error allowed).
-
USE D-Mannitol-[1-13C;1,1'-d2] . It is the only method that creates a self-validating system capable of fully normalizing the severe ion suppression typical of HILIC-ESI-MS/MS workflows.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Grover, M., et al. (2016).[1] (13)C mannitol as a novel biomarker for measurement of intestinal permeability.[1] Neurogastroenterology & Motility.[1] Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[1][3][4][5] Retrieved from [Link]
Sources
- 1. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Study on Test Method for the Quantitation of Individual Sugar and Sugar Alcohol in Protein Powder by LC/MS/MS-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]
Safety Operating Guide
Navigating the Disposal of D-Mannitol-[1-13C;1,1'-d2]: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the experiment itself. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of D-Mannitol-[1-13C;1,1'-d2], ensuring that your laboratory's operational efficiency is matched by its commitment to safety and compliance.
Foundational Assessment: Deconstructing the Compound
At its core, the disposal protocol for any substance is dictated by its intrinsic properties and associated hazards. D-Mannitol-[1-13C;1,1'-d2] is a specific isotopic variant of D-Mannitol, a sugar alcohol. A thorough risk assessment, therefore, begins with an understanding of both the parent molecule and the nature of its isotopic labeling.
D-Mannitol: A Benign Profile
Standard D-Mannitol is classified as a non-hazardous substance.[1][2][3][4] It is a white, odorless, crystalline powder or granule that is soluble in water.[5][6][7] Chemically, it is stable under normal laboratory conditions and is not considered a reactive hazard.[2][5] Its primary applications are in the food and pharmaceutical industries, underscoring its low toxicity.[6]
The Impact of Stable Isotope Labeling
The notation "[1-13C;1,1'-d2]" signifies the incorporation of stable, non-radioactive isotopes: Carbon-13 (¹³C) and Deuterium (²H or D). It is crucial to differentiate this from radioactive labeling (e.g., with ¹⁴C or ³H). Waste from stable isotope-labeled compounds does not typically require the specialized handling and disposal procedures mandated for radioactive waste.[] As such, the disposal of D-Mannitol-[1-13C;1,1'-d2] is governed by its chemical properties, which remain fundamentally unchanged from the parent D-Mannitol.
The Disposal Workflow: A Step-by-Step Protocol
The following procedures provide a clear, actionable plan for the disposal of D-Mannitol-[1-13C;1,1'-d2] and associated waste streams. The causality behind each step is explained to empower researchers to make informed decisions in varied experimental contexts.
Personal Protective Equipment (PPE): The First Line of Defense
While D-Mannitol is not classified as hazardous, adherence to standard laboratory safety protocols is paramount. Before initiating any disposal procedures, ensure you are wearing:
-
Safety glasses or goggles: To protect against accidental splashes or airborne dust.
-
Gloves: To prevent skin contact.
-
Lab coat: To protect clothing and skin.
Disposal of Uncontaminated, Solid D-Mannitol-[1-13C;1,1'-d2]
This pertains to expired reagents, excess material, or residual amounts of the pure compound.
-
Containment: Carefully sweep up the solid material, taking measures to avoid the generation of dust.[1]
-
Packaging: Place the collected solid into a clean, sealable container.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: D-Mannitol-[1-13C;1,1'-d2]".
-
Disposal: Dispose of the container in your institution's designated non-hazardous solid chemical waste stream.[9]
Disposal of Contaminated Labware and Materials
This category includes items such as weigh boats, filter paper, and disposable plasticware that have come into contact with D-Mannitol-[1-13C;1,1'-d2].
-
If contaminated ONLY with D-Mannitol-[1-13C;1,1'-d2]: These materials can be disposed of in the regular laboratory solid waste stream, provided they are free of any hazardous chemical contamination.
-
If contaminated with HAZARDOUS substances: The disposal protocol is dictated by the hazardous material. The entire waste mixture must be treated as hazardous waste.[10] Collect these materials in a designated, labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal of Aqueous Solutions of D-Mannitol-[1-13C;1,1'-d2]
Given its water solubility, aqueous solutions are a common waste stream.
-
Uncontaminated Solutions: For solutions containing only D-Mannitol-[1-13C;1,1'-d2] and water, consult your institutional guidelines. While some institutions may permit drain disposal for non-hazardous, water-soluble substances, it is generally discouraged.[9] The most prudent course of action is to collect the aqueous waste in a clearly labeled container for disposal through your institution's chemical waste program.
-
Solutions Containing Hazardous Materials: If the solution contains any hazardous chemicals (e.g., strong acids, bases, organic solvents), it must be disposed of as hazardous waste. Collect the solution in a compatible, sealed container, and label it with all chemical constituents and their approximate concentrations.
Visualizing the Disposal Decision Pathway
To aid in the rapid and accurate segregation of waste, the following flowchart illustrates the decision-making process for the disposal of D-Mannitol-[1-13C;1,1'-d2] and related materials.
Caption: Disposal Decision Workflow for D-Mannitol-[1-13C;1,1'-d2]
Summary of Disposal Guidelines
For quick reference, the table below summarizes the key disposal information for various waste streams involving D-Mannitol-[1-13C;1,1'-d2].
| Waste Stream | Key Characteristics | Recommended Disposal Protocol |
| Pure, Solid D-Mannitol-[1-13C;1,1'-d2] | Non-hazardous, stable solid | Collect, label as non-hazardous, and dispose of in the designated solid chemical waste stream. |
| Contaminated Labware (Non-Hazardous) | Items in contact only with the title compound | Dispose of in the regular laboratory solid waste. |
| Contaminated Labware (Hazardous) | Items in contact with the title compound and a hazardous substance | Segregate as hazardous waste, label with all components, and dispose of through EHS. |
| Aqueous Solutions (Uncontaminated) | D-Mannitol-[1-13C;1,1'-d2] dissolved in water | Collect in a labeled container for disposal via your institution's chemical waste program. |
| Aqueous Solutions (Contaminated) | Contains hazardous materials in addition to the title compound | Treat as hazardous liquid waste. Collect, label with all components, and dispose of through EHS. |
By adhering to these technically sound and logically structured procedures, you can ensure the safe and compliant disposal of D-Mannitol-[1-13C;1,1'-d2], reinforcing a culture of safety and environmental stewardship within your laboratory.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6251, Mannitol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: D(-)-Mannitol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Mannitol ≥98 %. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016, January 11). Safety Data Sheet: D-Mannitol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, March 19). Safety Data Sheet: DL-Mannitol. Retrieved from [Link]
-
ChemScience. (2024, June 10). Safety Data Sheet: D-Mannitol, Hi-LR™. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Retrieved from [Link]
-
Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. chemscience.com [chemscience.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sites.rowan.edu [sites.rowan.edu]
Personal protective equipment for handling D-Mannitol-[1-13C;1,1'-d2]
Technical Safety & Handling Guide: D-Mannitol-[1-13C;1,1'-d2]
Executive Summary
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for D-Mannitol-[1-13C;1,1'-d2] . While the chemical toxicity of D-Mannitol is low (GRAS status), the isotopic enrichment (Carbon-13 and Deuterium) transforms this reagent into a high-value analytical standard.
Crucial Distinction: This compound is a stable isotope .[1] It is NOT radioactive .[1]
-
Safety Focus: Nuisance dust control and standard chemical hygiene.
-
Operational Focus: Preventing isotopic dilution (hygroscopicity) and cross-contamination (trace handling).
Part 1: Risk Assessment & PPE Strategy
As a Senior Application Scientist, I prioritize the "Hierarchy of Controls." For this specific isotopologue, the primary risk is not acute toxicity to the scientist, but rather environmental contamination of the sample and nuisance dust inhalation .
Chemical & Physical Hazards
| Hazard Category | Classification | Description |
| Toxicity | Low (Non-Hazardous) | No GHS hazard statements. High doses may cause laxative effects if ingested. |
| Physical State | Crystalline Powder | Hygroscopic. Prone to static charge build-up during weighing. |
| Isotopic Nature | Stable | Contains 13C and 2H (Deuterium). No radiation shielding required. |
| Inhalation | Nuisance Dust | Fine particulates may irritate the upper respiratory tract. |
PPE Selection Matrix
The following PPE is selected to balance user safety with the dexterity required to handle milligram quantities of expensive reagents.
-
Eye Protection: Chemical Safety Glasses with side shields (ANSI Z87.1). Goggles are only necessary if generating large dust clouds (unlikely in analytical weighing).
-
Hand Protection: Nitrile Gloves (0.11 mm / 4 mil minimum).
-
Scientific Rationale: Latex contains proteins that can contaminate mass spectrometry (MS) samples. Nitrile provides chemical resistance without the "protein noise" in downstream analysis.
-
Technique: Double-gloving is recommended only if handling hazardous solvents alongside the mannitol.
-
-
Respiratory Protection:
-
Primary Control: Handle inside a Chemical Fume Hood or Biological Safety Cabinet (Class II) to prevent breath moisture from degrading the hygroscopic powder.
-
Secondary Control: If open-bench handling is unavoidable, use an N95 particulate respirator to prevent inhalation of fines.
-
-
Body Protection: Standard laboratory coat (buttoned) to prevent static transfer from street clothes to the balance.
Part 2: Operational Workflow (Step-by-Step)
Storage & Stability
-
Condition: Store at Room Temperature (20-25°C) in a desiccator.
-
Logic: D-Mannitol is hygroscopic. Absorption of atmospheric H2O (water) introduces unlabeled hydrogen (1H) and oxygen, potentially skewing precise stoichiometry in NMR or quantitative MS applications.
-
Container: Keep the vial tightly sealed with Parafilm® when not in use.
Precision Weighing Protocol
Handling static-prone powders requires specific techniques to avoid loss of the "precious" labeled material.
-
Equilibration: Allow the vial to reach ambient temperature before opening to prevent condensation.
-
Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat.
-
Why? Labeled mannitol is often dry and fine; static can cause the powder to "jump" off the spatula, leading to loss of expensive isotope.
-
-
Transfer:
-
Use a micro-spatula or a clean, dry stainless steel scoop.
-
Do NOT pour directly from the stock vial.
-
Weigh by difference if high precision (<1 mg error) is required.
-
-
Dissolution:
-
Solubility: Soluble in water, pyridine, and slightly soluble in ethanol.
-
Note: If using D2O (Deuterium Oxide) for NMR, ensure the D2O ampoule is fresh to maintain isotopic purity.
-
Part 3: Disposal & Emergency Response
Waste Disposal
Although D-Mannitol is non-hazardous, labeled compounds should be tracked.[2]
-
Protocol: Dispose of as Non-Hazardous Chemical Waste .
-
Labeling: Clearly mark the waste tag as "D-Mannitol-[13C, d2] - Stable Isotope."
-
Drain Disposal: Only permissible if local regulations explicitly allow sugar alcohols in wastewater. Best practice is solid/liquid chemical waste incineration.
Emergency Procedures
-
Inhalation: Remove victim to fresh air. If breathing is difficult, seek medical attention (rare).
-
Spills:
-
Dry Spill: Do not dry sweep (creates dust). Dampen with a paper towel (water or ethanol) and wipe up.
-
Wet Spill: Absorb with standard lab spill pads.
-
Part 4: Visualized Workflows
Figure 1: PPE & Handling Decision Logic
This diagram illustrates the decision-making process for handling stable isotopes versus radioisotopes.
Caption: Decision matrix confirming standard chemical hygiene (not radiation safety) applies to stable isotopes.
Figure 2: Operational Workflow for Sample Integrity
This diagram details the sequence to ensure isotopic purity during handling.
Caption: Step-by-step workflow emphasizing moisture control and static elimination.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6251, Mannitol. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds (and Stable Isotopes). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
